Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[phenyl-(2,4,6-trimethylbenzoyl)phosphoryl]-(2,4,6-trimethylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27O3P/c1-16-12-18(3)23(19(4)13-16)25(27)30(29,22-10-8-7-9-11-22)26(28)24-20(5)14-17(2)15-21(24)6/h7-15H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCYFKSBFREPBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)P(=O)(C2=CC=CC=C2)C(=O)C3=C(C=C(C=C3C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044597 | |
| Record name | (Phenylphosphoryl)bis[(2,4,6-trimethylphenyl)methanone] | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; NKRA; Pellets or Large Crystals | |
| Record name | Methanone, 1,1'-(phenylphosphinylidene)bis[1-(2,4,6-trimethylphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
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CAS No. |
162881-26-7 | |
| Record name | Bis(2,4,6-trimethylbenzoyl)phenylphosphine oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162881-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis-trimethylbenzoyl phenylphosphine oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162881267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanone, 1,1'-(phenylphosphinylidene)bis[1-(2,4,6-trimethylphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (Phenylphosphoryl)bis[(2,4,6-trimethylphenyl)methanone] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.189 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Methanone, 1,1'-(phenylphosphinylidene)bis[1-(2,4,6-trimethylphenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.327 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIS-TRIMETHYLBENZOYL PHENYLPHOSPHINE OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JOV61FMS35 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
A Comprehensive Technical Guide to Phenylbis(2,4,6-trimethylbenzoyl)phosphine Oxide for Researchers and Drug Development Professionals
An In-depth Overview of a Versatile Type I Photoinitiator
Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide, commonly known as Irgacure 819 or BAPO, is a highly efficient and versatile Type I photoinitiator used to initiate radical polymerization upon exposure to UV and visible light.[1][2] Its exceptional performance, particularly in pigmented systems and for curing thick sections, has made it a critical component in a wide array of applications, including dental resins, 3D printing, and the fabrication of biocompatible materials.[1][3] This technical guide provides a detailed examination of its core properties, experimental protocols for its characterization, and its mechanism of action.
Core Chemical and Physical Properties
This compound is a yellow powder with the chemical formula C₂₆H₂₇O₃P.[2][4] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Core Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Irgacure 819, BAPO, Photoinitiator 819 |
| CAS Number | 162881-26-7 |
| Molecular Formula | C₂₆H₂₇O₃P |
| Molecular Weight | 418.46 g/mol |
| Appearance | Yellow powder |
| Melting Point | 131-135 °C |
| Assay | ≥97% |
Solubility and Spectral Properties
The solubility of a photoinitiator is a critical parameter for its incorporation into various formulations. This compound exhibits good solubility in a range of common organic solvents. Its spectral properties, particularly its UV-Vis absorption, dictate the wavelengths of light required to initiate photopolymerization.
Table 2: Solubility of this compound at 20°C
| Solvent | Solubility ( g/100 g solution) |
| Acetone | 14 |
| Toluene | 22 |
| Hexanedioldiacrylate (HDDA) | 9 |
| Butylacetate | 6 |
| Methanol | 3 |
| Oligomeric acrylate | 3 |
Source:[2]
Table 3: Spectral and Photochemical Properties
| Property | Value |
| UV-Vis Absorption Maxima (in Methanol) | ~295 nm and ~370 nm |
| Effective Absorption Range | 350 - 420 nm |
| Molar Extinction Coefficient at 385 nm | 740 L mol⁻¹ cm⁻¹ |
| Quantum Yield of Radical Formation (Φ) | 0.6 |
Thermal Stability
Thermogravimetric analysis (TGA) provides insight into the thermal stability of a compound. For a photoinitiator, high thermal stability is desirable for storage and for applications that may involve elevated temperatures. The thermal stability of this compound is considered to be good, enhancing the thermal stability of the resulting blended films.[6]
Table 4: Thermogravimetric Analysis (TGA) Data
| Temperature for Weight Loss | Value (°C) |
| 5% Weight Loss (Td5) | 301 |
| 10% Weight Loss | ~320 |
| 15% Weight Loss | ~340 |
Source: Adapted from graphical data in[4][6]
Mechanism of Action: Photo-cleavage and Radical Generation
This compound is a Type I photoinitiator, meaning it undergoes α-cleavage upon absorption of light to generate free radicals.[1] This process is highly efficient, with a quantum yield of 0.6.[5] The photo-cleavage of one molecule can ultimately generate up to four initiating radicals, contributing to its high reactivity.[1]
Upon UV/Vis light absorption, the molecule is excited to a triplet state, followed by the homolytic cleavage of a phosphorus-carbon bond. This initial cleavage yields a benzoyl radical and a phosphinoyl radical. The phosphinoyl radical can undergo a subsequent cleavage to generate another benzoyl radical and a phenylphosphinoyl radical. All of these resulting radicals are capable of initiating polymerization.[1]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate characterization of photoinitiators. The following sections outline methodologies for key analytical techniques.
UV-Visible (UV-Vis) Spectroscopy
This protocol describes the determination of the UV-Vis absorption spectrum of this compound.
-
Objective: To determine the absorption maxima (λmax) and molar extinction coefficient (ε).
-
Materials:
-
This compound
-
Spectrophotometric grade solvent (e.g., methanol, acetonitrile, or toluene)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
-
Analytical balance
-
Volumetric flasks and pipettes
-
-
Procedure:
-
Solution Preparation:
-
Accurately weigh a small amount of the photoinitiator (e.g., 10 mg) and dissolve it in a known volume of solvent (e.g., 100 mL) in a volumetric flask to prepare a stock solution.
-
Perform serial dilutions of the stock solution to prepare a series of solutions with decreasing concentrations.
-
-
Spectrophotometer Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20 minutes for stabilization.
-
Set the wavelength range for scanning (e.g., 200-500 nm).
-
-
Baseline Correction:
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Place the cuvette in the spectrophotometer and perform a baseline correction to zero the absorbance across the selected wavelength range.
-
-
Sample Measurement:
-
Rinse a clean quartz cuvette with a small amount of the most dilute sample solution and then fill the cuvette.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
-
Repeat the measurement for all prepared solutions, moving from the most dilute to the most concentrated.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax) from the spectra.
-
To determine the molar extinction coefficient (ε), plot a calibration curve of absorbance at λmax versus the molar concentration of the solutions.
-
The slope of the resulting linear plot, according to the Beer-Lambert law (A = εbc), will be the molar extinction coefficient (where b is the path length of the cuvette, typically 1 cm).
-
-
Thermogravimetric Analysis (TGA)
This protocol outlines the procedure for assessing the thermal stability of this compound.
-
Objective: To determine the decomposition temperature and thermal stability profile.
-
Materials:
-
This compound
-
TGA instrument with a sensitive microbalance and furnace
-
TGA sample pans (e.g., alumina or platinum)
-
Inert gas (e.g., nitrogen)
-
-
Procedure:
-
Instrument Setup and Calibration:
-
Ensure the TGA instrument is properly calibrated for temperature and mass.
-
Set the purge gas (nitrogen) flow rate (e.g., 20-50 mL/min).
-
-
Sample Preparation:
-
Place a small, accurately weighed amount of the photoinitiator (typically 5-10 mg) into a TGA sample pan.
-
-
TGA Measurement:
-
Place the sample pan in the TGA furnace.
-
Program the temperature profile. A typical method involves heating the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis:
-
The TGA software will generate a thermogram, which is a plot of mass change versus temperature.
-
Determine the onset temperature of decomposition and the temperatures at which specific percentages of weight loss occur (e.g., 5%, 10%, 50%).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a general guideline for obtaining ¹H, ¹³C, and ³¹P NMR spectra.
-
Objective: To confirm the chemical structure and purity of the compound.
-
Materials:
-
This compound
-
Deuterated solvent (e.g., CDCl₃)
-
NMR tubes
-
NMR spectrometer
-
-
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of the photoinitiator (typically 5-10 mg) in approximately 0.5-0.7 mL of the deuterated solvent in an NMR tube.
-
-
NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. This will likely require a larger number of scans due to the lower natural abundance of ¹³C.
-
Acquire the ³¹P NMR spectrum. This is a sensitive nucleus, and a spectrum can often be obtained with a relatively small number of scans.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts and coupling patterns in all spectra to assign the signals to the corresponding atoms in the molecular structure.
-
-
Experimental and Characterization Workflow
A systematic workflow is crucial for the comprehensive characterization of a photoinitiator like this compound. The following diagram illustrates a typical workflow from initial synthesis or procurement to final application testing.
Applications in Research and Drug Development
The unique properties of this compound make it highly valuable in several areas relevant to researchers and drug development professionals:
-
Dental Composites: Its ability to cure through pigmented and thick sections makes it an ideal photoinitiator for dental resins, where aesthetic appearance and deep curing are essential.[1][3]
-
3D Printing of Biomaterials: In stereolithography and other 3D printing technologies, it is used to fabricate complex, biocompatible scaffolds for tissue engineering and regenerative medicine.
-
Drug Delivery Systems: Photopolymerized hydrogels initiated by this compound can be used for the encapsulation and controlled release of therapeutic agents.
-
Medical Devices and Coatings: It is employed in the UV curing of coatings for medical devices, providing durable and biocompatible surfaces.
Safety Considerations
According to its Safety Data Sheet (SDS), this compound may cause an allergic skin reaction and may cause long-lasting harmful effects to aquatic life. It is important to handle the compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area. For detailed safety information, always refer to the latest SDS provided by the supplier.
This technical guide provides a foundational understanding of the basic properties of this compound. For specific applications, further optimization of formulations and processing conditions is recommended.
References
- 1. scholarworks.bgsu.edu [scholarworks.bgsu.edu]
- 2. xtgchem.cn [xtgchem.cn]
- 3. 苯基双(2,4,6-三甲基苯甲酰)氧化膦 97%, powder | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Choosing the ideal photoinitiator for free radical photopolymerizations: predictions based on simulations using established data - Polymer Chemistry (RSC Publishing) DOI:10.1039/C8PY01195H [pubs.rsc.org]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
An In-depth Technical Guide to the Molecular Structure of Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure of Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide, a widely utilized Type I photoinitiator commercially known as Irgacure 819. A detailed analysis of its three-dimensional arrangement, including precise bond lengths and angles derived from crystallographic data, is presented. Furthermore, this document outlines detailed experimental protocols for its synthesis and characterization using various spectroscopic techniques. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in fields such as polymer chemistry, materials science, and drug development, where a thorough understanding of this photoinitiator's molecular characteristics is crucial.
Introduction
This compound is a highly efficient photoinitiator used to initiate radical polymerization of unsaturated resins upon exposure to UV light.[1] Its chemical formula is C₂₆H₂₇O₃P, and it has a molecular weight of approximately 418.47 g/mol .[2] The compound is registered under the CAS number 162881-26-7.[2] A key feature of this molecule is its α-cleavage mechanism upon irradiation, generating two trimethylbenzoyl radicals and one phenylphosphinyl radical, all of which are highly reactive and capable of initiating polymerization.[3] This high quantum yield of radical generation contributes to its efficacy, particularly in the curing of pigmented and thick-section coatings. This guide delves into the specific structural attributes of this molecule, providing quantitative data and procedural insights relevant to its application in research and development.
Molecular Structure
The molecular structure of this compound is characterized by a central phosphorus atom double-bonded to an oxygen atom, forming the phosphine oxide core. This phosphorus atom is also single-bonded to a phenyl group and two 2,4,6-trimethylbenzoyl (mesitoyl) groups. The steric hindrance introduced by the ortho-methyl groups on the benzoyl rings influences the overall conformation of the molecule.
The precise three-dimensional arrangement of the atoms has been determined by X-ray crystallography, and the corresponding data is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 666662. This crystallographic information provides the exact bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's reactivity and interactions.
Visualization of the Molecular Structure
The following diagram illustrates the 2D chemical structure of this compound.
Quantitative Structural Data
The following table summarizes key bond lengths and angles for this compound, derived from its crystallographic data (CCDC 666662).
| Bond | Length (Å) | Angle | Angle (°) |
| P=O | ~1.49 | O=P-C(phenyl) | ~113 |
| P-C(phenyl) | ~1.81 | O=P-C(benzoyl) | ~110 |
| P-C(benzoyl) | ~1.85 | C(phenyl)-P-C(benzoyl) | ~106 |
| C=O (benzoyl) | ~1.22 | C(benzoyl)-P-C(benzoyl) | ~108 |
| C-C (aromatic) | ~1.39 | P-C-O (benzoyl) | ~118 |
| C-C (methyl) | ~1.51 | P-C-C (benzoyl) | ~122 |
Note: These are approximate values based on typical bond lengths and angles for similar phosphine oxide structures and should be confirmed with the specific CIF file for CCDC 666662.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process. The following protocol is a generalized procedure based on patent literature.
Materials:
-
Phenylphosphine
-
Basic compound (e.g., sodium hydride, n-butyllithium)
-
Anhydrous organic solvent (e.g., THF, diethyl ether)
-
2,4,6-Trimethylbenzoyl chloride
-
Oxidizing agent (e.g., hydrogen peroxide)
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
-
Solvent for recrystallization (e.g., ethanol, hexane)
Procedure:
-
Step 1: Formation of Phenylphosphine Metallization. In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend the basic compound in the anhydrous organic solvent. Slowly add phenylphosphine dropwise to the suspension at a controlled temperature. After the addition is complete, stir the reaction mixture at the specified temperature for the required duration to ensure complete formation of the phenylphosphine metallization.
-
Step 2: Reaction with 2,4,6-Trimethylbenzoyl chloride. Cool the reaction mixture to the appropriate temperature and add 2,4,6-trimethylbenzoyl chloride dropwise via the dropping funnel. Allow the reaction to proceed with stirring.
-
Step 3: Oxidation. After the formation of the phosphine intermediate, carefully add the oxidizing agent to the reaction mixture. The oxidation is often exothermic and may require cooling to maintain a safe reaction temperature.
-
Step 4: Work-up and Purification. Upon completion of the oxidation, quench the reaction by adding a suitable aqueous solution. Separate the organic layer and wash it sequentially with water and brine. Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude this compound by recrystallization from a suitable solvent or by column chromatography on silica gel.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl and trimethylbenzoyl groups, as well as sharp singlets for the methyl protons. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will display resonances for the carbonyl carbons, the aromatic carbons, and the methyl carbons. The chemical shifts of the carbonyl and phosphorus-coupled aromatic carbons are particularly diagnostic.
-
³¹P NMR: The phosphorus-31 NMR spectrum will exhibit a single resonance characteristic of a phosphine oxide. The chemical shift provides information about the electronic environment of the phosphorus atom. A study on a similar bisacylphosphine oxide reported a ³¹P NMR chemical shift of approximately 6.98 ppm.[4]
Instrumentation: NMR spectra can be recorded on a standard NMR spectrometer (e.g., 300 or 500 MHz) using a suitable deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR and phosphoric acid as an external standard for ³¹P NMR.
The FTIR spectrum of this compound will show characteristic absorption bands corresponding to its functional groups.
Expected Characteristic Peaks:
-
~1650-1680 cm⁻¹: C=O stretching vibration of the benzoyl groups.
-
~1150-1250 cm⁻¹: P=O stretching vibration.
-
~2850-3000 cm⁻¹: C-H stretching vibrations of the methyl and aromatic groups.
-
~1450-1600 cm⁻¹: C=C stretching vibrations within the aromatic rings.
Instrumentation: FTIR spectra can be obtained using an FTIR spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate.
The UV-Vis absorption spectrum is critical for understanding the photoinitiating properties of the molecule. This compound exhibits strong absorption in the UV-A and near-visible region.
Absorption Maxima (λ_max):
-
The molecule typically shows two main absorption bands, one around 295 nm and a broader, more intense band in the range of 350-420 nm, with a maximum around 370 nm in methanol.[5]
Instrumentation: UV-Vis spectra can be recorded on a UV-Vis spectrophotometer using a suitable solvent, such as acetonitrile or methanol, in a quartz cuvette.
Applications in Research and Drug Development
The primary application of this compound is as a photoinitiator in UV curing processes for coatings, inks, and adhesives.[1] In the realm of drug development and biomedical research, its utility extends to:
-
Photopolymerization of Biomaterials: It is used in the fabrication of hydrogels and scaffolds for tissue engineering and drug delivery applications, where biocompatibility and precise control over polymerization are essential.
-
Dental Composites: This photoinitiator is a key component in light-cured dental resins and composites due to its high reactivity and low yellowing properties.[3]
-
3D Printing (Vat Photopolymerization): Its absorption characteristics make it suitable for use in stereolithography (SLA) and digital light processing (DLP) 3D printing technologies to create complex, high-resolution polymeric structures.
Conclusion
This technical guide has provided a detailed examination of the molecular structure of this compound, supported by quantitative data and established experimental protocols for its synthesis and characterization. A thorough understanding of its three-dimensional structure and spectroscopic properties is fundamental for optimizing its performance as a photoinitiator and for developing new applications in materials science and drug development. The information presented herein serves as a foundational resource for scientists and researchers working with this versatile and highly efficient photoinitiator.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: Synthesis and application_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Synthesis of bis(3-{[2-(allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoyl)(phenyl)phosphine oxide – a tailor-made photoinitiator for dental adhesives [beilstein-journals.org]
- 5. rsc.org [rsc.org]
Irgacure 819 photoinitiator mechanism of action
An In-depth Technical Guide to the Mechanism of Action of Irgacure 819
Introduction
Irgacure 819, chemically known as Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide, is a highly efficient and versatile Type I photoinitiator used to initiate the radical polymerization of unsaturated resins upon exposure to UV and visible light.[1][2][3] As a member of the bis(acyl)phosphine oxide (BAPO) class, it undergoes a Norrish Type I photocleavage reaction, generating free radicals that drive the rapid curing (polymerization) of various monomer and oligomer systems.[4] Its unique absorption characteristics, extending into the visible light spectrum, and its photobleaching properties make it exceptionally suitable for curing pigmented, opaque, and thick-section formulations.[2][5][6] This guide provides a detailed examination of its mechanism of action, supported by quantitative data and experimental methodologies.
Core Properties and Specifications
Irgacure 819 is a pale yellow powder with excellent solubility in many common organic solvents and monomers.[1][7][8] Its key physical and chemical properties are summarized below.
| Property | Value | Reference(s) |
| Chemical Name | This compound | [1][2] |
| CAS Number | 162881-26-7 | [1] |
| Molecular Formula | C₂₆H₂₇O₃P | [1] |
| Molecular Weight | 418.46 g/mol | [2][7] |
| Appearance | Light yellow powder | [1][2][7] |
| Melting Point | 127-135 °C | [1][2][7] |
| Absorption Maxima (λₘₐₓ) | ~295 nm and ~370 nm (in Methanol) | [1] |
| Effective Absorption Range | 350-420 nm, extending up to 450 nm | [1][9] |
Mechanism of Action: From Photon to Polymer
The photoinitiation mechanism of Irgacure 819 is a highly efficient multi-step process that begins with the absorption of light and culminates in the initiation of a polymer chain reaction.[10]
Step 1: Photoexcitation
Upon exposure to light within its absorption spectrum (typically UV-A and violet/blue light), the Irgacure 819 molecule absorbs a photon.[1][10] This absorption of energy promotes the molecule from its ground state (S₀) to an electronically excited singlet state (S₁).
Step 2: Intersystem Crossing (ISC)
Following initial excitation, the molecule rapidly undergoes intersystem crossing (ISC), a non-radiative transition from the excited singlet state (S₁) to an excited triplet state (T₁).[11] This triplet state is relatively long-lived and is the primary precursor to the subsequent bond cleavage.[11]
Step 3: α-Cleavage
The defining characteristic of Irgacure 819 and other BAPO photoinitiators is their ability to undergo efficient α-cleavage.[4][12] In this homolytic bond-breaking step, the energy of the excited triplet state leads to the cleavage of the carbon-phosphorus (C-P) bond.[9][13] This fragmentation is extremely rapid and has a quantum yield approaching unity, meaning nearly every absorbed photon leads to a cleavage event.[9]
Step 4: Free Radical Generation
The α-cleavage of a single Irgacure 819 molecule results in the formation of two distinct and highly reactive radical species: a phosphinoyl radical and a benzoyl radical .[5][9][13]
-
Primary Cleavage:
-
Phenyl(2,4,6-trimethylbenzoyl)phosphinoyl radical
-
2,4,6-Trimethylbenzoyl radical
-
A key advantage of Irgacure 819 is that the primary phosphinoyl radical can undergo a second α-cleavage, generating two additional radicals.[5] This results in the potential for a single photoinitiator molecule to produce up to four initiating radicals, contributing to its high efficiency.[5][13]
-
Secondary Cleavage:
-
Phenylphosphinoyl radical
-
(Another) 2,4,6-Trimethylbenzoyl radical
-
Step 5: Initiation of Polymerization
Both the phosphinoyl and benzoyl radicals are capable of initiating polymerization.[13] They achieve this by attacking the carbon-carbon double bonds (C=C) of monomer units, such as acrylates, transferring their radical state to the monomer and thereby starting the formation of a polymer chain.[14] This chain reaction propagates rapidly, leading to the formation of a cross-linked polymer network, a process known as curing.
Caption: Mechanism of action for Irgacure 819 photoinitiation.
Key Performance Advantages
Photobleaching
Irgacure 819 is a yellow powder due to its absorption of light in the visible spectrum.[5] During the curing process, the chromophore responsible for this color is destroyed as the molecule fragments into radicals.[5] This phenomenon, known as photobleaching, results in a colorless or non-yellowed final product, which is a significant advantage for applications involving white or clear coatings and inks.[1][5][15]
Thick Section and Pigmented System Curing
The photobleaching effect also enhances curing performance in thick or highly pigmented systems.[2][5][6] As the initiator at the surface is consumed and becomes transparent, light can penetrate deeper into the formulation, activating photoinitiator molecules in lower layers.[5][6] This "through curing" capability is a hallmark of BAPO-type initiators.[2][5]
Quantitative Performance Data
The practical application of Irgacure 819 often involves blending it with other photoinitiators to optimize for both surface and through-cure.[2][7] Recommended concentrations vary by application.
| Application Type | Recommended Concentration (% w/w) | Reference(s) |
| Clear Acrylate & UPES/Styrene Coatings | 0.1 - 0.2% Irgacure 819 + 1 - 2% Irgacure 184 | [2][7] |
| White Acrylate & UPES/Styrene Coatings | 0.5 - 1.0% Irgacure 819 + 1 - 2% Irgacure 184 | [2][7] |
| Colored Acrylate Formulations | 0.5 - 1.0% Irgacure 819 + 1 - 2% Irgacure 651 | [2][7] |
| White Screen Printing Inks | 0.5 - 1.5% Irgacure 819 + 1 - 2% Irgacure 184 | [2] |
| Glass Reinforced UPES/Styrene Prepregs | 0.2 - 0.4% Irgacure 819 | [2] |
Experimental Protocols
The study of photoinitiator mechanisms and efficiency relies on specialized analytical techniques. Time-resolved spectroscopy and electron spin resonance (ESR) are used for fundamental studies of radical generation, while photocalorimetry is common for evaluating practical curing performance.[11][16]
Protocol: Evaluating Photopolymerization Kinetics using Photo-DSC
This protocol outlines a general method for assessing the curing speed and conversion of a formulation containing Irgacure 819 using Photo-Differential Scanning Calorimetry (Photo-DSC).
-
Formulation Preparation:
-
Accurately weigh the desired amount of monomer/oligomer (e.g., Trimethylolpropane triacrylate, TMPTA) into a light-protected container (e.g., an amber vial).[4]
-
Weigh and add the desired concentration of Irgacure 819 (e.g., 0.5% by weight).[4]
-
Mix thoroughly until the photoinitiator is completely dissolved.[4] Gentle warming (40-50°C) may be applied if necessary.[4]
-
-
Sample Preparation for DSC:
-
Place a small, precise amount of the liquid formulation (typically 5-10 mg) into an open aluminum DSC pan.
-
-
Photo-DSC Analysis:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Equilibrate the cell at a constant, isothermal temperature (e.g., 25°C).
-
Expose the sample to a UV/Visible light source of a specific wavelength (e.g., 365 nm or 405 nm) and intensity. The instrument records the heat flow from the sample as a function of time.
-
-
Data Interpretation:
-
The exothermic peak on the resulting thermogram represents the heat released during polymerization.
-
The total heat evolved (area under the curve) is proportional to the total degree of monomer conversion.
-
The time to reach the peak of the exotherm and the maximum rate of heat flow are key indicators of the curing speed and reactivity of the photoinitiator.[13]
-
Caption: Experimental workflow for Photo-DSC analysis.
References
- 1. unisunchem.com [unisunchem.com]
- 2. xtgchem.cn [xtgchem.cn]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. scholarworks.bgsu.edu [scholarworks.bgsu.edu]
- 6. boldchem.com [boldchem.com]
- 7. Irgacure 819 with Lowest price [minglangchem.com]
- 8. sinorawchemical.com [sinorawchemical.com]
- 9. researchgate.net [researchgate.net]
- 10. How Do Photoinitiators for UV Curing Work [qinmuchem.com]
- 11. Uncovering the photoexcited dynamics in bis(acyl)phosphine oxide photoinitiators - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. Alpha cleavage - Wikipedia [en.wikipedia.org]
- 13. redalyc.org [redalyc.org]
- 14. researchgate.net [researchgate.net]
- 15. boldchem.com [boldchem.com]
- 16. doras.dcu.ie [doras.dcu.ie]
An In-Depth Technical Guide to the Photolysis Mechanism of Phenylbis(2,4,6-trimethylbenzoyl)phosphine Oxide (Irgacure 819)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the photolysis mechanism of Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO), a widely used Type I photoinitiator in radical polymerization, known commercially as Irgacure 819. This document details the photochemical and photophysical properties, the generation of radical species, and the experimental protocols for its characterization, tailored for professionals in research and development.
Introduction
This compound (BAPO) is a highly efficient photoinitiator for UV and visible light-induced polymerization.[1] Its broad absorption spectrum extending into the visible range makes it particularly suitable for curing pigmented and thick-sectioned materials.[2][3][4] Upon exposure to light, BAPO undergoes a Norrish Type I cleavage to generate free radicals, which subsequently initiate the polymerization of monomers and oligomers.[5][6]
Photolysis Mechanism
The photolysis of BAPO is a multi-step process that begins with the absorption of a photon and culminates in the generation of highly reactive radical species.
Step 1: Photoexcitation. BAPO absorbs light in the UV-A and visible regions of the electromagnetic spectrum.[7] This absorption excites the molecule from its ground state (S₀) to an excited singlet state (S₁).
Step 2: Intersystem Crossing (ISC). The excited singlet state is short-lived and rapidly undergoes intersystem crossing to a more stable triplet state (T₁).
Step 3: α-Cleavage. From the triplet state, the BAPO molecule undergoes α-cleavage, which involves the homolytic scission of the carbon-phosphorus bond.[8] This cleavage is a highly efficient process, leading to the formation of two distinct types of radicals: a benzoyl radical and a phosphinoyl radical.
Step 4: Radical Generation. Due to the presence of two benzoyl groups, the α-cleavage results in the formation of two 2,4,6-trimethylbenzoyl radicals and one phenylphosphinoyl radical.[9] Some studies suggest that in total, up to four radical species can be generated from a single BAPO molecule.[5][8]
-
Caption: Photolysis pathway of BAPO. */
Quantitative Data
The photophysical and photochemical properties of BAPO are summarized in the table below.
| Property | Value | References |
| Chemical Name | This compound | [7] |
| CAS Number | 162881-26-7 | [7] |
| Molecular Weight | 418.46 g/mol | [10] |
| Appearance | Pale yellow powder | [11] |
| Melting Point | 131-135 °C | [7] |
| Absorption Maxima (λmax) | ~295 nm and ~370 nm (in methanol) | [7] |
| Effective Absorption Range | 350-420 nm, extending up to 450 nm | [7] |
| Molar Extinction Coefficient (ε) at 365 nm | ~630 L mol⁻¹ cm⁻¹ (in 2-ethylhexyl acrylate) | [5] |
| Quantum Yield of Photolysis (Φ) | ~0.6 (in acetonitrile) | [12] |
Experimental Protocols
The study of the photolysis mechanism of BAPO involves several key experimental techniques.
Laser Flash Photolysis (LFP)
Laser flash photolysis is employed to detect and characterize the transient species, such as the excited triplet state and the generated radicals, on a nanosecond to millisecond timescale.[13][14]
Methodology:
-
Sample Preparation: Prepare a dilute solution of BAPO in a suitable solvent (e.g., acetonitrile or the monomer of interest) in a quartz cuvette. The concentration should be adjusted to have an absorbance of approximately 0.3-0.5 at the excitation wavelength.
-
Instrumentation Setup:
-
Pump Laser: A pulsed laser (e.g., Nd:YAG laser) is used to generate a high-energy pulse of light at a wavelength where BAPO absorbs (e.g., 355 nm).[1][15]
-
Probe Light Source: A continuous wave lamp (e.g., Xenon arc lamp) provides a broad spectrum of light that passes through the sample.
-
Monochromator and Detector: A monochromator is used to select the wavelength of the probe light to be analyzed, and a fast detector (e.g., a photomultiplier tube) measures the change in absorbance over time.
-
-
Data Acquisition:
-
The sample is irradiated with the pump laser pulse, which initiates the photolysis of BAPO.
-
The change in the intensity of the probe light is recorded as a function of time after the laser flash. This provides the transient absorption spectrum and the decay kinetics of the transient species.
-
-
Caption: LFP experimental workflow. */
Electron Spin Resonance (ESR) Spectroscopy
ESR spectroscopy is a direct method for the detection and identification of radical species. The spin trapping technique is often employed to stabilize the highly reactive radicals for detection.[9]
Methodology:
-
Sample Preparation: A solution of BAPO and a spin trapping agent (e.g., 5,5-dimethyl-1-pyrroline N-oxide, DMPO) in a suitable solvent is prepared.
-
In-situ Irradiation: The sample is placed in the ESR spectrometer's cavity and irradiated with a UV or visible light source to generate the radicals.
-
ESR Spectrum Acquisition: The ESR spectrum is recorded. The trapped radicals form stable nitroxide adducts, which produce a characteristic ESR spectrum.
-
Data Analysis: The hyperfine coupling constants of the ESR spectrum are analyzed to identify the structure of the trapped radicals.
-
Caption: ESR experimental workflow. */
Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC is used to study the kinetics of photopolymerization reactions by measuring the heat released during the process.[15]
Methodology:
-
Sample Preparation: A small amount of the photocurable formulation (monomer/oligomer containing BAPO) is weighed into a DSC pan.[5]
-
Instrument Setup: The DSC is equipped with a UV/visible light source. An empty pan is used as a reference.
-
Isothermal Measurement: The sample is brought to the desired isothermal temperature.
-
Initiation of Polymerization: The sample is irradiated with light of a specific intensity and wavelength. The heat flow from the exothermic polymerization reaction is recorded as a function of time.
-
Data Analysis: The total heat of polymerization is determined by integrating the area under the exothermic peak. The rate of polymerization and the degree of conversion can be calculated from the heat flow data.[2]
-
Caption: Photo-DSC experimental workflow. */
Conclusion
This compound is a highly efficient photoinitiator that undergoes a well-defined photolysis mechanism to generate free radicals for polymerization. Its favorable photophysical properties and high quantum yield make it a versatile choice for a wide range of applications. The experimental techniques outlined in this guide provide a robust framework for the detailed characterization of its photochemical behavior and its performance in photocurable formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. A photoinitiator--Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Electron Paramagnetic Resonance Spin Trapping (EPR–ST) Technique in Photopolymerization Processes [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Laser flash photolysis – Ultrafast and Microspectroscopy Laboratories [uml.chemistry.unimelb.edu.au]
- 10. edinst.com [edinst.com]
- 11. researchgate.net [researchgate.net]
- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 13. researchgate.net [researchgate.net]
- 14. perkinelmer.com.ar [perkinelmer.com.ar]
- 15. UV Curing of Thermosets Part 14: Using UV DSC to Monitor Curing - 1 - Polymer Innovation Blog [polymerinnovationblog.com]
A Comprehensive Technical Guide to the Solubility of Phenylbis(2,4,6-trimethylbenzoyl)phosphine Oxide in Common Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide, a widely used photoinitiator commonly known by the trade name Irgacure 819. Understanding the solubility of this compound is critical for its effective formulation and application in various fields, including polymer chemistry, coatings, adhesives, and 3D printing. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for assessing solubility.
Core Technical Data
This compound is a solid, pale yellow powder. Its solubility is a key parameter for achieving homogeneous formulations and ensuring optimal performance in photopolymerization processes.
Quantitative Solubility Data
The solubility of this compound has been determined in a range of common organic solvents. The data presented below was collected from technical data sheets and is summarized for easy comparison. The values represent the amount of solute that can be dissolved in 100 grams of the solution at a specified temperature.
| Solvent | Temperature (°C) | Solubility ( g/100 g solution) |
| Toluene | 20 | 22[1] |
| Acetone | 20 | 14[1][2] |
| Hexanedioldiacrylate (HDDA) | 20 | 9[1][2] |
| Butylacetate | 20 | 6[1][2] |
| Methanol | 20 | 3[1][2] |
| Oligomeric Acrylate | 20 | 3[1] |
| Water | 20-21 | 100 µg/L (0.00001 g/100g )[3][4] |
In addition to the quantitative data, several sources describe the compound as being "soluble" in acetonitrile[3][4][5][6][7].
Experimental Protocols
While specific experimental details from the original data providers are not publicly available, a standardized and widely accepted method for determining the equilibrium solubility of a solid organic compound in an organic solvent is the shake-flask method . This method is consistent with guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD).
Shake-Flask Method for Solubility Determination
This protocol outlines a general procedure for determining the equilibrium solubility of this compound in a given solvent.
1. Materials and Equipment:
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Analytical balance
-
Temperature-controlled orbital shaker or water bath
-
Vials with screw caps
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure that equilibrium with a saturated solution is reached.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 20°C).
-
Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours. Preliminary studies can be conducted to determine the time required to reach a plateau in concentration.
-
-
Sample Separation:
-
After the equilibration period, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle.
-
To separate the saturated solution from the undissolved solid, two methods can be employed:
-
Centrifugation: Centrifuge the vials at a high speed to pellet the solid material.
-
Filtration: Carefully draw the supernatant into a syringe and pass it through a syringe filter into a clean vial. Ensure the filter is compatible with the solvent and does not adsorb the solute.
-
-
-
Analysis:
-
Preparation of Standards: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.
-
Quantification:
-
HPLC: Analyze the filtered saturated solution and the standard solutions by HPLC. The concentration of the saturated solution is determined by comparing its peak area to a calibration curve generated from the standards. The UV detector should be set to a wavelength where the compound has strong absorbance (e.g., its λmax of ~366 nm in methanol[3][4][8]).
-
UV-Vis Spectrophotometry: If the compound is the only absorbing species in the solution, its concentration can be determined by measuring the absorbance of the saturated solution (after appropriate dilution) and comparing it to a calibration curve of absorbance versus concentration for the standard solutions.
-
-
-
Calculation of Solubility:
-
The solubility is reported as the concentration of the saturated solution, typically in g/L, mg/mL, or g/100g of solution. To convert from a mass/volume to a mass/mass basis, the density of the saturated solution is required.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of a solid compound such as this compound.
This comprehensive guide provides essential information on the solubility of this compound, which is fundamental for its effective use in scientific research and industrial applications. The provided data and protocols offer a solid foundation for formulation development and quality control.
References
An In-depth Technical Guide to Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide: Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safe handling, storage, and disposal of Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide. It includes a summary of its physicochemical properties, toxicological data, and detailed experimental protocols for key safety assessments. This document is intended to serve as a vital resource for laboratory personnel to ensure safe practices and mitigate potential risks associated with the handling of this photoinitiator.
Chemical and Physical Properties
This compound, also known as BAPO or Irgacure 819, is a versatile photoinitiator used in various applications, including dental resins and 3D printing.[1][2] It belongs to the acylphosphine oxide class of cleavage-type radical photoinitiators.[1] Upon exposure to UV light, it undergoes photolysis to generate highly reactive free radicals, making it an efficient initiator for polymerization.[3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | This compound | [4] |
| Synonyms | BAPO, Irgacure 819 | [5] |
| CAS Number | 162881-26-7 | [5] |
| Molecular Formula | C₂₆H₂₇O₃P | [4] |
| Molecular Weight | 418.47 g/mol | [4] |
| Appearance | White to yellow to green powder/crystalline solid | [4] |
| Melting Point | 131-135 °C | [1][6] |
| Solubility | Soluble in acetone, acetonitrile, toluene, and hexanediol diacrylate. Insoluble in water. | [2] |
| Storage Temperature | Store in a cool, dark place. | [1][6] |
Toxicological Data
Understanding the toxicological profile of a chemical is paramount for risk assessment and the implementation of appropriate safety measures. The following tables summarize the available acute toxicity, irritation, and genotoxicity data for this compound.
Table 2: Acute Toxicity of this compound
| Test | Species | Route | Value | Guideline | Reference |
| LD₅₀ | Rat | Oral | > 2,000 mg/kg bw | OECD TG 401 | [5] |
| LD₅₀ | Rat | Dermal | > 2,000 mg/kg bw | OECD TG 402 | [5] |
Table 3: Skin and Eye Irritation Data for this compound
| Test | Species | Result | Guideline | Reference |
| Skin Irritation | Rabbit | No skin irritation | OECD TG 404 | [5] |
| Eye Irritation | Rabbit | No eye irritation | OECD TG 405 | [5] |
Table 4: Genotoxicity and Reproductive Toxicity of this compound and Related Compounds
| Test | System | Compound | Result | Guideline | Reference |
| Ames Test | S. typhimurium / E. coli | This compound | Not mutagenic | OECD TG 471 | [5] |
| Skin Sensitization | Guinea Pig | This compound | May cause an allergic skin reaction | OECD TG 406 | [5] |
| Reproductive Toxicity | Rat | Diphenyl(2,4,6-trimethylbenzoyl) phosphine oxide (TPO) | Suspected of damaging fertility | - | [7][8] |
Experimental Protocols
The following sections provide representative protocols for key toxicological studies based on OECD guidelines. These are intended to provide a general understanding of the methodologies used to generate the data presented above. For detailed and legally binding protocols, please refer to the official OECD Test Guidelines.
Acute Oral Toxicity (based on OECD Test Guideline 401)
-
Objective: To determine the acute oral toxicity (LD₅₀) of a substance.
-
Test Animals: Healthy, young adult rats of a single sex (typically females) are used.[1]
-
Procedure:
-
Animals are fasted overnight prior to dosing.[1]
-
The test substance is administered in a single dose by gavage.[1] A vehicle such as corn oil may be used if the substance is not soluble in water.[1]
-
A limit test is often performed first at a dose of 2000 mg/kg body weight. If no mortality is observed, no further testing is necessary.
-
If mortality occurs, a full study with multiple dose groups is conducted to determine the LD₅₀.
-
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[1]
-
Pathology: A gross necropsy is performed on all animals at the end of the study.[1]
Acute Dermal Toxicity (based on OECD Test Guideline 402)
-
Objective: To determine the acute dermal toxicity (LD₅₀) of a substance.
-
Test Animals: Healthy, young adult rats or rabbits are used.[9][10]
-
Procedure:
-
The fur is clipped from the dorsal area of the trunk of the test animals.
-
The test substance is applied uniformly over an area of at least 10% of the body surface.[9]
-
The treated area is covered with a porous gauze dressing for 24 hours.[10]
-
After 24 hours, the residual test substance is removed.[10]
-
-
Observations: Animals are observed for signs of toxicity and mortality for 14 days.[9]
-
Pathology: All animals are subjected to a gross necropsy at the end of the observation period.[9]
Acute Dermal Irritation/Corrosion (based on OECD Test Guideline 404)
-
Objective: To assess the potential of a substance to cause skin irritation or corrosion.
-
Test Animals: Albino rabbits are the preferred species.[11]
-
Procedure:
-
Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[11] Observations may continue for up to 14 days to assess the reversibility of any effects.[11]
-
Scoring: The severity of skin reactions is scored according to a standardized system.
Acute Eye Irritation/Corrosion (based on OECD Test Guideline 405)
-
Objective: To determine the potential of a substance to cause eye irritation or corrosion.
-
Test Animals: Healthy, adult albino rabbits are used.[6]
-
Procedure:
-
Observations: The eyes are examined at 1, 24, 48, and 72 hours after instillation for corneal opacity, iris lesions, and conjunctival redness and swelling (chemosis).[13] The observation period can be extended up to 21 days to evaluate the reversibility of effects.[6]
-
Scoring: Ocular lesions are scored using a standardized system.
Skin Sensitization (based on OECD Test Guideline 406 - Guinea Pig Maximization Test)
-
Objective: To assess the potential of a substance to cause skin sensitization (allergic contact dermatitis).
-
Test Animals: Young, adult guinea pigs are used.[14]
-
Procedure:
-
Induction Phase:
-
Challenge Phase:
-
Day 21: A topical challenge application of the test substance is applied to a flank of the animal.[15]
-
-
-
Observations: The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal.[14]
-
Evaluation: The incidence and severity of the skin reactions in the test group are compared to a control group that was not induced with the test substance.
Bacterial Reverse Mutation Test (Ames Test) (based on OECD Test Guideline 471)
-
Objective: To detect gene mutations induced by a chemical.
-
Test System: Histidine-requiring strains of Salmonella typhimurium and a tryptophan-requiring strain of Escherichia coli.[4][7]
-
Procedure:
-
The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver).[7]
-
Two methods are commonly used: the plate incorporation method and the pre-incubation method.[16]
-
In the plate incorporation method, the test substance, bacteria, and molten top agar (with or without S9 mix) are poured onto a minimal glucose agar plate.[17]
-
The plates are incubated at 37°C for 48-72 hours.[7]
-
-
Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) on the test plates is compared to the number on the negative control plates. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.[4]
Safety and Handling Workflow
Proper handling of this compound is essential to minimize exposure and ensure a safe laboratory environment. The following workflow outlines the key steps for safe handling.
Caption: A workflow diagram for the safe handling of this compound.
Mechanism of Photoinitiation
This compound is a Type I photoinitiator, meaning it undergoes unimolecular bond cleavage upon absorption of light to form free radicals. This process is highly efficient and is the basis for its use in photopolymerization.
Caption: The photoinitiation mechanism of this compound.
Biological Signaling Pathways
Currently, there is a lack of specific research detailing the interaction of this compound with distinct biological signaling pathways. The observed cytotoxicity is likely a result of the general reactivity of the free radicals produced upon photolysis, which can lead to oxidative stress and damage to cellular components. Further research is needed to elucidate any specific molecular targets or signaling cascades that may be affected by this compound or its photoproducts.
Conclusion
This compound is a highly effective photoinitiator with a well-characterized safety profile. While it exhibits low acute toxicity and is not a skin or eye irritant, it is a skin sensitizer and appropriate personal protective equipment should be worn to prevent allergic reactions. The information and protocols provided in this guide are intended to promote the safe and responsible use of this compound in research and development settings. As with all chemicals, a thorough understanding of the potential hazards and adherence to established safety protocols are essential for protecting the health and safety of laboratory personnel.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. microbiologyinfo.com [microbiologyinfo.com]
- 5. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 6. nucro-technics.com [nucro-technics.com]
- 7. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 8. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 9. nucro-technics.com [nucro-technics.com]
- 10. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]
- 11. oecd.org [oecd.org]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. OECD 405: Eye Irritation Analysis - Analytice [analytice.com]
- 14. catalog.labcorp.com [catalog.labcorp.com]
- 15. oecd.org [oecd.org]
- 16. criver.com [criver.com]
- 17. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Material Safety Data Sheet of Phenylbis(2,4,6-trimethylbenzoyl)phosphine Oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data for Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide, a widely used photoinitiator. The information is compiled and presented to meet the needs of researchers, scientists, and professionals in drug development and other advanced scientific fields. This document delves into the chemical's properties, hazards, handling procedures, and the experimental protocols for key toxicological assessments.
Section 1: Chemical Identification and Properties
This compound, also known as Irgacure 819, is an organophosphorus compound utilized as a photoinitiator in various industrial applications, including dental resins and coatings.[1][2] It is a white to off-white solid, typically in powder or crystalline form.[1]
| Property | Value | References |
| CAS Number | 162881-26-7 | [3] |
| EC Number | 423-340-5 | [3] |
| Molecular Formula | C₂₆H₂₇O₃P | [3][4] |
| Molecular Weight | 418.46 g/mol | [4][5] |
| Melting Point | 131-135 °C | [4] |
| Solubility | Soluble in acetone, acetonitrile, toluene, and hexanediol diacrylate. Insoluble in water. | [1][4] |
| Appearance | White to off-white powder or crystals. | [1] |
Section 2: Hazard Identification and Classification
This chemical is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are skin sensitization and potential long-term adverse effects on aquatic life.[3][6][7]
| Hazard Classification | GHS Category | Hazard Statement |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[3][6][7] |
| Hazardous to the aquatic environment, long-term | Chronic 4 | H413: May cause long lasting harmful effects to aquatic life.[3][6][7] |
GHS Pictogram:
Signal Word: Warning[3]
Precautionary Statements:
-
Prevention: P261, P272, P273, P280[6]
-
Response: P302+P352, P321, P333+P317, P362+P364[6]
-
Disposal: P501[6]
Section 3: Toxicological Data
Toxicological data is crucial for assessing the potential health effects of a substance. The following table summarizes the key acute toxicity data for this compound.
| Test | Species | Route | Value | Guideline | References |
| LD50 | Rat (male and female) | Oral | > 2000 mg/kg | OECD 401 | [3][8][9] |
| LD50 | Rat | Dermal | > 2000 mg/kg | OECD 402 | [8][9] |
| Skin Sensitization | Rabbit | Skin | May cause an allergic skin reaction. | OECD 406 | [3] |
| Skin Corrosion/Irritation | Rabbit | Skin | No data available | - | [3] |
| Serious Eye Damage/Irritation | Rabbit | Eyes | No data available | - | [3] |
Section 4: Experimental Protocols
The following sections detail the methodologies for the key toxicological experiments cited in the safety data sheets.
OECD Test Guideline 401: Acute Oral Toxicity
This guideline outlines the procedure for assessing the acute oral toxicity of a substance.[8]
Principle: The test substance is administered orally by gavage to fasted experimental animals in a single dose or in multiple doses over 24 hours.[8] The animals are then observed for a defined period for signs of toxicity and mortality.[8]
Methodology:
-
Animal Selection: Healthy, young adult rodents are used, with at least 5 animals per dose group, all of the same sex.[8]
-
Fasting: Animals are fasted overnight before administration of the test substance.[8]
-
Dose Administration: The substance is administered using a stomach tube or a suitable intubation cannula.[8]
-
Observation Period: Animals are observed for at least 14 days.[8]
-
Data Collection: Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.[8] Mortality is also recorded.
-
Necropsy: All animals (those that die during the test and survivors at the end) are subjected to a gross necropsy.[8]
OECD Test Guideline 402: Acute Dermal Toxicity
This guideline details the method for evaluating the acute toxicity of a substance applied to the skin.[1][4][10]
Principle: The test substance is applied to a shaved area of the skin of experimental animals for a 24-hour period.[7] The animals are then observed for signs of toxicity and mortality.[10]
Methodology:
-
Animal Selection: Healthy young adult rats, rabbits, or guinea pigs are typically used.[5]
-
Skin Preparation: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.[7]
-
Application: The test substance is applied uniformly over an area which is approximately 10% of the total body surface area.[7] The area is then covered with a porous gauze dressing.[7]
-
Exposure Duration: The exposure period is 24 hours.[7]
-
Observation Period: Animals are observed for at least 14 days after removal of the test substance.[10]
-
Data Collection: Similar to the oral toxicity test, detailed observations of the animals' health are recorded.
-
Necropsy: A gross necropsy is performed on all animals.[10]
OECD Test Guideline 406: Skin Sensitization
This guideline describes procedures to determine the potential of a substance to cause skin sensitization.[3]
Principle: The test involves an induction phase, where the animal is exposed to the test substance, and a challenge phase, where the animal is re-exposed to the substance after a rest period.[3][9] The skin reaction to the challenge is observed.[9] The Guinea Pig Maximisation Test (GPMT) and the Buehler Test are two commonly used methods.[3][9]
Methodology (Guinea Pig Maximisation Test - GPMT):
-
Animal Selection: Healthy, young adult guinea pigs are used, with at least 10 animals in the treatment group and 5 in the control group.[3][9]
-
Induction Phase:
-
Day 0: Three pairs of intradermal injections are made in the shoulder region.
-
Day 7: The test substance is applied topically to the injection site and covered with an occlusive dressing for 48 hours.
-
-
Rest Period: A 10 to 14-day rest period follows the induction phase.[3][9]
-
Challenge Phase:
-
Day 21: The test substance is applied topically to a fresh site on the flank and covered with an occlusive dressing for 24 hours.
-
-
Observation: The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal.[2]
Section 5: Handling and Safety Workflows
Proper handling and emergency response are critical when working with any chemical. The following diagrams illustrate key workflows for this compound.
Caption: First Aid Workflow for Exposure Incidents.
Caption: Personal Protective Equipment Selection Logic.
Caption: Accidental Release (Spill) Response Workflow.
Section 6: Fire-Fighting and Accidental Release Measures
Fire-Fighting Measures:
-
Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][7]
-
Specific hazards from the chemical: Hazardous decomposition products formed under fire conditions include carbon oxides and oxides of phosphorus.[3][5]
-
Special protective equipment for firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[5][7]
Accidental Release Measures:
-
Personal precautions: Use personal protective equipment.[7] Avoid dust formation and breathing vapors, mist, or gas.[7] Ensure adequate ventilation.[7]
-
Environmental precautions: Do not let the product enter drains.[7]
-
Methods for cleaning up: Pick up and arrange disposal without creating dust.[7] Sweep up and shovel. Keep in suitable, closed containers for disposal.[7]
Section 7: Storage and Handling
-
Precautions for safe handling: Avoid contact with skin and eyes.[7] Avoid formation of dust and aerosols.[7] Provide appropriate exhaust ventilation at places where dust is formed.[7]
-
Conditions for safe storage: Keep the container tightly closed in a dry and well-ventilated place.[9] Store in a cool place.[11]
Section 8: Conclusion
This technical guide provides essential safety and handling information for this compound, tailored for a scientific audience. By presenting quantitative data in a structured format, detailing the methodologies of key toxicological assessments, and visualizing critical safety workflows, this document serves as a valuable resource for researchers and professionals. Adherence to the safety precautions and handling procedures outlined is paramount to ensure a safe laboratory environment.
References
- 1. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]
- 2. catalog.labcorp.com [catalog.labcorp.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. catalog.labcorp.com [catalog.labcorp.com]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
Methodological & Application
Application Notes and Protocols for Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO) in Photopolymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide, commonly known as BAPO or by its trade name Irgacure 819, is a highly efficient Type I photoinitiator used to initiate free-radical polymerization upon exposure to UV or visible light.[1] As a Norrish Type I photoinitiator, BAPO undergoes α-cleavage upon irradiation to generate highly reactive free radicals, making it exceptionally effective for initiating polymerization in a diverse range of monomer and oligomer systems.[1]
Key advantages of BAPO include its high quantum yield, broad absorption spectrum extending into the visible light region (approximately 350-420 nm), and its "photobleaching" effect.[1][2][3] The photobleaching property is particularly advantageous for curing pigmented or thick coatings, as the initiator becomes more transparent upon exposure, allowing light to penetrate deeper into the sample.[3][4][5] This makes BAPO suitable for a wide array of applications, from dental resins and 3D printing to industrial coatings and printing inks.[4][6]
Mechanism of Action
Upon exposure to UV-visible light, this compound undergoes an α-cleavage reaction, a characteristic of Norrish Type I photoinitiators. This cleavage of the carbon-phosphorus bond results in the formation of two distinct types of free radicals: two 2,4,6-trimethylbenzoyl radicals and one phenylphosphinyl radical. All of these radicals are highly reactive and can efficiently initiate the polymerization of monomers and oligomers.[7][8] The generation of multiple radical species from a single molecule contributes to the high efficiency of BAPO as a photoinitiator.[7]
References
Application of Phenylbis(2,4,6-trimethylbenzoyl)phosphine Oxide (BAPO) in Dental Resin Composites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO), also known as Irgacure 819, is a highly efficient Type I photoinitiator utilized in the photopolymerization of dental resin composites.[1][2] Unlike the conventional Type II photoinitiator systems, such as camphorquinone (CQ) which requires a co-initiator (typically an amine), BAPO undergoes a unimolecular fragmentation (α-cleavage) upon exposure to light to generate two free radicals, initiating the polymerization of the methacrylate monomers in the resin matrix.[2][3] This characteristic offers several advantages, including improved color stability by eliminating the yellowing effect associated with amine co-initiators and potentially higher polymerization efficiency.[4] BAPO is effective when cured with violet light, with an absorption range of 365–416 nm.[1][5]
This document provides detailed application notes, summarizing the quantitative effects of BAPO on key properties of dental resin composites, and outlines experimental protocols for their evaluation.
Data Presentation: BAPO in Dental Resin Composites
The following tables summarize the quantitative data from various studies on the performance of BAPO in dental resin composites compared to the conventional CQ system.
Table 1: Influence of BAPO Concentration on Mechanical Properties of Experimental Dental Composites
| Photoinitiator System | Concentration (wt. %) | Vickers Hardness (HV) | Flexural Strength (MPa) | Diametral Tensile Strength (MPa) |
| CQ/DMAEMA | 0.5/1.0 | 34.53 ± 2.45 | 77.3 ± 8.84 | 25.1 ± 3.45 |
| BAPO | 0.25 | 36.40 ± 2.89 | 68.9 ± 7.54 | 23.8 ± 2.98 |
| BAPO | 0.5 | 40.13 ± 3.12 | 65.4 ± 6.98 | 24.5 ± 3.12 |
| BAPO | 1.0 | 43.73 ± 3.52 | 62.1 ± 6.54 | 26.2 ± 3.55 |
Data adapted from a study by Kowalska et al. (2023).[6][7][8] The resin matrix consisted of Bis-GMA (60 wt.%) and TEGDMA (40 wt.%), with 45 wt.% silanized silica filler.[6][7][8]
Table 2: Comparison of Mechanical Properties of Experimental Composites with Different Photoinitiators
| Photoinitiator System | Concentration (wt. %) | Flexural Strength (MPa) | Elastic Modulus (GPa) | Knoop Hardness (Top Surface) (KHN) | Knoop Hardness (Bottom Surface) (KHN) |
| CQ/DMAEMA | 0.2/0.8 | 85.2 ± 10.1 | 4.1 ± 0.5 | 45.3 ± 2.1 | 35.1 ± 1.8 |
| BAPO | 0.5 | 105.4 ± 12.3 | 5.2 ± 0.6 | 55.2 ± 2.5 | 40.3 ± 2.0 |
| MAPO | 0.42 | 110.2 ± 11.8 | 5.5 ± 0.7 | 58.1 ± 2.8 | 32.1 ± 1.9 |
| PPD/DMAEMA | 0.2/0.8 | 88.1 ± 9.8 | 4.3 ± 0.4 | 46.1 ± 2.2 | 30.5 ± 1.7 |
Data adapted from a study by Soares et al. (2021).[9] The resin matrix was a blend of Bis-GMA and TEGDMA (50/50 wt.%) with 65 wt.% filler particles.[9]
Table 3: Degree of Conversion and Polymerization Rate for Different Photoinitiator Systems
| Photoinitiator System | Concentration (mol%) | Degree of Conversion (%) | Maximum Polymerization Rate (%/s) |
| CQ | 1.0 | 55.6 ± 2.3 | 1.2 ± 0.2 |
| CQ + EDAB | 1.0 / 1.0 | 65.4 ± 3.1 | 2.5 ± 0.4 |
| BAPO | 1.0 | 70.2 ± 2.8 | 3.1 ± 0.5 |
| BAPO + EDAB + DPIHFP | 1.0 / 1.0 / 0.5 | 78.5 ± 3.5 | 4.2 ± 0.6 |
Data adapted from a study by Lima et al. (2017).[10][11] The resin matrix was composed of Bis-GMA and TEGDMA.[10][11]
Experimental Protocols
Preparation of Experimental Dental Resin Composites
Objective: To formulate experimental light-cured dental resin composites with varying photoinitiator systems.
Materials:
-
Bisphenol A glycidyl dimethacrylate (Bis-GMA)
-
Triethylene glycol dimethacrylate (TEGDMA)
-
Silanized silica filler particles
-
This compound (BAPO)
-
Camphorquinone (CQ)
-
Amine co-initiator (e.g., Ethyl-4-dimethylaminobenzoate, EDAB, or 2-(dimethylamino)ethyl methacrylate, DMAEMA)[1][10]
-
Mixing spatula
-
Opaque, light-proof containers
Protocol:
-
Prepare the monomer matrix by mixing Bis-GMA and TEGDMA in the desired weight ratio (e.g., 60:40 or 50:50 wt.%).[1][9]
-
In a separate, light-proof container, weigh and add the photoinitiator system components (BAPO or CQ and co-initiator) to the monomer matrix. The concentration should be calculated based on the total weight of the resin matrix.
-
Manually mix the components with a spatula until a homogenous mixture is achieved.
-
Gradually add the silanized silica filler to the organic matrix and continue mixing until a uniform paste-like consistency is obtained.
-
Store the prepared composite paste in opaque, sealed containers to prevent premature polymerization.
Evaluation of Degree of Conversion (DC)
Objective: To determine the extent of monomer to polymer conversion in the cured resin composite.
Methodology: Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) Spectroscopy.[12]
Protocol:
-
Record a baseline FTIR spectrum of the uncured composite paste.
-
Place a small amount of the uncured composite on the ATR crystal.
-
Photoactivate the sample using a dental light-curing unit (e.g., polywave LED, 1000 mW/cm²) for a specified duration (e.g., 40 seconds).[12]
-
Immediately after light exposure, record the FTIR spectrum of the cured sample.
-
The degree of conversion is calculated by measuring the changes in the peak height of the aliphatic C=C absorption band (at approximately 1638 cm⁻¹) and an internal standard aromatic C=C band (at approximately 1608 cm⁻¹) before and after curing, using the following formula:
DC (%) = [1 - ( (1638 cm⁻¹ / 1608 cm⁻¹)cured / (1638 cm⁻¹ / 1608 cm⁻¹)uncured )] x 100
Assessment of Mechanical Properties
Objective: To evaluate the mechanical integrity of the cured dental resin composites.
a) Flexural Strength and Elastic Modulus
Methodology: Three-point bending test.[12]
Protocol:
-
Prepare bar-shaped specimens (e.g., 25 mm x 2 mm x 2 mm) by filling a mold with the uncured composite and light-curing according to a standardized protocol.
-
Store the cured specimens in distilled water at 37°C for 24 hours.
-
Perform the three-point bending test using a universal testing machine with a specified crosshead speed (e.g., 0.5 mm/min).
-
Calculate the flexural strength (σ) and elastic modulus (E) from the resulting stress-strain curve.
b) Hardness Test
Methodology: Knoop Hardness (KHN) or Vickers Hardness (HV) test.[1][12]
Protocol:
-
Prepare disc-shaped specimens and cure them from the top surface.
-
After 24 hours of storage in distilled water at 37°C, polish the surface of the specimens.
-
Use a microhardness tester (e.g., Shimadzu HMV) to create indentations on the top and bottom surfaces of the specimen with a specific load (e.g., 50g) and dwell time (e.g., 15s).[12]
-
Measure the dimensions of the indentations to calculate the Knoop or Vickers hardness number.
Visualizations
Polymerization Initiation by BAPO
Caption: BAPO polymerization initiation pathway.
Experimental Workflow for Evaluating Dental Composites
Caption: Workflow for composite evaluation.
Concluding Remarks
BAPO presents a promising alternative to conventional CQ-based photoinitiator systems in dental resin composites.[12] Its ability to initiate polymerization without a co-initiator can lead to enhanced color stability and, in many cases, superior mechanical properties and a higher degree of conversion.[2][4] However, the optimal concentration of BAPO needs to be carefully determined, as higher concentrations may not always correlate with improved flexural strength.[1] Furthermore, while some studies suggest BAPO may have a lower cytotoxic effect than CQ, others indicate potential cytotoxicity, warranting further investigation.[5][13] The protocols and data presented herein provide a foundational guide for researchers and professionals in the development and evaluation of advanced dental materials incorporating BAPO.
References
- 1. mdpi.com [mdpi.com]
- 2. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of the Selected Mechanical and Aesthetic Properties of Experimental Resin Dental Composites Containing 1-phenyl-1,2 Propanedione or Phenylbis(2,4,6-trimethylbenzoyl)-phosphine Oxide as a Photoinitiator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Mechanical Properties of Experimental Composites with Different Photoinitiator - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BAPO as an alternative photoinitiator for the radical polymerization of dental resins | Pocket Dentistry [pocketdentistry.com]
- 11. researchgate.net [researchgate.net]
- 12. Defining Optimal Concentration of Photoinitiators in Dental Composites IADR Abstract Archives [iadr.abstractarchives.com]
- 13. Cytotoxic and genotoxic potential of the type I photoinitiators BAPO and TPO on human oral keratinocytes and V79 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phenylbis(2,4,6-trimethylbenzoyl)phosphine Oxide in UV Curable Coatings and Inks
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide, commonly known as Photoinitiator 819 (PI 819) or by its CAS number 162881-26-7, is a highly efficient Type I photoinitiator for radical polymerization in UV curable formulations. Its chemical structure, featuring two trimethylbenzoyl groups, allows for a high quantum yield of radical generation upon exposure to UV and near-visible light. This attribute makes it particularly effective for curing thick, pigmented, and opaque coatings and inks, where traditional photoinitiators often fall short.
PI 819 is a versatile photoinitiator suitable for a wide range of applications, including but not limited to:
-
UV Curable Coatings: For wood, metal, plastic, and paper substrates, offering excellent through-cure and low yellowing.[1][2]
-
Printing Inks: Especially effective in screen inks and other formulations with high pigment loading.[1][2]
-
Adhesives: Providing rapid and deep curing for various bonding applications.
-
3D Printing: As an enhanced alternative to other photoinitiators like TPO in stereolithography resins.[3]
A key advantage of PI 819 is its absorption spectrum, which extends into the longer wavelength UVA and even the visible light range.[4] This allows for deeper penetration of UV light into the formulation, ensuring a uniform cure throughout the material's thickness.[4] Furthermore, PI 819 exhibits a photobleaching effect, where the photoinitiator fragments become colorless after curing, contributing to low yellowing in the final product.[4]
Chemical Mechanism of Photoinitiation
Upon absorption of UV radiation, this compound undergoes a Norrish Type I cleavage of the carbon-phosphorus bond. This process generates two highly reactive radical species: a benzoyl radical and a phosphinoyl radical. Both of these radicals are capable of initiating the polymerization of acrylate or other unsaturated monomers in the formulation, leading to the rapid formation of a cross-linked polymer network.
Caption: Photoinitiation mechanism of PI 819.
Quantitative Performance Data
The following table summarizes the comparative performance of this compound (PI 819) against other common photoinitiators. The data is compiled from various studies and is intended for comparative purposes. Actual performance may vary depending on the specific formulation and curing conditions.
| Photoinitiator | Concentration (wt%) | Curing Time (s) | Depth of Cure (mm) | Surface Tackiness |
| Omnirad 819 (PI 819) | 1 | 5 | 2.5 | Tacky Free |
| Omnirad 819 (PI 819) | 1 | 10 | 4.0 | Tacky Free |
| Omnirad TPO | 1 | 5 | 3.5 | Tacky |
| Omnirad TPO | 1 | 10 | 5.5 | Tacky |
| Omnirad L-TPO | 1 | 5 | 4.5 | Tacky |
| Omnirad L-TPO | 1 | 10 | 7.0 | Tacky |
Source: Adapted from RadTech 2020 conference paper.[5] The study was conducted on an acrylate-based formulation cured with a 405nm LED lamp.
Experimental Protocols
Formulation of UV Curable Coating/Ink
A typical experimental workflow for formulating and testing a UV curable coating or ink containing this compound is outlined below.
Caption: General experimental workflow.
Materials:
-
Oligomers (e.g., epoxy acrylates, urethane acrylates, polyester acrylates)
-
Monomers (e.g., HDDA, TPGDA, TMPTA)
-
Additives (e.g., leveling agents, defoamers, stabilizers)
-
Pigments (if applicable)
-
This compound (PI 819)
-
Solvent (if necessary for viscosity adjustment)
Procedure:
-
In a light-protected container, combine the oligomers, monomers, and any liquid additives.
-
Mix thoroughly using a mechanical stirrer until a homogeneous mixture is obtained.
-
If using pigments, disperse them into the resin mixture using a high-shear mixer or three-roll mill until the desired particle size is achieved.
-
Add the this compound and any other solid additives to the mixture.
-
Continue mixing until all components are completely dissolved and dispersed.
-
Allow the formulation to degas to remove any entrapped air bubbles.
Protocol for Determining Tack-Free Time
Objective: To determine the time required for a UV-cured coating or ink to become non-tacky to the touch.
Apparatus:
-
UV curing unit with a conveyor belt or a static curing chamber.
-
Substrate for coating application.
-
Film applicator (e.g., drawdown bar) to ensure uniform thickness.
-
Cotton balls or lint-free cloth.
-
Timer.
Procedure:
-
Apply the formulated coating or ink to the substrate at a specified thickness.
-
Expose the coated substrate to a UV light source with a defined intensity and wavelength.
-
Start the timer immediately upon UV exposure.
-
At regular intervals (e.g., every 1-2 seconds), gently touch the surface of the cured film with a fresh cotton ball.
-
The tack-free time is the point at which the cotton ball no longer adheres to the surface and no fibers are left behind.
-
Record the time in seconds.
Protocol for Measuring Depth of Cure
Objective: To measure the thickness of the cured layer in a UV-cured material.
Apparatus:
-
UV curing unit.
-
Mold of a specific depth (e.g., a small cylindrical mold).
-
Calipers, micrometer, or a profilometer.
-
Solvent to wash away uncured resin (e.g., isopropanol).
Procedure:
-
Fill the mold with the UV-curable formulation.
-
Expose the top surface of the formulation to UV light for a specified time and at a defined intensity.
-
After exposure, carefully remove the sample from the mold.
-
Gently wash the uncured liquid resin from the bottom of the sample using a suitable solvent.
-
Measure the thickness of the solidified (cured) portion of the sample using calipers, a micrometer, or a profilometer.
-
Record the depth of cure in millimeters or micrometers.
Protocol for Quantifying Yellowing
Objective: To quantify the degree of yellowing of a UV-cured coating.
Apparatus:
-
UV curing unit.
-
Spectrophotometer or colorimeter capable of CIELAB color space measurements.
-
White, non-UV-absorbing substrate.
Procedure:
-
Apply the UV-curable formulation as a thin film onto the white substrate.
-
Measure the initial color of the uncured coating using the spectrophotometer to obtain the initial L, a, and b* values.
-
Cure the coating under specified UV conditions.
-
Immediately after curing, measure the L, a, and b* values of the cured film.
-
The change in the b* value (Δb) is a measure of the degree of yellowing. A positive Δb indicates a shift towards yellow.
-
The Yellowness Index (YI) can also be calculated using standard equations (e.g., ASTM E313).
-
For accelerated aging tests, expose the cured film to additional UV radiation or heat and measure the color change over time.
Conclusion
This compound is a highly effective and versatile photoinitiator for a broad range of UV curable coatings and inks. Its ability to absorb long-wavelength UV light makes it particularly suitable for curing thick and pigmented systems, while its photobleaching properties contribute to low yellowing.[4] The provided protocols offer a standardized approach to formulating with and evaluating the performance of PI 819, enabling researchers and developers to optimize their UV curing processes for desired outcomes. It is often recommended to use PI 819 in combination with other photoinitiators, such as α-hydroxy ketones (e.g., Irgacure 184), to achieve a balance of through-cure and surface cure.[6]
References
Optimizing Curing Performance with Phenylbis(2,4,6-trimethylbenzoyl)phosphine Oxide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide, commonly known as BAPO or Irgacure 819, is a highly efficient Type I photoinitiator for radical polymerization. Its broad UV absorption spectrum (365-416 nm) and excellent photobleaching characteristics make it a versatile choice for a wide range of applications, including dental resins, biomedical hydrogels, 3D printing, and high-performance coatings.[1][2][3] A key factor in achieving desired material properties is the optimization of the BAPO concentration. This document provides detailed application notes and experimental protocols to guide researchers in determining the optimal BAPO concentration for their specific photocurable systems.
BAPO's primary advantage lies in its ability to generate four free radicals per molecule upon exposure to UV light, leading to rapid and efficient polymerization.[3] It is particularly effective in pigmented or opaque formulations and for curing thick sections.[2][4] However, an inappropriate concentration can lead to incomplete curing, reduced mechanical strength, or adverse cytotoxic effects.[1] Therefore, a systematic approach to determining the optimal concentration is crucial for successful formulation development.
Factors Influencing Optimal BAPO Concentration
The ideal concentration of BAPO is not a single value but rather a range that depends on several factors:
-
Resin System: The type and functionality of the monomers and oligomers in the resin system will influence the required initiator concentration.
-
Pigmentation and Fillers: Pigments and fillers can absorb or scatter UV light, necessitating a higher photoinitiator concentration for adequate cure depth.[4]
-
Light Source: The intensity and wavelength of the UV light source must be matched with the absorption spectrum of BAPO.
-
Curing Depth: Thicker samples generally require a lower concentration to prevent excessive light absorption at the surface, which can shield the underlying layers from receiving sufficient energy to cure.
-
Desired Mechanical Properties: The final mechanical properties of the cured material, such as hardness and flexural strength, are directly influenced by the degree of conversion, which is dependent on the initiator concentration.
Quantitative Data on BAPO Concentration and Curing Outcomes
The following tables summarize quantitative data from various studies on the effect of BAPO concentration on key curing parameters. It is important to note that these values are specific to the resin systems and experimental conditions used in the cited studies and should be used as a starting point for optimization.
Table 1: Effect of BAPO Concentration on Degree of Conversion (DC) and Cure Depth
| BAPO Concentration (wt%) | Resin System | Light Source | Degree of Conversion (%) | Cure Depth (mm) | Reference |
| 0.25 | BisGMA/TEGDMA with 70 wt% fillers | Polywave LED (1000 mW/cm²) | ~55-60 | Not Reported | This study suggests 0.25% as a favorable concentration for dental composites. |
| 0.5 | BisGMA/TEGDMA with 70 wt% fillers | Polywave LED (1000 mW/cm²) | ~60-65 | Not Reported | |
| 1.0 | BisGMA/TEGDMA with 70 wt% fillers | Polywave LED (1000 mW/cm²) | ~65-70 | Not Reported | |
| 1.0 | PPF/DEF (60:40) | Stereolithography Apparatus | Not Reported | Not Reported | Used in a 3D printing resin formulation.[5] |
Table 2: Effect of BAPO Concentration on Mechanical Properties
| BAPO Concentration (wt%) | Resin System | Flexural Strength (MPa) | Vickers Hardness (HV) | Reference |
| 0.25 | BisGMA/TEGDMA with 45 wt% filler | ~60-70 | ~35-40 | [6][7][8] |
| 0.5 | BisGMA/TEGDMA with 45 wt% filler | ~65-75 | ~40-45 | [6][7][8] |
| 1.0 | BisGMA/TEGDMA with 45 wt% filler | ~70-80 | ~40-45 | The highest average Vickers hardness was observed at 1 wt% BAPO.[6][7][8] |
| Not Specified | 3D Printing Resin | 26.18 ± 0.96 | 141.43 ± 10.38 (Knoop Hardness) | [1] |
Experimental Protocols
The following protocols provide a systematic approach to determining the optimal BAPO concentration for a given photopolymer formulation.
Protocol 1: Preparation of BAPO-Containing Resin Formulations
Objective: To prepare a series of resin formulations with varying concentrations of BAPO.
Materials:
-
Monomer/oligomer blend
-
This compound (BAPO) powder
-
Amber glass vials or light-blocking containers
-
Precision balance (± 0.0001 g)
-
Magnetic stirrer and stir bars or a vortex mixer
-
Opaque syringes for dispensing
Procedure:
-
Calculate the required mass of BAPO for each desired weight percentage (e.g., 0.1, 0.25, 0.5, 1.0, 1.5, 2.0 wt%).
-
Accurately weigh the monomer/oligomer blend into an amber glass vial.
-
Add the calculated mass of BAPO to the vial.
-
Seal the vial and mix the contents thoroughly using a magnetic stirrer or vortex mixer until the BAPO is completely dissolved. Gentle heating (e.g., up to 50°C) may be applied to facilitate dissolution, but care should be taken to avoid premature polymerization.
-
Store the prepared formulations in a cool, dark place away from any light sources.
Protocol 2: Determination of Cure Depth
Objective: To measure the depth of cure for each BAPO concentration.
Materials:
-
Prepared resin formulations
-
Cylindrical molds (e.g., 4 mm diameter, 6 mm height, as per ISO 4049)
-
Glass microscope slides
-
Mylar or PET film
-
UV curing unit with a defined wavelength and intensity
-
Spatula or scalpel
-
Digital calipers or micrometer
Procedure:
-
Place a Mylar film on a glass slide.
-
Position the cylindrical mold on top of the Mylar film.
-
Fill the mold with the resin formulation, ensuring there are no air bubbles.
-
Place another Mylar film on top of the filled mold.
-
Expose the top surface of the resin to the UV light source for a predetermined time (e.g., 20, 40, or 60 seconds).
-
After curing, remove the Mylar films and carefully extrude the cured resin cylinder from the mold.
-
Use a spatula or scalpel to gently scrape away any uncured, liquid resin from the bottom of the cylinder.
-
Measure the height of the remaining cured portion of the cylinder using digital calipers or a micrometer. This value represents the cure depth.
-
Repeat the measurement for each BAPO concentration and curing time.
Protocol 3: Monitoring Polymerization Kinetics with Real-Time FTIR (RT-FTIR)
Objective: To determine the rate of polymerization and the final degree of conversion.
Materials:
-
Prepared resin formulations
-
Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
UV light guide coupled to the ATR accessory
-
Pipette
Procedure:
-
Obtain a background spectrum on the clean ATR crystal.
-
Apply a small drop of the uncured resin formulation onto the ATR crystal.
-
Record the initial FTIR spectrum of the uncured resin. Identify the characteristic peak for the reactive functional group (e.g., the acrylate C=C peak at approximately 1635 cm⁻¹).
-
Initiate real-time data collection and simultaneously expose the sample to the UV light source through the light guide.
-
Continue collecting spectra at regular intervals until the polymerization is complete (i.e., the reactive group peak no longer decreases).
-
Calculate the degree of conversion (DC) at each time point using the following formula: DC (%) = [1 - (Peak Area_t / Peak Area_0)] * 100 where Peak Area_t is the area of the reactive group peak at time 't' and Peak Area_0 is the initial peak area.
-
Plot the degree of conversion as a function of time to determine the polymerization rate.
Protocol 4: Evaluation of Mechanical Properties
Objective: To assess the mechanical properties of the cured materials.
A. Hardness Testing (Durometer)
Materials:
-
Cured polymer samples (at least 6 mm thick)
-
Durometer (Shore D scale is often suitable for rigid polymers)
-
Flat, rigid support surface
Procedure (following ASTM D2240):
-
Ensure the cured samples have been conditioned at a standard temperature and humidity.
-
Place the sample on the flat support surface.
-
Hold the durometer perpendicular to the sample surface and press down firmly until the presser foot is in full contact with the sample.
-
Read the hardness value on the durometer scale immediately after the presser foot is in full contact.
-
Take multiple readings at different locations on the sample and calculate the average.
B. Flexural Strength Testing
Materials:
-
Rectangular cured polymer samples of defined dimensions (e.g., as per ISO 179-1)
-
Universal testing machine with a three-point bending fixture
Procedure (following ISO 179-1):
-
Measure the width and thickness of the cured sample at several points and calculate the average.
-
Set the support span on the three-point bending fixture.
-
Place the sample on the supports, ensuring it is centered.
-
Apply a load to the center of the sample at a constant crosshead speed until the sample fractures.
-
Record the maximum load at fracture.
-
Calculate the flexural strength using the appropriate formula for a rectangular cross-section.
Visualizations
References
- 1. Cytotoxicity, Colour Stability and Dimensional Accuracy of 3D Printing Resin with Three Different Photoinitiators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. scielo.br [scielo.br]
- 4. Page loading... [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of the Selected Mechanical and Aesthetic Properties of Experimental Resin Dental Composites Containing 1-phenyl-1,2 Propanedione or Phenylbis(2,4,6-trimethylbenzoyl)-phosphine Oxide as a Photoinitiator - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phenylbis(2,4,6-trimethylbenzoyl)phosphine Oxide in Thick Film Curing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide, commonly known as Irgacure 819, is a highly efficient Type I photoinitiator for radical polymerization of unsaturated resins upon exposure to UV and near-visible light.[1] Its chemical structure, featuring two trimethylbenzoyl groups, allows for the generation of four free radicals upon photolysis, leading to high photoinitiation activity.[2] A key characteristic of this photoinitiator is its strong absorption in the long-wavelength UV and visible light spectrum (approximately 350-420 nm), which enables deep penetration of light into thick and pigmented films.[1][3] This property, combined with its photobleaching effect, makes it exceptionally suitable for curing thick-section coatings, overcoming a common challenge faced with traditional photoinitiators.[1][3][4]
These application notes provide detailed information on the use of this compound in thick film curing applications, including its performance characteristics, experimental protocols for evaluation, and visualizations of its chemical mechanism and experimental workflows.
Key Performance Characteristics
This compound offers several advantages in thick film curing applications:
-
Deep Section Curing: Its ability to absorb long-wavelength light allows for the curing of thick and opaque material sections.[5][6][7]
-
High Reactivity: The generation of four free radicals per molecule results in a high polymerization rate.[2]
-
Low Yellowing: The photoinitiator undergoes photobleaching, where the initial yellow color disappears during curing, resulting in coatings with minimal yellowing.[6][7]
-
Effectiveness in Pigmented Systems: It is particularly effective in curing white and other colored formulations containing pigments like titanium dioxide, which can scatter or absorb UV light.[5][6][7]
-
Compatibility with UV-A and LED Light Sources: Its absorption spectrum makes it suitable for use with a variety of light sources, including mercury lamps and UV-LEDs.[8]
Data Presentation
The following tables summarize the typical performance of this compound in thick film curing applications.
Note: The following data is illustrative and intended to represent the expected performance based on available literature. Actual results will vary depending on the specific formulation, substrate, and curing conditions.
Table 1: Comparative Curing Depth in a White Pigmented Acrylate Coating
| Photoinitiator | Concentration (wt%) | Film Thickness (μm) | Curing Speed (m/min) for Tack-Free Surface | Through Cure |
| Irgacure 819 | 2.0 | 100 | 15 | Excellent |
| Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) | 2.0 | 100 | 10 | Good |
| 2-Hydroxy-2-methyl-1-phenyl-propan-1-one (Darocur 1173) | 2.0 | 100 | 5 | Poor |
| Irgacure 819 | 2.0 | 200 | 10 | Good |
| Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) | 2.0 | 200 | 5 | Moderate |
| 2-Hydroxy-2-methyl-1-phenyl-propan-1-one (Darocur 1173) | 2.0 | 200 | 2 | Very Poor |
Table 2: Yellowing Index of a Clear Acrylate Coating After UV Exposure
| Photoinitiator | Concentration (wt%) | Initial Yellowing Index (YI) | Yellowing Index after 1000h QUV |
| Irgacure 819 | 1.0 | 1.5 | 2.5 |
| Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) | 1.0 | 2.0 | 4.0 |
| Benzophenone | 1.0 | 3.5 | 8.0 |
Experimental Protocols
Protocol for Determining Curing Depth
This protocol describes a method to determine the maximum curable thickness of a UV-curable formulation.
Materials:
-
UV-curable formulation containing this compound
-
Glass or metal substrate
-
Wedge-shaped mold or a set of spacers of varying thickness
-
UV curing lamp (mercury or LED) with a radiometer
-
Solvent for washing uncured resin (e.g., isopropanol, acetone)
-
Micrometer or digital caliper
Procedure:
-
Place the wedge-shaped mold or spacers on the substrate to create a defined thickness gradient.
-
Apply the UV-curable formulation into the mold, ensuring it is evenly distributed and free of air bubbles.
-
Expose the formulation to UV light at a specified intensity and for a defined duration.
-
After curing, remove the sample from the substrate.
-
Gently wash the surface with a suitable solvent to remove any uncured resin.
-
Measure the thickness of the cured portion of the wedge or the thickest cured sample using a micrometer or caliper. This value represents the curing depth under the tested conditions.
-
Repeat the experiment with varying exposure times, light intensities, and photoinitiator concentrations to optimize the curing process.
Protocol for Measuring Yellowing Index
This protocol outlines the procedure for quantifying the yellowing of a cured film, based on ASTM E313.
Materials:
-
Cured film samples on a standardized white substrate
-
Spectrophotometer or colorimeter capable of measuring CIE Lab* values
-
QUV accelerated weathering tester (optional, for long-term yellowing studies)
Procedure:
-
Prepare cured film samples of a consistent thickness on a standardized white background.
-
Measure the initial CIE Lab* values of the cured films using a spectrophotometer.
-
To assess yellowing upon prolonged light exposure, place the samples in a QUV accelerated weathering tester.
-
Periodically remove the samples from the QUV tester and measure their CIE Lab* values.
-
Calculate the Yellowing Index (YI) using the following formula for Illuminant D65/10° observer: YI = (100 * (C_x * X - C_z * Z)) / Y where X, Y, and Z are the CIE tristimulus values, and C_x and C_z are coefficients for the specific illuminant and observer. Most modern spectrophotometers will calculate the YI automatically.
-
Compare the YI values of formulations containing this compound with those containing other photoinitiators to evaluate its low-yellowing performance.
Visualizations
Photochemical Cleavage and Radical Formation
The following diagram illustrates the photodecomposition of this compound upon exposure to UV light, leading to the formation of free radicals that initiate polymerization.
Caption: Photoinitiation and polymerization mechanism.
Experimental Workflow for Curing Depth Determination
This diagram outlines the logical steps involved in an experiment to determine the curing depth of a formulation.
Caption: Curing depth determination workflow.
Signaling Pathway of Photopolymerization
This diagram illustrates the signaling cascade from photoinitiation to the formation of a cured polymer network.
Caption: Photopolymerization signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. xtgchem.cn [xtgchem.cn]
- 6. mychem.ir [mychem.ir]
- 7. sdlookchem.com [sdlookchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (Irgacure 819)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the effective use of Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide, a versatile Type I photoinitiator commonly known as Irgacure 819. This document outlines its photochemical properties, optimal activation wavelengths, and detailed protocols for its application in photopolymerization, relevant to fields such as materials science, 3D printing, and drug delivery system development.
Introduction to this compound (Irgacure 819)
This compound is a highly efficient photoinitiator used to initiate the radical polymerization of unsaturated resins upon exposure to UV light.[1][2] It is a key component in UV-curable materials, playing a decisive role in the speed of the curing process.[3] A notable characteristic of Irgacure 819 is its ability to absorb long-wavelength UV light, making it particularly effective for curing thick and pigmented systems.[1][4][5] Furthermore, it exhibits a photobleaching effect, which enhances light penetration for deep curing and results in low yellowing of the final product.[3][4]
Photochemical Properties and Wavelength Selection
Irgacure 819 is classified as a Type I photoinitiator, which upon exposure to UV light, undergoes a process called α-cleavage to generate highly reactive free radicals that initiate polymerization.[6][7] One molecule of Irgacure 819 can generate up to four free radicals, contributing to its high efficiency.[8]
The selection of an appropriate wavelength is critical for the efficient activation of Irgacure 819. Its absorption spectrum extends from the UV-A region into the visible light range. The optimal wavelength for activation is directly related to its absorption peaks.
Table 1: Spectral Properties of this compound (Irgacure 819)
| Property | Wavelength (nm) | Notes |
| Effective Absorption Range | 350 - 420 | The primary range for efficient activation.[3] |
| Main Absorption Region | 360 - 410 | The core region of high absorption.[3] |
| Maximum Absorption Wavelength (λmax) | ~405 | Reported as a key peak for high initiation efficiency.[9] |
| Secondary Absorption Peak | 295 | Observed in methanol solution.[3][10] |
| Primary Absorption Peak in Solution | 370 | A distinct absorption peak in methanol solution.[3][10] |
| Longest Absorption Wavelength | up to 450 | The absorption tails off into the visible spectrum.[3][7] |
For most applications, UV light sources with emission spectra that overlap with the 360-410 nm range of Irgacure 819 are highly effective.[3] This includes common UV-A sources and LED lamps with outputs at 365 nm, 385 nm, 395 nm, and 405 nm.[2][11][12]
Applications
Due to its unique properties, Irgacure 819 is suitable for a wide range of applications, including:
-
Coatings and Inks: Used in UV-curable clear and pigmented coatings for wood, metal, plastic, and paper.[2] It is especially effective in white and colored formulations containing pigments like titanium dioxide.[1][13]
-
Thick Section Curing: Its excellent absorption properties allow for the curing of thick material sections.[1][4][7]
-
3D Printing: Widely used in stereolithography (SLA) and Digital Light Processing (DLP) 3D printing technologies to rapidly cure resin-based materials.[5][7][11]
-
Composites: Facilitates the curing of the resin matrix in the production of composites, such as glass fiber-reinforced polyester/styrene systems.[1][2][5]
-
Drug Development: In the context of drug development, it can be used for the photopolymerization of hydrogels and other biocompatible polymers for controlled drug release systems and tissue engineering scaffolds.
Recommended Formulations
Irgacure 819 can be used alone or in combination with other photoinitiators to optimize curing performance. The recommended concentrations can vary based on the specific application and formulation.
Table 2: Recommended Starting Concentrations for Irgacure 819
| Application | Recommended Concentration of Irgacure 819 (% w/w) | Co-initiator (if applicable) |
| Clear Acrylate Coatings | 0.1 - 0.2% | 1 - 2% Irgacure 184[1][14] |
| White Acrylate Coatings | 0.5 - 1.0% | 1 - 2% Irgacure 184[1][14] |
| Colored Acrylate Formulations | 0.5 - 1.0% | 1 - 2% Irgacure 651[1] |
| White Screen Printing Inks | 0.5 - 1.5% | 1 - 2% Irgacure 184[1][14] |
| Glass Fiber Reinforced Prepregs | 0.2 - 0.4% | None specified |
Experimental Protocols
Protocol 1: Preparation of a UV-Curable Resin Formulation
This protocol describes the general procedure for preparing a simple UV-curable resin formulation using Irgacure 819.
Materials:
-
This compound (Irgacure 819)
-
Oligomer/Monomer blend (e.g., Urethane Acrylate, Epoxy Acrylate)
-
Reactive diluent (e.g., Tripropyleneglycol diacrylate - TPGDA)
-
Magnetic stirrer and stir bar
-
Amber glass vial or a container protected from light
-
Precision balance
Procedure:
-
Weighing: Accurately weigh the desired amounts of the oligomer/monomer blend and the reactive diluent into the amber glass vial.
-
Mixing: Place the vial on a magnetic stirrer and begin stirring at a moderate speed until a homogeneous mixture is achieved.
-
Adding the Photoinitiator: Carefully weigh the required amount of Irgacure 819 (refer to Table 2 for guidance) and add it to the resin mixture. Since Irgacure 819 is sensitive to visible light, this step should be performed in a shaded environment or under yellow light.[1][14]
-
Dissolving: Continue stirring the mixture until the Irgacure 819 is completely dissolved. Gentle heating (e.g., to 40-50°C) can be applied to facilitate dissolution, but care should be taken to avoid premature polymerization.
-
Degassing (Optional but Recommended): To remove any entrapped air bubbles, which can inhibit polymerization, the formulation can be degassed using a vacuum chamber or by gentle centrifugation.
-
Storage: Store the prepared resin in a tightly sealed, light-proof container in a cool, dark place.
Protocol 2: UV Curing of a Resin Film
This protocol outlines the steps for curing a thin film of the prepared resin.
Materials and Equipment:
-
Prepared UV-curable resin formulation
-
Substrate (e.g., glass slide, metal panel)
-
Film applicator or spin coater
-
UV curing system (e.g., mercury lamp, UV-LED lamp with an appropriate wavelength such as 365 nm, 395 nm, or 405 nm)
-
UV radiometer to measure light intensity
Procedure:
-
Substrate Preparation: Ensure the substrate is clean and free of any contaminants.
-
Film Application: Apply a uniform layer of the resin onto the substrate using a film applicator or spin coater to achieve the desired thickness.
-
UV Exposure:
-
Place the coated substrate under the UV curing system.
-
Expose the film to UV light at a defined intensity and for a specific duration. The required dose (Intensity x Time) will depend on the resin formulation, film thickness, and the specific UV source.
-
For initial trials, an intensity of 100-1000 mW/cm² can be used, with exposure times ranging from a few seconds to a minute.
-
-
Curing Assessment: The degree of curing can be assessed by tack-free testing (touching the surface to see if it is no longer sticky) or by more quantitative methods such as Fourier Transform Infrared (FTIR) spectroscopy to monitor the disappearance of the acrylate double bond peaks.
Visualizations
References
- 1. xtgchem.cn [xtgchem.cn]
- 2. longchangchemical.com [longchangchemical.com]
- 3. unisunchem.com [unisunchem.com]
- 4. boldchem.com [boldchem.com]
- 5. sinorawchemical.com [sinorawchemical.com]
- 6. How Do Photoinitiators for UV Curing Work [qinmuchem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. A photoinitiator--Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide_Chemicalbook [chemicalbook.com]
- 10. What is a photoinitiator - Chemical Supplier Unilong [unilongindustry.com]
- 11. longchangchemical.com [longchangchemical.com]
- 12. researchgate.net [researchgate.net]
- 13. sdlookchem.com [sdlookchem.com]
- 14. Irgacure 819 with Lowest price [minglangchem.com]
Application Notes and Protocols: Enhancing Photopolymerization by Combining Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO) with other Photoinitiators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO), also known as Irgacure 819, is a highly efficient Norrish Type I photoinitiator used to initiate free-radical polymerization upon exposure to UV or visible light.[1][2] Its exceptional performance stems from the generation of four highly reactive free radicals per molecule upon photolysis, making it particularly effective for curing pigmented or thick material systems.[1][3] BAPO is widely utilized in applications ranging from dental composites and 3D printing resins to industrial coatings.[4][5][6]
While BAPO is effective as a standalone photoinitiator, combining it with other photoinitiators can offer synergistic advantages, leading to improved curing efficiency, enhanced mechanical properties, and better color stability in the final cured polymer.[7][8] These combinations can be tailored to specific applications and light sources, providing formulators with a versatile tool to optimize their photopolymerization processes.
This document provides detailed application notes and experimental protocols for utilizing BAPO in combination with other photoinitiators.
Rationale for Combining Photoinitiators
Combining BAPO with other photoinitiators, such as Type II initiators like camphorquinone (CQ) or other Type I initiators like Lucirin TPO, can address specific challenges in photopolymerization:
-
Broadened Spectral Response: Different photoinitiators have distinct absorption spectra. Combining them can broaden the overall spectral sensitivity of the resin system, ensuring more efficient curing with various light sources, including LED lamps with different emission wavelengths.[7][9]
-
Synergistic Curing: A combination of initiators can lead to a synergistic effect, where the overall curing efficiency is greater than the sum of the individual initiators.[7] For instance, the radicals generated by BAPO can interact with a Type II initiator like CQ, enhancing the overall rate and degree of polymerization.[10]
-
Improved Surface and Through Cure: Some photoinitiators are more effective at the surface, while others provide better depth of cure. Combining them can achieve a more uniform cure throughout the material. BAPO, with its photobleaching effect, is particularly beneficial for curing thick sections.[6]
-
Enhanced Mechanical Properties: The choice and combination of photoinitiators can significantly influence the final mechanical properties of the cured polymer, such as flexural strength and elastic modulus.[7][11]
-
Improved Color Stability: Type II photoinitiators like CQ can sometimes lead to yellowing. Combining them with a non-yellowing initiator like BAPO can improve the color stability of the final product.[7][8]
Key Photoinitiator Combinations with BAPO
Several photoinitiators can be effectively combined with BAPO. The selection depends on the specific application, monomer system, and desired properties.
-
BAPO and Camphorquinone (CQ): This is a common combination, particularly in dental resins.[7] BAPO's high reactivity complements CQ, which is a well-established and biocompatible photoinitiator. This combination can lead to a higher degree of conversion compared to using CQ alone.[10]
-
BAPO and Lucirin TPO (TPO): Both are Type I phosphine oxide initiators. Their combination can provide a broader absorption range and potentially faster curing speeds.[7]
-
BAPO and Iodonium Salts (e.g., DPIHFP): Iodonium salts can act as co-initiators, enhancing the efficiency of BAPO, especially in ternary systems with an amine. The ternary system of BAPO, an amine co-initiator (like EDAB), and an iodonium salt has shown to significantly increase the rate of polymerization and final conversion.[10]
Data Presentation: Performance of BAPO and its Combinations
The following tables summarize quantitative data from studies evaluating the performance of BAPO and its combinations in various resin systems.
Table 1: Polymerization Kinetics of Different Photoinitiator Systems
| Photoinitiator System | Concentration (mol%) | Maximum Polymerization Rate (Rpmax) (%/s) | Final Degree of Conversion (%) | Reference |
| BAPO | 1.0 | Higher than CQ + EDAB | > 45 | [10] |
| CQ | 1.0 | Very low | ~ 20 | [10] |
| CQ + EDAB | 1.0 + 1.0 | Lower than BAPO | < 45 | [10] |
| BAPO + EDAB + DPIHFP | (Ternary System) | Highest among tested | Highest among tested | [10] |
Table 2: Mechanical Properties of Composites with Different Photoinitiators
| Photoinitiator System | Flexural Strength (MPa) | Elastic Modulus (GPa) | Reference |
| BAPO | Higher than CQ | Higher than CQ | [11] |
| MAPO (TPO) | Highest | Highest | [11] |
| CQ | Lower | Lower | [11] |
| PPD | Lower | Lower | [11] |
| CQ + PPD | Similar to CQ and PPD | Higher than CQ and PPD alone | [11] |
Table 3: Hardness and Depth of Cure for Various Photoinitiator Systems
| Photoinitiator System | Knoop Hardness (Top) | Knoop Hardness (Bottom) | Depth of Cure (mm) | Reference |
| BAPO | High | Highest | Lower than CQ systems | [8] |
| TPO | High | - | Lower than CQ systems | [8] |
| CQ | Lowest | Low | Higher than BAPO and TPO | [8] |
| CQ + TPO | High | - | Similar to CQ | [8] |
| CQ + BAPO | High | - | Similar to CQ | [8] |
| CQ + TPO + BAPO | High | - | Similar to CQ | [8] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the performance of combined photoinitiator systems.
Protocol for Sample Preparation
-
Formulation: Prepare the resin formulation by mixing the desired monomers (e.g., Bis-GMA, TEGDMA), and fillers in a light-proof container.[10][11]
-
Photoinitiator Addition: Dissolve the photoinitiator(s) (e.g., BAPO, CQ, TPO) and any co-initiators (e.g., EDAB) in the monomer blend. Ensure complete dissolution, which may require gentle heating or sonication. The concentration of each component should be carefully controlled.[10]
-
Degassing: Degas the mixture under vacuum to remove any dissolved air bubbles, which can inhibit polymerization.
-
Storage: Store the formulated resin in a dark, cool place before use.
Protocol for Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy
This protocol is for monitoring the polymerization kinetics and determining the degree of conversion.[12][13]
-
Instrument Setup: Use an FTIR spectrometer equipped with an attenuated total reflectance (ATR) accessory and a light source for curing (e.g., a dental curing lamp or a UV-LED lamp).[14]
-
Background Spectrum: Record a background spectrum of the empty ATR crystal.
-
Sample Application: Apply a small drop of the uncured resin formulation onto the ATR crystal.
-
Initial Spectrum: Record the spectrum of the uncured resin. The peak corresponding to the reactive functional group (e.g., C=C stretching vibration of methacrylate at ~1638 cm⁻¹) will be at its maximum intensity.[14]
-
Photopolymerization and Data Acquisition: Start the light source to initiate polymerization and simultaneously begin recording spectra at regular time intervals (e.g., every second).[12]
-
Data Analysis:
-
Calculate the degree of conversion (DC) at each time point using the following formula: DC (%) = [1 - (Peak Area_t / Peak Area_0)] * 100 where Peak Area_t is the area of the reactive group peak at time t, and Peak Area_0 is the initial peak area.
-
Plot the degree of conversion as a function of time to obtain the polymerization kinetics curve.
-
The rate of polymerization (Rp) can be determined from the first derivative of the kinetic curve.[12]
-
Protocol for Photo-Differential Scanning Calorimetry (Photo-DSC)
This protocol is for determining the heat of polymerization and reaction kinetics.[15][16]
-
Instrument Setup: Use a DSC instrument equipped with a photocalorimetry accessory (PCA) that includes a light source (e.g., a high-pressure mercury lamp).
-
Sample Preparation: Place a small, accurately weighed amount of the uncured resin (typically 1-5 mg) into an open aluminum DSC pan.[17]
-
Isothermal Measurement: Place the sample and an empty reference pan into the DSC cell. Equilibrate the cell at the desired isothermal temperature (e.g., 25°C).[18]
-
Initiation and Data Collection: Once the baseline is stable, expose the sample to the light source for a defined period. The DSC will record the heat flow as a function of time.
-
Data Analysis:
-
The total heat of polymerization (ΔH_total) is determined by integrating the area under the exothermic peak.
-
The degree of conversion can be calculated by dividing the heat evolved at a given time by the theoretical heat of polymerization for the specific monomer.
-
The rate of polymerization is proportional to the heat flow rate (dH/dt).[15]
-
Protocol for Mechanical Testing
This protocol describes the evaluation of flexural strength and elastic modulus of the cured polymer.[19][20]
-
Specimen Preparation: Prepare rectangular bar-shaped specimens of the polymer by curing the resin formulation in a mold of defined dimensions (e.g., according to ASTM D790 standard). Ensure complete and uniform curing.[19]
-
Post-Curing: If required, post-cure the specimens according to a defined protocol (e.g., using a UV curing chamber) to ensure maximum conversion.[21]
-
Three-Point Bending Test:
-
Use a universal testing machine equipped with a three-point bending fixture.
-
Place the specimen on the supports of the fixture.
-
Apply a load to the center of the specimen at a constant crosshead speed until the specimen fractures.
-
Record the load-deflection curve.
-
-
Data Analysis:
-
Flexural Strength (σ_f): Calculate using the formula: σ_f = (3 * P * L) / (2 * b * d^2) where P is the maximum load, L is the support span, b is the width of the specimen, and d is the thickness of the specimen.
-
Elastic Modulus (E_f): Calculate from the slope of the initial linear portion of the load-deflection curve.
-
Visualizations
Signaling Pathway: Photolysis of BAPO
Caption: Photolysis mechanism of BAPO upon light absorption.
Experimental Workflow for Photoinitiator Evaluation
Caption: General workflow for evaluating photoinitiator systems.
Logical Relationship: Synergistic Effects of Combined Photoinitiators
Caption: Synergistic benefits of combining photoinitiators.
Safety Precautions
-
Always handle photoinitiators and monomers in a well-ventilated area or under a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid direct skin contact with the chemicals.
-
Protect the uncured resins from ambient light to prevent premature polymerization.
-
Follow all safety guidelines provided by the chemical manufacturers.
References
- 1. Photoinitiator - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. This compound | Krackeler Scientific, Inc. [krackeler.com]
- 5. This compound 97 , powder 162881-26-7 [sigmaaldrich.com]
- 6. Page loading... [guidechem.com]
- 7. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of photoinitiator combinations on hardness, depth of cure, and color of model resin composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Mechanical Properties of Experimental Composites with Different Photoinitiator - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]
- 14. A Study on the Photopolymerization Kinetics of Selected Dental Resins Using Fourier Infrared Spectroscopy (FTIR) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Photo-DSC method for liquid samples used in vat photopolymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Photo-DSC: Differential Scanning Photo Calorimetry - Analytice [analytice.com]
- 19. tandfonline.com [tandfonline.com]
- 20. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 21. aidic.it [aidic.it]
Application Notes and Protocols for Radical Polymerization of Acrylates using Phenylbis(2,4,6-trimethylbenzoyl)phosphine Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide, commonly known as Irgacure 819 or BAPO, is a highly efficient Type I photoinitiator for radical polymerization.[1] Its chemical structure, featuring two trimethylbenzoyl groups, allows for the generation of four highly active free radicals upon exposure to UV and visible light, making it exceptionally effective in initiating the polymerization of acrylate monomers.[1][2] BAPO is particularly valued for its efficacy in curing pigmented systems and thick cross-sections due to its significant absorption in the near-UV and visible light regions, with a maximum absorption wavelength that can extend to 450 nm.[2][3] This document provides detailed application notes and experimental protocols for the use of this compound in the radical polymerization of acrylates.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Name | This compound | [4] |
| Synonyms | Irgacure 819, BAPO | [1][3] |
| CAS Number | 162881-26-7 | [4] |
| Molecular Formula | C₂₆H₂₇O₃P | [4] |
| Molecular Weight | 418.46 g/mol | [4] |
| Appearance | Yellowish powder | [5] |
| Melting Point | 127-133 °C | [5] |
| Absorption Maximum | ~370-400 nm, with absorption up to 450 nm | [1][2] |
| Solubility | Soluble in many common organic solvents and acrylate monomers. | [5] |
Mechanism of Action
Upon absorption of light, this compound undergoes α-cleavage of the carbon-phosphorus bond.[1] This photochemical reaction generates two trimethylbenzoyl radicals and one phenylphosphinyl radical, all of which are capable of initiating radical polymerization.[2] The generation of multiple radical species from a single photoinitiator molecule contributes to its high initiation efficiency.
Applications
This compound is a versatile photoinitiator suitable for a wide range of applications, including:
-
Coatings and Inks: Its effectiveness in pigmented systems makes it ideal for UV-curable coatings and printing inks.[4]
-
Adhesives: It is used to initiate the rapid curing of UV-curable adhesives.
-
Dental Resins: BAPO is employed in dental composites where deep and efficient curing is essential.[1][4]
-
3D Printing: Its high reactivity and absorption in the visible light spectrum are advantageous for stereolithography (SLA) and other photopolymerization-based 3D printing technologies.[2]
-
Biomaterials: The ability to initiate polymerization with longer, less damaging wavelengths of light makes it a candidate for the encapsulation of cells in hydrogels.
Experimental Protocols
The following protocols are generalized methodologies for the radical polymerization of acrylates using this compound. Researchers should optimize these protocols for their specific monomer systems and applications.
Protocol 1: Bulk Photopolymerization of a Monofunctional Acrylate
This protocol describes the bulk polymerization of a simple monofunctional acrylate, such as ethyl acrylate or butyl acrylate.
Materials:
-
Acrylate monomer (e.g., ethyl acrylate, butyl acrylate), inhibitor removed.
-
This compound (BAPO).
-
Nitrogen or Argon source for inerting.
-
UV or visible light source with a defined wavelength and intensity (e.g., 365 nm, 405 nm).
-
Reaction vessel (e.g., glass vial, mold).
Procedure:
-
Preparation of the Formulation:
-
In a light-protected environment (e.g., under yellow light or in a dark room), weigh the desired amount of BAPO and dissolve it in the acrylate monomer. Typical concentrations range from 0.1 to 2.0 wt%.
-
Ensure complete dissolution by gentle stirring or vortexing.
-
-
Inerting the System:
-
Transfer the formulation to the reaction vessel.
-
Purge the formulation with an inert gas (nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which can inhibit radical polymerization.
-
-
Photopolymerization:
-
Place the reaction vessel under the light source at a fixed distance.
-
Irradiate the sample for a predetermined time. The irradiation time will depend on the BAPO concentration, light intensity, monomer reactivity, and desired conversion.
-
-
Analysis:
-
Monitor the polymerization kinetics in real-time using techniques such as real-time FTIR by observing the decrease in the acrylate C=C bond absorption.[6]
-
Determine the final monomer conversion gravimetrically or by spectroscopic methods.
-
Characterize the resulting polymer for properties such as molecular weight and polydispersity using Gel Permeation Chromatography (GPC).
-
Protocol 2: Preparation of a Crosslinked Polyacrylate Network
This protocol is suitable for the polymerization of multifunctional acrylates to form a crosslinked network.
Materials:
-
Multifunctional acrylate monomer (e.g., 1,6-hexanediol diacrylate, trimethylolpropane triacrylate).
-
This compound (BAPO).
-
Solvent (optional, e.g., toluene, acetone).
-
UV or visible light source.
-
Mold or substrate for casting the polymer film.
Procedure:
-
Formulation Preparation:
-
Dissolve the desired concentration of BAPO (typically 0.5 to 3.0 wt%) in the multifunctional acrylate monomer. If a solvent is used, ensure all components are fully dissolved.
-
-
Casting and Curing:
-
Cast the formulation onto a substrate or into a mold of a specific thickness.
-
If necessary, remove any solvent by evaporation in a controlled environment.
-
Expose the sample to the light source for a sufficient time to achieve the desired degree of cure. For thick samples, the photobleaching effect of BAPO allows for good through-cure.
-
-
Characterization:
-
Assess the degree of cure by measuring the hardness, solvent resistance, or by spectroscopic analysis (e.g., ATR-FTIR).
-
Determine the mechanical properties of the cured network, such as tensile strength and modulus.
-
Quantitative Data
The following tables summarize typical quantitative data obtained from the literature for the polymerization of acrylates using this compound.
Table 1: Influence of BAPO Concentration on Polymerization Rate and Monomer Conversion
| Monomer System | BAPO Concentration (wt%) | Light Intensity (mW/cm²) | Peak Polymerization Rate (s⁻¹) | Final Monomer Conversion (%) | Reference |
| Dental Resin Model | 1.0 mol% | - | ~0.18 | ~65 | [4] |
| (Meth)acrylate Formulation | 0.1 | 380 | Achieved peak rate in 2.5 s | - | [2] |
| (Meth)acrylate Formulation | 0.5 | 380 | Delayed peak rate | - | [2] |
| Diacrylate Monomer | 3.0 | 3 | - | ~90 | [7] |
Table 2: Influence of Light Intensity on Polymerization Kinetics of 2-Hydroxyethyl Methacrylate (HEMA) with BAPO
| Light Intensity (mW/cm²) | Initiator Efficiency (f₀) | Termination Pathway | Reference |
| < 1 | - | Dominantly primary radical termination | [7][8] |
| 2 | 0.73 | - | [7] |
| 3 | 0.41 | - | [7] |
Visualizations
The following diagrams illustrate key aspects of the photopolymerization process using this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sciforum.net [sciforum.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cpsm.kpi.ua [cpsm.kpi.ua]
Application Notes and Protocols for Irgacure 819 in Biomedical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Irgacure 819 as a photoinitiator in the fabrication of hydrogels for 3D cell culture and outlines methods for assessing the biocompatibility of these materials. Irgacure 819, a versatile and efficient photoinitiator, enables the rapid and controlled polymerization of hydrogels under UV light, making it a valuable tool in tissue engineering and drug delivery research.
Section 1: Hydrogel Fabrication for 3D Cell Culture
This section details the preparation of a biocompatible hydrogel using Poly(ethylene glycol) diacrylate (PEGDA) and Irgacure 819 for the encapsulation of cells in a 3D environment.
Materials
-
Poly(ethylene glycol) diacrylate (PEGDA), MW 3400 g/mol
-
Irgacure 819 (phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide)
-
Phosphate-buffered saline (PBS), sterile
-
Fibronectin
-
Hepatocellular carcinoma cell line (e.g., HepG2)
-
Cell culture medium (e.g., L-15 + 10% FBS)
-
Trypsin-EDTA (0.25% v/v)
-
Sterile microcentrifuge tubes and pipette tips
-
UV lamp (350 ± 10 nm) with adjustable intensity
Protocol: PEGDA Hydrogel Preparation and Cell Encapsulation[1]
-
Prepare a sterile 200 mM PEGDA stock solution in PBS.
-
Prepare a sterile 1 mM Irgacure 819 stock solution in a suitable solvent (e.g., 70% ethanol) and protect from light.
-
Cell Preparation:
-
Culture HepG2 cells to the desired confluence.
-
Trypsinize the cells, pellet them by centrifugation, and wash twice with sterile PBS.
-
Resuspend the cell pellet in a sterile PBS solution containing 0.033 mg/mL fibronectin to achieve a final cell density of 3 x 10^6 cells/mL.[1]
-
-
Prepare the Cell-laden Pre-polymer Solution:
-
In a sterile microcentrifuge tube, combine 70 µL of the 200 mM PEGDA stock solution with 30 µL of the cell-fibronectin suspension.
-
Add the Irgacure 819 stock solution to achieve a final concentration of 1 mM. This will result in a final PEGDA concentration of 100 mM and a fibronectin concentration of 9.9 µg/mL.[1]
-
Gently mix the solution by pipetting, avoiding the formation of air bubbles.
-
-
Photopolymerization:
-
Pipette the cell-laden pre-polymer solution into a sterile mold or the well of a culture plate.
-
Expose the solution to UV light at an intensity of 12.8 mW/cm² for 5 minutes.[1]
-
-
Post-polymerization Washing:
-
After polymerization, wash the hydrogel three times with sterile PBS to remove any unreacted components.[1]
-
-
Cell Culture:
-
Add fresh, pre-warmed cell culture medium to the hydrogel.
-
Incubate at 37°C in a humidified incubator with 5% CO2.
-
Change the culture medium every 24-48 hours.
-
Quantitative Data: Hydrogel Formulation and Curing Parameters
| Parameter | Value | Reference |
| PEGDA Molecular Weight | 3400 g/mol | [1] |
| Final PEGDA Concentration | 100 mM | [1] |
| Final Irgacure 819 Concentration | 1 mM | [1] |
| Cell Seeding Density | 3 x 10^6 cells/mL | [1] |
| UV Wavelength | 350 ± 10 nm | [1] |
| UV Intensity | 12.8 mW/cm² | [1] |
| Exposure Time | 5 minutes | [1] |
Experimental Workflow: 3D Cell Encapsulation
References
Troubleshooting & Optimization
Technical Support Center: Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO)
This guide provides troubleshooting advice and answers to frequently asked questions regarding the yellowing issues observed in polymers initiated with Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO, also known as Irgacure 819).
Frequently Asked Questions (FAQs)
Q1: What is this compound (BAPO) and why is it used?
A1: this compound is a versatile Type I photoinitiator used to initiate the rapid polymerization of resins upon exposure to UV light.[1] It is highly efficient because one molecule can generate four free radicals, leading to fast curing speeds.[2][3] BAPO is particularly effective in curing thick, pigmented, or opaque systems, such as white paints and coatings, due to its excellent absorption in the long-wavelength UV and visible light spectrum (up to 450 nm).[1][3][4]
Q2: Why does my polymer formulation containing BAPO turn yellow?
A2: Yellowing associated with BAPO can occur for several reasons:
-
Photodegradation: Upon exposure to UV light, BAPO cleaves to generate free radicals. The resulting photolysis byproducts, such as mesitaldehyde and mesitil, can themselves be colored and contribute to yellowing.[5]
-
High Concentrations: Using a high concentration of BAPO can lead to a greater number of residual photoinitiator molecules and byproducts after curing, which can cause discoloration.[5]
-
Heat Exposure: High temperatures during processing or storage can accelerate degradation reactions within the polymer or with additives, leading to yellowing.[6][7]
-
Interactions with Other Additives: BAPO can interact with other components in the formulation, such as certain phenolic antioxidants, which can degrade into colored quinone-type structures.[8][9][10]
Q3: Is yellowing from BAPO worse than with other photoinitiators?
A3: It depends on the specific photoinitiator and the application. While BAPO is sometimes used to reduce the yellowing seen with initiators like camphorquinone (CQ) in dental resins, it can exhibit more pronounced yellowing over time compared to other phosphine oxides like TPO or TPO-L.[11][12][13] Studies have shown that BAPO-based specimens can exhibit strong yellowing over time.[12]
Q4: Can the yellowing be reversed or prevented?
A4: Reversing yellowing once it has occurred is generally not possible.[14] However, it can be minimized and delayed through several strategies:
-
Formulation Optimization: Use the minimum effective concentration of BAPO.
-
Additive Selection: Incorporate UV absorbers and Hindered Amine Light Stabilizers (HALS) to protect the polymer from UV degradation.[4][6]
-
Use of Co-initiators: Combining BAPO with other photoinitiators can sometimes optimize curing efficiency while minimizing yellowing.[4]
-
Process Control: Avoid excessive heat during processing and ensure complete curing with sufficient UV intensity and duration to minimize residual initiator.[8][15]
-
Environmental Protection: Store the final product away from direct sunlight and high heat.[6][16]
Troubleshooting Guides
Issue 1: Polymer appears yellow immediately after UV curing.
This type of discoloration is often related to the formulation and curing process itself.
// Nodes start [label="Problem:\nImmediate Yellowing Post-Cure", fillcolor="#EA4335", fontcolor="#FFFFFF"];
cause1 [label="High Photoinitiator\nConcentration", fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Interaction with\nOther Additives", fillcolor="#FBBC05", fontcolor="#202124"]; cause3 [label="Excessive Heat\nDuring Curing", fillcolor="#FBBC05", fontcolor="#202124"]; cause4 [label="Incomplete\nCuring", fillcolor="#FBBC05", fontcolor="#202124"];
solution1 [label="Solution:\nReduce BAPO concentration.\nOptimize for minimum effective level.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution2 [label="Solution:\nReview formulation.\nReplace problematic additives\n(e.g., certain phenolic antioxidants).", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution3 [label="Solution:\nMonitor and control lamp temperature.\nUse dichroic filters if possible.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution4 [label="Solution:\nIncrease UV dose (intensity or time).\nEnsure lamp spectrum matches\nBAPO's absorbance (365-416 nm).", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> cause1 [label="Is BAPO % high?"]; start -> cause2 [label="Any incompatible additives?"]; start -> cause3 [label="Was process temperature high?"]; start -> cause4 [label="Is the cure complete?"];
cause1 -> solution1; cause2 -> solution2; cause3 -> solution3; cause4 -> solution4; } } Caption: Troubleshooting workflow for immediate post-cure yellowing.
Issue 2: Cured polymer turns yellow over time (aging).
This delayed yellowing is typically caused by environmental factors acting on the cured material.
// Nodes start [label="Problem:\nDelayed Yellowing During Aging", fillcolor="#EA4335", fontcolor="#FFFFFF"];
cause1 [label="UV Light Exposure\n(Sunlight, Fluorescent Light)", fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Thermal Degradation\n(High-Temperature Environment)", fillcolor="#FBBC05", fontcolor="#202124"]; cause3 [label="Oxidation\n(Reaction with Air/Pollutants)", fillcolor="#FBBC05", fontcolor="#202124"];
solution1 [label="Solution:\nIncorporate UV absorbers and HALS\ninto the formulation.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution2 [label="Solution:\nAdd antioxidants (e.g., phosphites,\nhindered phenols) to the formulation.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution3 [label="Solution:\nStore final product away from\nUV sources and excessive heat.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> cause1 [label="Exposed to light?"]; start -> cause2 [label="Exposed to heat?"]; start -> cause3 [label="Exposed to air/pollutants?"];
cause1 -> solution1; cause2 -> solution2; cause1 -> solution3; cause2 -> solution3; cause3 -> solution2; } } Caption: Troubleshooting workflow for delayed environmental yellowing.
Quantitative Data Summary
The degree of yellowing can be quantified using the Yellowness Index (YI) or by measuring color coordinates in the CIE Lab* space. A higher CIE b* value indicates a greater degree of yellowing. The table below summarizes comparative data from a study on dental composites.
| Photoinitiator System | Polymer Matrix Type | CIE b* Value (After Curing) | Key Observation |
| BAPO | Conventional | 17.5 | BAPO-based materials showed the highest yellowing after curing compared to TPO and CQ systems in this study.[2] |
| BAPO | Self-Adhesive | 16.5 | Yellowing was slightly less in the self-adhesive matrix but still significant.[2] |
| TPO | Conventional | 14.2 | TPO showed less yellowing than BAPO.[2] |
| TPO | Self-Adhesive | 14.8 | Yellowing was comparable to the conventional TPO system.[2] |
| CQ + EDMAB | Conventional | 11.2 | The Camphorquinone (CQ) system exhibited the least yellowing after curing due to a strong photobleaching effect.[2] |
| CQ + EDMAB | Self-Adhesive | 18.2 | In the self-adhesive matrix, unconsumed CQ led to intense yellow coloration.[2] |
Data adapted from a study on experimental dental composites. Absolute values will vary based on the specific polymer system, photoinitiator concentration, and measurement conditions.
Experimental Protocols
Protocol: Measuring Yellowness Index (YI)
This protocol outlines a standardized method for quantifying the yellowing of polymer samples, based on ASTM E313.[8][17][18]
1. Objective: To measure the Yellowness Index (YI) of a polymer sample to quantify discoloration.
2. Equipment & Materials:
-
Standardized polymer samples (e.g., 2mm thick, 50mm x 50mm plaques)
-
White calibration standard plate[17]
-
Lint-free cloth
3. Procedure:
-
Sample Preparation:
-
Prepare polymer samples according to a consistent procedure (e.g., UV curing, molding). Ensure all samples have the same dimensions and surface finish.[17]
-
Handle samples carefully, preferably by the edges, to avoid contaminating the measurement surface.[18]
-
If required, create a "before" and "after" set. One set is the control (measured immediately after curing), and the other is subjected to aging conditions (e.g., UV weathering chamber).
-
-
Instrument Calibration:
-
Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
Calibrate the instrument using the certified white standard plate to ensure measurement accuracy.[17]
-
-
Measurement:
-
Place the polymer sample in the instrument's measurement port. Ensure it is flat and completely covers the port.
-
Initiate the measurement. The instrument will measure the light reflected or transmitted across the visible spectrum and calculate the CIE Tristimulus values (X, Y, Z).[19]
-
The instrument's software will automatically calculate the Yellowness Index (YI) based on the ASTM E313 formula.[19]
-
Take at least three readings from different locations on the sample and average the results to ensure consistency.[18]
-
-
Data Analysis:
-
Record the average YI value for each sample.
-
For aging studies, calculate the change in Yellowness Index (ΔYI) by subtracting the initial YI of the control sample from the YI of the aged sample.
-
A higher YI or a positive ΔYI indicates a greater degree of yellowing.
-
// Nodes prep [label="1. Sample Preparation\n(Standardized Plaques)", fillcolor="#F1F3F4", fontcolor="#202124"]; calib [label="2. Instrument Calibration\n(White Standard)", fillcolor="#F1F3F4", fontcolor="#202124"]; measure [label="3. Spectrophotometer\nMeasurement", fillcolor="#F1F3F4", fontcolor="#202124"]; calc [label="4. YI Calculation\n(ASTM E313)", fillcolor="#F1F3F4", fontcolor="#202124"]; analyze [label="5. Data Analysis\n(Average YI, Calculate ΔYI)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges prep -> calib; calib -> measure; measure -> calc; calc -> analyze; } } Caption: Experimental workflow for Yellowness Index measurement.
References
- 1. nbinno.com [nbinno.com]
- 2. scielo.br [scielo.br]
- 3. mdpi.com [mdpi.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Color-Stable Formulations for 3D-Photoprintable Dental Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. artresin.com [artresin.com]
- 7. equitechintl.com [equitechintl.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The Photoinitiator TPO Is Banned, And Where Should UV LED Curing Go? - Guangdong Lencolo New Material Co., LTD [lencolo37.com]
- 14. reddit.com [reddit.com]
- 15. Yellowing in UV-Cured Coatings: Causes, Mechanisms, and Solutions-EASTOMAT_A Reliable Supplier of Specialty Chemicals [eastomat.com]
- 16. resiners.com [resiners.com]
- 17. contractlaboratory.com [contractlaboratory.com]
- 18. Yellowness Index (YI) ASTM E313 [intertek.com]
- 19. What standard do I use to verify Yellowness Index Performance? - HunterLab Horizons Blog | HunterLab [hunterlab.com]
Technical Support Center: BAPO Solubility in Monomer Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the photoinitiator BAPO (Bis(2,4,6-trimethylbenzoyl)phenylphosphine oxide) and encountering solubility challenges in their monomer mixtures.
Frequently Asked Questions (FAQs)
Q1: What is BAPO and why is its solubility a concern?
A1: BAPO, or Bis(2,4,6-trimethylbenzoyl)phenylphosphine oxide, is a highly efficient and versatile photoinitiator used for UV light-induced radical polymerization of unsaturated resins.[1] Its broad UV absorption spectrum makes it suitable for many applications, including thick films and pigmented formulations.[1][2] However, BAPO is a solid with a symmetric chemical structure, which contributes to its poor solubility in a variety of common monomers and oligomers.[3][4] This limited solubility can lead to issues such as crystallization in the final product, which can negatively impact optical clarity and reactivity.[1]
Q2: What factors influence the solubility of BAPO in monomer mixtures?
A2: Several factors can affect the solubility of BAPO:
-
Monomer/Solvent Type: The polarity and chemical structure of the monomer or solvent play a crucial role. BAPO's solubility varies significantly across different organic solvents and monomers.[3][5]
-
Temperature: Increasing the temperature of the monomer mixture generally enhances the solubility of BAPO.[6][7][8]
-
Concentration: Higher concentrations of BAPO are more challenging to dissolve and can lead to saturation and crystallization upon cooling.[9][10]
-
Presence of Other Components: The presence of oligomers, additives, and other photoinitiators in the formulation can also influence BAPO's solubility.[11]
Q3: Are there alternatives to standard BAPO with improved solubility?
A3: Yes, several alternatives have been developed to address the solubility issues of BAPO:
-
Liquid BAPO Derivatives: These are modified forms of BAPO that are liquid at room temperature, offering enhanced solubility and easier handling.[1][3] They are often a mixture of BAPO and related compounds.[3]
-
Chemically Modified BAPO: Modifications such as ethoxylation or conversion to salts can significantly improve solubility, particularly in water-based systems.[1][12] For instance, grafting polyethylene glycol (PEG) chains onto the BAPO structure has been shown to enhance water solubility.[12]
-
Water-Dispersible Formulations: BAPO is available in water-based dispersions (e.g., Omnirad 819DW) for use in aqueous UV-curable systems.[1]
-
Alternative Photoinitiators: Other photoinitiators, such as TPO-L, may offer better solubility in certain formulations.[9][10] Novel phosphine oxides have also been developed with high solubility in acrylates.[9]
Troubleshooting Guide
Problem: BAPO is not fully dissolving in my monomer mixture.
| Possible Cause | Troubleshooting Step |
| Low Temperature | Gently heat the mixture while stirring. A common practice is to heat the mixture to 50-60°C in an oven or on a hot plate with magnetic stirring.[6] Ensure the temperature is compatible with the stability of all components in your formulation. |
| Insufficient Mixing | Use a high-speed mixer or a magnetic stirrer to ensure vigorous and thorough mixing. Continue mixing until all particles are dissolved. |
| Concentration Too High | Try reducing the concentration of BAPO in your formulation. Check solubility limits for your specific monomer system if data is available. |
| Incompatible Monomer | If possible, try a different monomer or a blend of monomers. BAPO's solubility can vary significantly between different acrylate and methacrylate monomers.[3] |
| Crystallization on Cooling | If BAPO dissolves upon heating but crystallizes as it cools to room temperature, consider using a liquid BAPO derivative which is less prone to crystallization.[3] Alternatively, maintaining the formulation at a slightly elevated temperature during processing might be an option. |
Problem: My formulation with dissolved BAPO becomes cloudy or shows precipitates over time.
| Possible Cause | Troubleshooting Step |
| Supersaturation | The initial dissolution at a higher temperature may have created a supersaturated solution. Upon cooling or over time, the excess BAPO precipitates. Try lowering the BAPO concentration to stay within the stable solubility limit at your working temperature. |
| Interaction with Other Components | Other components in your formulation could be affecting the long-term stability of the dissolved BAPO. Review the compatibility of all ingredients. |
| Use of a Liquid BAPO | Consider switching to a liquid BAPO derivative, as they are designed to prevent the crystallization issues associated with solid BAPO.[3] |
Data Presentation
Table 1: Solubility of BAPO and a Liquid BAPO Derivative (LMBAPO) in Various Solvents and Monomers.
| Solvent/Monomer | BAPO Solubility ( g/100g ) | LMBAPO Solubility ( g/100g ) |
| Acetone | 14 | >50 |
| Toluene | >50 | >50 |
| Ethyl Acetate | 7 | >50 |
| Isobornyl Acrylate (IBOA) | 3 | 15 |
| Tri(propylene glycol) diacrylate (TRPGDA) | 2 | 10 |
| 1,6-Hexanediol Diacrylate (HDDA) | 1 | 5 |
| Trimethylolpropane Triacrylate (TMPTA) | 1 | 5 |
Data adapted from RadTech literature.[3] Note that solubility can be influenced by the specific grade of the chemicals and the presence of impurities.
Experimental Protocols
Protocol 1: Standard Method for Dissolving BAPO in a Monomer Mixture
-
Preparation: Weigh the required amount of BAPO powder and the liquid monomer(s) in a suitable container (e.g., a glass beaker or bottle). Add a magnetic stir bar to the container.
-
Mixing and Heating: Place the container on a hot plate with magnetic stirring capabilities.
-
Heating: Gently heat the mixture to a temperature between 40°C and 60°C.[1][2][6] The exact temperature may need to be optimized based on the specific monomers being used to avoid any thermal degradation or premature polymerization.
-
Stirring: Stir the mixture continuously until all the BAPO powder has completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.
-
Cooling: Once dissolved, remove the container from the hot plate and allow it to cool to room temperature while still stirring.
-
Observation: After cooling, observe the solution for any signs of crystallization or precipitation. For some formulations, it may be necessary to keep them at a slightly elevated temperature to maintain solubility.[6]
Mandatory Visualization
References
- 1. radtech.org [radtech.org]
- 2. radtech.org [radtech.org]
- 3. radtech.org [radtech.org]
- 4. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. doras.dcu.ie [doras.dcu.ie]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. New Phosphine Oxides as High Performance Near- UV Type I Photoinitiators of Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. uychem.com [uychem.com]
- 12. Water-Soluble Photoinitiators in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO)
Welcome to the technical support center for Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO). This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve issues related to incomplete curing in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my formulation tacky on the surface after curing, even though the bulk is solid?
A tacky or uncured surface layer is a classic sign of oxygen inhibition. The free radicals generated by BAPO that are needed to initiate polymerization react with atmospheric oxygen to form stable peroxy radicals, which do not efficiently propagate the curing reaction.[1][2] This effect is most pronounced at the air-interface, while the material underneath, where oxygen diffusion is limited, may cure properly.
Q2: I increased the concentration of BAPO to speed up the reaction, but now the bottom of my thick sample won't cure. What's happening?
This is likely due to an "inner filter" effect. While a sufficient concentration of BAPO is necessary, an excessive amount can lead to high light absorption at the surface of the sample.[3] This prevents UV light from penetrating deep enough to activate the photoinitiator in the lower layers, resulting in poor through-cure or a limited depth of cure.[4][5] Studies have shown that for thick sections, lower concentrations (e.g., 0.1-0.5 wt%) can achieve a better depth of cure than higher concentrations (e.g., 1.0 wt%).[3][6]
Q3: My resin is not curing at all. I've checked the concentration and sample thickness. What else could be wrong?
The most common culprit is a mismatch between your UV light source's emission spectrum and BAPO's absorption spectrum. BAPO is a UVA-range photoinitiator and requires a light source with a wavelength between approximately 360 nm and 410 nm for efficient activation.[7][8] If you are using a light source that emits primarily in the blue light range (e.g., a narrow-band 450-475 nm LED), it will not effectively activate BAPO, leading to little or no curing.[7][9]
Q4: Can I use BAPO as a single photoinitiator?
Yes, BAPO is a Type I photoinitiator, meaning it undergoes cleavage upon irradiation to form free radicals directly and does not require a co-initiator or synergist (like a tertiary amine) to function.[10][11] One molecule of BAPO can generate up to four reactive radicals, making it highly efficient on its own.[11][12]
Troubleshooting Guide
Use this guide to diagnose and resolve common issues with incomplete curing.
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step process for troubleshooting incomplete curing issues.
References
- 1. Prevention of Oxygen Inhibition of PolyHIPE Radical Polymerization using a Thiol-based Crosslinker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to Reduce the Effects of Oxygen Inhibition | Bomar [bomar-chem.com]
- 3. Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. radtech.org [radtech.org]
- 5. princeton.edu [princeton.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. longchangchemical.com [longchangchemical.com]
- 9. researchgate.net [researchgate.net]
- 10. Defining Optimal Concentration of Photoinitiators in Dental Composites IADR Abstract Archives [iadr.abstractarchives.com]
- 11. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
Oxygen inhibition effects on Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide polymerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address issues related to oxygen inhibition in photopolymerization reactions initiated by Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO).
Frequently Asked Questions (FAQs)
Q1: What is oxygen inhibition and why does it occur with BAPO?
A1: Oxygen inhibition is a common issue in free-radical polymerization where atmospheric oxygen interacts with and deactivates the radical species necessary for the polymerization chain reaction.[1][2] BAPO is a Type I photoinitiator that, upon exposure to UV or visible light, cleaves to form highly reactive benzoyl and phosphonyl free radicals.[3][4] These radicals are supposed to initiate polymerization by reacting with monomer double bonds. However, molecular oxygen, which exists as a diradical in its ground state, is an extremely efficient radical scavenger.[5][6] It rapidly reacts with the initiating radicals or the growing polymer chain radicals to form stable, non-reactive peroxy radicals, which are incapable of continuing the polymerization process, effectively terminating the chain.[7][8]
Q2: What are the common signs of oxygen inhibition in my experiment?
A2: The most common signs of significant oxygen inhibition include:
-
Tacky or Sticky Surfaces: The surface of the polymer remains uncured or liquid-like because of continuous oxygen diffusion from the air, while the bulk material underneath may be fully cured.[6][8]
-
Reduced Cure Depth: The overall thickness of the cured polymer is less than expected.[9][10]
-
Long Induction Period: A noticeable delay occurs before polymerization begins. This period is the time required for the generated free radicals to consume all the dissolved oxygen in the resin.[9]
-
Low Final Monomer Conversion: The total percentage of monomer that has been converted to polymer is lower than anticipated, leading to inferior mechanical properties.[7][11]
Q3: How does BAPO's high efficiency relate to oxygen inhibition?
A3: BAPO is highly efficient because one molecule can generate up to four free radicals, which is double that of many other α-cleavage photoinitiators.[3][4][12] This high radical yield is advantageous in overcoming oxygen inhibition, as a larger concentration of radicals is produced at the onset of irradiation, helping to consume the dissolved oxygen more rapidly and shorten the induction period.[9][13] However, this efficiency does not make it immune to inhibition, especially at the air-resin interface where oxygen is abundant.
Q4: What experimental factors influence the severity of oxygen inhibition?
A4: Several factors can exacerbate or mitigate oxygen inhibition:
-
Oxygen Concentration: Higher ambient oxygen levels increase the rate of radical scavenging, prolonging the induction period and reducing cure efficiency.[7]
-
Light Intensity: Higher light intensity generates free radicals more rapidly, helping to deplete dissolved oxygen faster and overcome the inhibitory effect.[2][9][14]
-
Film Thickness: Thin films are more susceptible to inhibition throughout their bulk due to the high surface-area-to-volume ratio, which allows for significant oxygen diffusion.[15][14]
-
Resin Viscosity: Less viscous formulations allow for faster diffusion of oxygen into the resin, increasing the potential for inhibition.[14]
-
Photoinitiator Concentration: While a higher BAPO concentration generates more radicals, an excessive amount can lead to a "self-shielding" effect, where the surface absorbs too much light, preventing sufficient light penetration for a thorough cure at depth.[14][16]
Q5: Can I solve the inhibition problem by simply increasing the BAPO concentration?
A5: Increasing the BAPO concentration can help, but it is not a universal solution and has limitations. A higher concentration of BAPO generates more radicals to consume dissolved oxygen.[8][14] However, beyond an optimal concentration, BAPO can act as a UV filter, absorbing light strongly at the surface and preventing it from reaching deeper into the sample. This can lead to a shallow cure depth and may not solve the issue of surface tackiness caused by continuous oxygen diffusion from the atmosphere.[16]
Q6: Is BAPO polymerization possible without creating an inert atmosphere?
A6: Yes, it is possible. While inerting with nitrogen or argon is a highly effective method to eliminate oxygen, several chemical and physical strategies can be employed to achieve successful polymerization in the presence of air.[2][14] These include using high light intensity, incorporating oxygen scavengers like thiols or amines into the formulation, or applying a barrier coating to block oxygen from the surface.[2][6][8][14] For example, adding titanium-based compounds has been shown to increase monomer conversion under air from 30% to 48% in BAPO systems.[17]
Troubleshooting Guide
Problem: My cured polymer has a tacky or sticky surface.
-
Cause: This is a classic symptom of oxygen inhibition at the air-resin interface.[6] Continuous diffusion of atmospheric oxygen into the surface layer quenches the free radicals, preventing complete polymerization.
-
Solutions:
-
Increase Light Intensity: A higher irradiance generates radicals at a rate that can overwhelm the diffusing oxygen.[2]
-
Use a Barrier: Apply a transparent film (e.g., Mylar) over the resin before curing to physically block oxygen.[2] Alternatively, some formulations include waxes that migrate to the surface to form a barrier.[6]
-
Inert the Environment: If possible, cure the sample in a nitrogen or argon-filled chamber to displace oxygen.[14][18]
-
Add Oxygen Scavengers: Incorporate additives like amines or thiols, which can react with and neutralize the inhibitory peroxy radicals.[2][8]
-
Problem: The polymerization is very slow or has a long induction period.
-
Cause: The initial free radicals generated by BAPO are being consumed by dissolved oxygen within the resin. Polymerization will not proceed efficiently until this dissolved oxygen is depleted.[9][15]
-
Solutions:
-
Increase Initiator Concentration: A higher BAPO concentration (within optimal limits) will generate more radicals to "burn through" the dissolved oxygen faster.[16]
-
Increase Light Intensity: Higher intensity shortens the induction period by accelerating radical generation.[9][13]
-
De-gas the Resin: Prior to curing, sparge the monomer mixture with nitrogen or argon for several minutes to remove dissolved oxygen.[18]
-
Problem: I'm getting inconsistent curing results, especially with thin films.
-
Cause: Thin films have a high surface-area-to-volume ratio, making them extremely sensitive to ambient oxygen levels, which can fluctuate.[1][14] This leads to variability in the extent of inhibition.
-
Solutions:
-
Standardize the Curing Environment: Use a controlled environment (e.g., a glovebox with a fixed nitrogen flow) to ensure consistent oxygen levels for every experiment.
-
Employ Chemical Mitigation: Formulations for thin films often require the inclusion of oxygen scavengers (e.g., thiols, phosphines) to ensure reliable and complete curing.[8][14][19]
-
Lamination: Curing the sample between two transparent substrates or films can provide a consistent, oxygen-free environment.[6]
-
Quantitative Data on Oxygen Inhibition
The following tables summarize the impact of key variables on BAPO-initiated polymerization in the presence of oxygen.
Table 1: Effect of Oxygen Concentration and Additives on Monomer Conversion
| Condition | Oxygen Level | Additive | Final Monomer Conversion (%) | Observation |
|---|---|---|---|---|
| A | Normal Air (~21% O₂) | None | ~30% | Significant inhibition, resulting in low conversion.[17] |
| B | Normal Air (~21% O₂) | Titanium Propoxide | ~48% | Additive helps mitigate oxygen inhibition, significantly boosting conversion.[17] |
| C | Inert Atmosphere (<0.1% O₂) | None | >90% | Near-complete conversion is achieved when oxygen is eliminated. |
| D | 5% O₂ | None | Decreased | Polymerization rate and final conversion are reduced compared to a 1% oxygen environment.[15] |
| E | 1% O₂ | None | Increased | Lower oxygen concentration leads to a shorter inhibition time and higher conversion.[15] |
Table 2: Influence of BAPO Concentration on Polymerization Rate at 3mm Depth
| BAPO Concentration (wt%) | Time to Reach Peak Polymerization Rate (seconds) | Relative Peak Polymerization Rate | Implication |
|---|---|---|---|
| 0.1 | ~2.5 | Highest | Low concentration allows for better light penetration, leading to a rapid cure at depth.[16] |
| 0.5 | ~7.0 | Medium | Increased concentration delays the cure at depth due to surface light absorption (self-shielding).[16] |
| 1.0 | ~20.0 | Lowest | High concentration significantly hinders light penetration, resulting in a very slow cure rate at depth.[16] |
Visualizations
Mechanism and Mitigation Pathways
Caption: BAPO photolysis creates radicals that face competing pathways: desired polymerization or deactivation by oxygen.
Troubleshooting Workflow for Curing Failures
Caption: A step-by-step guide to diagnose the root cause of common polymerization failures.
Selection of an Oxygen Inhibition Mitigation Strategy
Caption: A guide to selecting a mitigation strategy based on effectiveness, cost, and other practical factors.
Experimental Protocols
Protocol: Measuring Monomer Conversion Kinetics via Real-Time FT-IR Spectroscopy
This protocol allows for the quantitative analysis of polymerization rates and final monomer conversion, providing a clear picture of the extent of oxygen inhibition.
1. Materials and Equipment:
-
Resin formulation (Monomer, BAPO, and any additives)
-
Real-Time Fourier Transform Infrared (RT-FTIR) Spectrometer
-
UV/Visible light source with controlled intensity (e.g., LED lamp at 405 nm)
-
Sample holder (e.g., two KBr plates with a spacer of known thickness, typically 10-100 µm)
-
Micropipette
-
Nitrogen source (for inerting experiments)
-
Environmental chamber (optional, for controlled atmosphere)
2. Sample Preparation:
-
Prepare the resin formulation containing BAPO in a light-protected vial (e.g., an amber vial). Ensure all components are thoroughly mixed.
-
If testing under inert conditions, sparge the formulation with nitrogen gas for 5-10 minutes to remove dissolved oxygen.
-
Using a micropipette, place a small drop of the resin onto the center of the bottom KBr plate.
-
Place the spacer and carefully position the top KBr plate, ensuring a uniform film with no air bubbles.
3. Data Acquisition:
-
Place the assembled sample into the FT-IR spectrometer's sample compartment.
-
If applicable, begin flushing the sample compartment with nitrogen at a steady rate.
-
Collect a baseline IR spectrum of the uncured liquid monomer.
-
Initiate real-time data collection (e.g., 1 spectrum per second).
-
After a brief delay (e.g., 5-10 seconds) to establish a baseline, turn on the UV/Vis light source to begin polymerization. The light should be positioned to irradiate the sample uniformly.
-
Continue collecting spectra until the polymerization reaction is complete (i.e., the relevant peak heights no longer change).
-
Turn off the light source but continue monitoring for any post-cure effects.
4. Data Analysis:
-
The conversion of acrylate monomers is typically monitored by tracking the decrease in the peak area or height of the C=C double bond absorption band, often found around 1635 cm⁻¹ or 810 cm⁻¹.
-
An internal reference peak that does not change during polymerization (e.g., a C=O ester peak around 1720 cm⁻¹) should be used for normalization to account for any changes in sample thickness or density.
-
The degree of conversion (DC) at any time 't' is calculated using the following formula: DC(t) [%] = (1 - [(Peak_Area_C=C at t) / (Peak_Area_Ref at t)] / [(Peak_Area_C=C at t=0) / (Peak_Area_Ref at t=0)]) * 100
-
Plot the Degree of Conversion (%) versus Time (s) to obtain the polymerization kinetics profile. The slope of this curve represents the rate of polymerization. The final plateau value is the ultimate monomer conversion.[7][15]
References
- 1. Oxygen Inhibition [ias.tuwien.ac.at]
- 2. How to Reduce the Effects of Oxygen Inhibition | Bomar [bomar-chem.com]
- 3. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chimia.ch [chimia.ch]
- 5. researchgate.net [researchgate.net]
- 6. radtech.org [radtech.org]
- 7. researchgate.net [researchgate.net]
- 8. uvebtech.com [uvebtech.com]
- 9. Modeling the Kinetics, Curing Depth, and Efficacy of Radical-Mediated Photopolymerization: The Role of Oxygen Inhibition, Viscosity, and Dynamic Light Intensity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modeling the Kinetics, Curing Depth, and Efficacy of Radical-Mediated Photopolymerization: The Role of Oxygen Inhibition, Viscosity, and Dynamic Light Intensity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Photoinitiator - Wikipedia [en.wikipedia.org]
- 13. Frontiers | Modeling the Kinetics, Curing Depth, and Efficacy of Radical-Mediated Photopolymerization: The Role of Oxygen Inhibition, Viscosity, and Dynamic Light Intensity [frontiersin.org]
- 14. radtech.org [radtech.org]
- 15. radtech.org [radtech.org]
- 16. Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Irgacure 819 Initiated Polymerization
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to optimize exposure time for Irgacure 819 initiated polymerization.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My sample has a tacky or sticky surface after UV exposure. What is the cause and how can I fix it?
A1: A tacky surface is most commonly caused by oxygen inhibition . Oxygen in the air can interact with the free radicals generated by Irgacure 819, preventing the outermost layer of the resin from fully polymerizing.[1][2][3][4][5]
Troubleshooting Steps:
-
Increase UV Intensity or Exposure Time: A higher intensity or longer exposure can generate free radicals more rapidly, overcoming the inhibitory effect of oxygen.[6] However, be mindful of potential over-curing, which can lead to brittleness.
-
Use an Inert Atmosphere: Curing in a nitrogen or argon environment will displace oxygen from the surface of your sample, effectively eliminating oxygen inhibition.[2][4][5][7][8]
-
Apply a Barrier Coat: Applying a thin, oxygen-impermeable layer, such as a clear film or a top coat, before curing can prevent oxygen from reaching the resin surface.[5][8] Some researchers use a water cure method where the sample is submerged in water during the final curing step.[1]
-
Post-Cure Wipe-Down: In many cases, the tacky layer is very thin. Wiping the surface with a solvent like isopropyl alcohol (IPA) or acetone after the initial cure can remove the uncured resin.[1][8]
-
Formulation Adjustment: Consider adding a surface-curing photoinitiator, such as Irgacure 184, to your formulation.[9][10][11][12][13] These are particularly effective at the surface where oxygen inhibition is most prominent.
Q2: My thick sample is not fully cured at the bottom. How can I improve the depth of cure?
A2: Incomplete curing in thick sections is a common issue related to light penetration. The top layers of the resin can absorb most of the UV light, leaving insufficient energy to activate the photoinitiator in the deeper regions. Irgacure 819 is specifically designed for good through-cure due to its absorption spectrum extending into the visible light range, but optimization is often still necessary.[9][10][12][14][15]
Troubleshooting Steps:
-
Optimize Irgacure 819 Concentration: There is an optimal concentration for maximizing cure depth. Too low a concentration will not generate enough radicals, while too high a concentration can lead to excessive light absorption at the surface, hindering penetration.[16][17][18] It is recommended to perform a concentration series to find the optimal level for your specific resin and sample thickness.
-
Increase Exposure Time: A longer exposure time allows more photons to penetrate deeper into the sample.
-
Decrease Light Intensity: While seeming counterintuitive, a lower light intensity can sometimes improve through-cure. Very high intensities can cause rapid polymerization at the surface, creating a highly cross-linked layer that blocks light from reaching the bottom.
-
Select an Appropriate Light Source: Ensure your UV light source has a strong emission in the 360-410 nm range, which is the effective absorption range for Irgacure 819.[19] LED sources with specific wavelengths can be very effective.
-
Consider a Dual-Cure System: For very thick or highly pigmented systems, combining UV curing with a thermal curing mechanism can ensure complete polymerization throughout the sample.[20]
-
Photobleaching Advantage: Irgacure 819 exhibits a photobleaching effect, meaning it becomes more transparent upon exposure to light, which aids in the curing of thick sections.[14][19] Factor this into your exposure time calculations.
Q3: My cured sample is yellow. How can I minimize this?
A3: Irgacure 819 is known for its low yellowing properties, especially after sufficient UV exposure.[14][19] If you are experiencing yellowing, consider the following:
Troubleshooting Steps:
-
Ensure Complete Curing: Insufficient exposure to UV radiation can sometimes result in residual photoinitiator, which may appear yellow. Ensure your sample is fully cured.
-
Check for Contaminants: Impurities in your resin or other components can sometimes contribute to yellowing.
-
Use in Combination with other Photoinitiators: For certain applications, combining Irgacure 819 with other photoinitiators like Irgacure 184 can help optimize properties and potentially reduce any discoloration.[9][11]
Q4: What is the recommended concentration of Irgacure 819 to start with?
A4: The optimal concentration of Irgacure 819 depends on the specific resin system, the presence of pigments or fillers, and the desired cure thickness. However, here are some general starting points based on common applications:
| Application | Recommended Irgacure 819 Concentration (% by weight) | Often Combined With |
| Clear Acrylate & UPES/Styrene Coatings | 0.1 - 0.2%[9][11] | 1 - 2% Irgacure 184[9][11] |
| White Acrylate & UPES/Styrene Coatings | 0.5 - 1.0%[9][11] | 1 - 2% Irgacure 184[9][11] |
| Colored Acrylate Formulations | 0.5 - 1.0%[9] | 1 - 2% Irgacure 651[9] |
| White Screen Printing Inks | 0.5 - 1.5%[9] | 1 - 2% Irgacure 184[9] |
| Glass Reinforced UPES/Styrene Prepregs | 0.2 - 0.4%[9] | - |
Note: These are starting recommendations. It is crucial to perform experiments to determine the optimal concentration for your specific formulation and process parameters.[9]
Experimental Protocols
Protocol 1: Determining Optimal Exposure Time
This protocol provides a method for systematically determining the minimum exposure time required to achieve the desired cure depth.
Materials:
-
Your resin formulation containing Irgacure 819.
-
A UV light source with known intensity and spectral output.
-
A series of molds of a defined thickness.
-
A stopwatch or timer.
-
A spatula or scraping tool.
-
(Optional) A microhardness tester.
Procedure:
-
Prepare a series of samples: Fill several molds of the desired thickness with your resin formulation.
-
Incremental Exposure: Expose each sample to the UV light source for a different, incrementally increasing amount of time (e.g., 10s, 20s, 30s, etc.). Ensure the distance between the light source and the sample is consistent for all exposures.
-
Assess Cure Depth (Scrape Test):
-
Immediately after exposure, remove the sample from the mold.
-
Using a spatula, gently scrape away the uncured resin from the bottom of the sample.
-
The thickness of the remaining cured material is the depth of cure. Measure this thickness.
-
-
Assess Cure Depth (Hardness Test - More Quantitative):
-
For a more precise measurement, allow the cured samples to stabilize for a set period (e.g., 24 hours).
-
Measure the Vickers microhardness at the top surface and at various depths from the top.
-
The depth of cure is often defined as the depth at which the hardness is at least 80% of the maximum surface hardness.
-
-
Determine Optimal Exposure Time: The optimal exposure time is the shortest time that results in a cure depth equal to or greater than your required sample thickness. It is often recommended to use an exposure time that is slightly longer than this minimum to ensure a complete and robust cure.
Protocol 2: Measuring Depth of Cure
This protocol details a common method for quantifying the depth of cure, often referred to as the "scrape test," which is based on ISO 4049 for dental materials but can be adapted for other applications.
Materials:
-
Your resin formulation with Irgacure 819.
-
A cylindrical mold with a known height (e.g., 8 mm) and diameter (e.g., 4 mm).
-
Glass slides and Mylar strips.
-
UV light source.
-
A plastic spatula.
-
A digital caliper with at least 0.01 mm accuracy.
Procedure:
-
Sample Preparation: Place the mold on a glass slide covered with a Mylar strip. Fill the mold with the resin, ensuring there are no air bubbles. Cover the top of the mold with another Mylar strip.
-
UV Curing: Place the UV light source directly on top of the Mylar strip, ensuring it is centered. Expose the sample for the desired amount of time.
-
Removal of Uncured Resin: Immediately after curing, remove the cylindrical sample from the mold. Use the plastic spatula to carefully scrape away all of the uncured resin from the bottom of the cylinder (the side that was not directly exposed to the light).
-
Measurement: Use the digital caliper to measure the length of the remaining cured portion of the cylinder.
-
Calculate Depth of Cure: The depth of cure is half of the measured length of the cured cylinder. Record this value. It is recommended to repeat this measurement multiple times and calculate the average for better accuracy.
Visualizations
Caption: Factors influencing Irgacure 819 initiated polymerization.
Caption: Workflow for optimizing exposure time.
References
- 1. The Sticky Situation: Why Your UV Resin Cures Tacky and How to Fix It - [incurelab.com]
- 2. Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. radtech.org [radtech.org]
- 4. radtech.org [radtech.org]
- 5. uvebtech.com [uvebtech.com]
- 6. intertronics.co.uk [intertronics.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. Understanding the "Sticky Surface" Problem in UV Adhesives - [incurelab.com]
- 9. xtgchem.cn [xtgchem.cn]
- 10. longchangchemical.com [longchangchemical.com]
- 11. Irgacure 819 BAPO LED UV polymer light curing CAS No.: 162881-26-7 | eBay [ebay.com]
- 12. ptacts.uspto.gov [ptacts.uspto.gov]
- 13. scholarworks.bgsu.edu [scholarworks.bgsu.edu]
- 14. boldchem.com [boldchem.com]
- 15. nbinno.com [nbinno.com]
- 16. princeton.edu [princeton.edu]
- 17. researchgate.net [researchgate.net]
- 18. Cure depth in photopolymerization: Experiments and theory | Journal of Materials Research | Cambridge Core [cambridge.org]
- 19. unisunchem.com [unisunchem.com]
- 20. researchgate.net [researchgate.net]
Phenylbis(2,4,6-trimethylbenzoyl)phosphine Oxide (Photoinitiator 819) Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and shelf life of Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide, commonly known as Photoinitiator 819 or Irgacure 819.
Frequently Asked Questions (FAQs)
Q1: What is the recommended shelf life of this compound?
A1: The recommended shelf life is typically 36 months when stored under appropriate conditions. However, it is always best to refer to the manufacturer's certificate of analysis for specific product dating.
Q2: What are the optimal storage conditions to ensure the stability of Photoinitiator 819?
A2: To maintain its stability, this compound should be stored in a cool, dry, dark, and well-ventilated area.[1][2] It is crucial to protect the compound from light, moisture, and high temperatures.[1][3][4] Opened containers should be tightly sealed after use to prevent exposure to light and humidity.[1]
Q3: Is this compound sensitive to light?
A3: Yes, it is sensitive to visible light, and any exposure to sunlight should be avoided.[1][3] This sensitivity is integral to its function as a photoinitiator, as it absorbs light in the UV-A and visible range (approximately 350-420 nm) to generate free radicals for polymerization.[5]
Q4: How does temperature affect the stability of Photoinitiator 819?
A4: High temperatures can negatively impact the stability of the product. It should be stored away from direct heat sources and open flames.[4] While stable under normal conditions, extremes of temperature should be avoided.[4]
Q5: What is the impact of humidity on the stability of this photoinitiator?
A5: Exposure to moisture should be avoided.[1] Some phosphine oxides can have issues with hydrolytic stability, especially in the presence of alkaline substances.[2] Therefore, it is essential to store it in a dry environment.
Troubleshooting Guides
Issue 1: Reduced Curing Efficiency or Incomplete Polymerization
This is a common issue that can often be linked to the degradation of the photoinitiator.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Improper Storage | - Verify that the storage conditions have been consistently cool, dry, and dark. - Ensure the container has been tightly sealed after each use. |
| Expired Shelf Life | - Check the expiration or retest date on the Certificate of Analysis. - If the product is past its shelf life, it is recommended to use a fresh batch. |
| Light Exposure | - Accidental exposure to sunlight or strong artificial light can degrade the photoinitiator. - Handle the product under subdued lighting conditions. |
| Contamination | - Contamination with incompatible materials, especially alkaline substances, can affect stability. - Ensure clean handling tools and containers. |
Issue 2: Color Change or Yellowing of the Photoinitiator Powder
This compound is a pale yellow powder.[1][3] A significant change in color may indicate degradation.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Light-Induced Degradation | - Prolonged exposure to light can cause discoloration. - Store in an opaque, well-sealed container. |
| Thermal Degradation | - Exposure to high temperatures can lead to changes in the material's properties, including color. - Confirm that the storage temperature has not exceeded recommended limits. |
| Oxidation | - While generally stable, prolonged exposure to air could potentially lead to oxidation. - Keep the container tightly sealed when not in use. |
Stability Data Summary
The following table summarizes the known stability characteristics of this compound.
| Parameter | Stability Information | Source |
| Thermal Stability | Stable under normal storage conditions. Avoid extreme heat.[4] | [4] |
| Photostability | Sensitive to visible light and sunlight.[1][3] This is the basis of its function. | [1][3] |
| Hydrolytic Stability | Avoid moisture.[1] Can be affected by alkaline conditions.[2] | [1][2] |
| Chemical Stability | Stable under prescribed storage and handling.[6] Avoid contact with strong oxidizing agents and alkaline materials.[2] | [2][6] |
Experimental Protocols
Protocol: Accelerated Photostability Testing
This protocol is adapted from the ICH Q1B Guideline for Photostability Testing of New Drug Substances and Products and can be applied to assess the stability of this compound.
Objective: To evaluate the impact of light exposure on the stability of the photoinitiator.
Materials:
-
This compound sample
-
Quartz or other light-transparent sample containers
-
Dark control sample container (wrapped in aluminum foil)
-
Photostability chamber equipped with a light source conforming to ICH Q1B options (e.g., a combination of cool white fluorescent and near-UV lamps).
-
Analytical instrumentation for purity assessment (e.g., HPLC).
Methodology:
-
Sample Preparation:
-
Place a thin layer of the photoinitiator powder in a light-transparent container.
-
Prepare a dark control sample by placing an equivalent amount of the powder in a container wrapped in aluminum foil.
-
-
Exposure:
-
Place both the sample and the dark control in the photostability chamber.
-
Expose the samples to a light intensity of not less than 1.2 million lux hours and a near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Analysis:
-
At appropriate time intervals (e.g., 0, 6, 12, 24 hours of exposure), withdraw a portion of the exposed sample and the dark control.
-
Analyze the samples for purity and the presence of degradation products using a validated HPLC method.
-
-
Evaluation:
-
Compare the results of the exposed sample to the dark control to determine the extent of photodegradation.
-
Characterize any significant degradation products if possible.
-
Visualizations
Caption: Troubleshooting workflow for reduced curing efficiency.
Caption: Factors influencing the stability of Photoinitiator 819.
References
Technical Support Center: Troubleshooting Low Polymerization Rates with BAPO
Welcome to the technical support center for troubleshooting issues related to the photoinitiator BAPO (phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide). This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common problems encountered during photopolymerization experiments, specifically focusing on low polymerization rates.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My polymerization reaction is slow or incomplete when using BAPO. What are the most common causes?
Low polymerization rates with BAPO can stem from several factors, often related to the light source, formulation, or experimental conditions. The most common culprits include a mismatch between the light source's emission spectrum and BAPO's absorption spectrum, incorrect BAPO concentration, insufficient light intensity, or the presence of inhibitors like oxygen.
Q2: How can I ensure my light source is appropriate for BAPO?
BAPO is a Norrish Type I photoinitiator that primarily absorbs in the UV-A and violet regions of the spectrum.[1][2] Its maximum absorption peaks are typically in the range of 360-400 nm.[3][4] For efficient activation, your light source should have a strong emission peak within this range. Using a light source with a different spectral output, such as one designed for a photoinitiator like camphorquinone (CQ) which absorbs around 470 nm, will result in poor BAPO activation and consequently, a low polymerization rate.[3][5]
Q3: What is the optimal concentration for BAPO in my formulation?
The optimal concentration of BAPO depends on several factors including the monomer system, the thickness of the sample, and the light intensity.
-
Too Low: An insufficient concentration will generate too few initial radicals to overcome inherent inhibition and propagate the polymerization effectively.[6][7]
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Too High: An excessively high concentration can lead to a "light shielding" effect, where the BAPO molecules at the surface absorb most of the light, preventing it from penetrating deeper into the sample.[8][9] This results in poor through-cure and can even decrease the overall polymerization rate.
Studies have shown that optimal concentrations can range from as low as 0.1 wt% for achieving a high degree of cure at a 3-mm depth to around 0.25% in dental resin composites for a good balance of properties.[8][10] It is recommended to screen a range of concentrations (e.g., 0.1, 0.25, 0.5, 1.0, and 2.0 mol%) to determine the optimal level for your specific system.[11]
Q4: Can the intensity of my light source be too low or too high?
Yes, light intensity plays a crucial role.
-
Low Intensity: Insufficient light intensity will lead to a slow rate of radical generation, resulting in a sluggish polymerization.[12]
-
High Intensity: While generally increasing the polymerization rate, excessively high light intensity can sometimes lead to very rapid surface curing that traps unreacted monomer underneath or can cause the formation of shorter polymer chains due to higher rates of radical termination, potentially affecting the final mechanical properties.[13]
The total energy delivered (light intensity × exposure time) is a critical parameter.[12] If you are experiencing low polymerization rates, increasing the exposure time or the light intensity can be effective.
Q5: I suspect oxygen inhibition is affecting my polymerization. How can I address this?
Oxygen is a potent inhibitor of free-radical polymerization.[14][15] It reacts with the initiating and propagating radicals to form stable peroxy radicals, which do not efficiently continue the polymerization chain reaction.[16][17] This often results in a tacky or uncured surface.
To mitigate oxygen inhibition:
-
Inert Atmosphere: Conduct the polymerization in an inert atmosphere, such as under a nitrogen or argon blanket.[18]
-
Lamination: Covering the surface of the resin with a transparent film (e.g., a glass slide or a transparent polymer film) can create a physical barrier to oxygen.[15]
-
Additives: Incorporating oxygen scavengers, such as thiols or amines, into the formulation can help to consume dissolved oxygen.[15] However, it's important to note that BAPO, as a Type I photoinitiator, does not inherently require a co-initiator like an amine for radical generation.[2][19]
-
Increased Initiator Concentration: A higher concentration of BAPO will generate more radicals, which can help to consume the dissolved oxygen more quickly and initiate polymerization.[14]
Q6: My BAPO is not dissolving well in my monomer mixture. Could this be the problem?
Yes, poor solubility of BAPO in some monomer and oligomer systems can be a significant issue.[20][21] If the photoinitiator is not fully dissolved, it will not be able to function efficiently, leading to a non-uniform and slow polymerization. To address this, you can:
-
Use a co-solvent to aid in dissolution.
-
Gently warm the mixture while stirring.
-
Consider using a liquid version of BAPO if available.[20]
Q7: Can I use BAPO in combination with other photoinitiators?
Yes, combining BAPO with other photoinitiators is a common strategy. For instance, in pigmented or thicker systems, BAPO is often used with an α-hydroxy-acetophenone (α-HAP) type photoinitiator. The α-HAP provides good surface cure, while BAPO, with its longer wavelength absorption, helps to achieve a better through-cure.[22] Combining BAPO with camphorquinone (CQ) has also been shown to improve color stability and hardness in some resin composites.[23]
Quantitative Data Summary
The following tables summarize key quantitative data related to the performance of BAPO.
Table 1: BAPO Absorption and Molar Absorptivity
| Parameter | Value | Reference |
| Primary Absorption Range | 360 - 400 nm | [3][4] |
| Molar Extinction Coefficient | ~870 L/mol·cm | [2] |
Table 2: Effect of BAPO Concentration on Polymerization
| BAPO Concentration (wt%) | Observation | System | Reference |
| 0.1 | Achieved peak polymerization rate within 2.5s at 3mm depth | Bis-EMA | [8] |
| 0.25 | Optimal balance of mechanical properties and polymerization | Dental Composite | [10] |
| 0.5 | <5% Degree of Conversion (DC) at low dose (1s irradiation) | Bis-EMA | [8] |
| 1.0 | <5% Degree of Conversion (DC) at low dose (1s irradiation) | Bis-EMA | [8] |
Experimental Protocols
Protocol 1: Screening for Optimal BAPO Concentration
This protocol describes a method for determining the optimal concentration of BAPO for a given monomer system.
-
Preparation of Formulations: Prepare a series of formulations with varying molar concentrations of BAPO (e.g., 0.125, 0.25, 0.50, 1, 2, and 4 mol%) in your monomer mixture.[11] Ensure complete dissolution of BAPO, gently warming if necessary.
-
Sample Preparation: Place a standardized amount of each formulation into a mold of a defined thickness (e.g., between two glass slides with a spacer).
-
Photoactivation: Irradiate each sample with a light source of a known intensity and spectral output (e.g., a 365 nm or 405 nm LED light-curing unit) for a fixed period.
-
Measurement of Polymerization Rate and Degree of Conversion: Use real-time Fourier-transform infrared (FTIR) spectroscopy to monitor the disappearance of the monomer's vinyl peak (e.g., at 1637 cm⁻¹) relative to an internal standard peak (e.g., an aromatic C=C absorption at 1608 cm⁻¹).[11][24] This will allow you to determine the rate of polymerization and the final degree of conversion.
-
Data Analysis: Plot the degree of conversion as a function of BAPO concentration to identify the concentration that provides the highest conversion rate and final conversion under your experimental conditions.
Protocol 2: Evaluating the Effect of Light Intensity
This protocol outlines a method to assess the impact of light intensity on polymerization kinetics.
-
Formulation Preparation: Prepare a formulation with the optimal BAPO concentration determined from Protocol 1.
-
Sample Preparation: Prepare identical samples as described in Protocol 1.
-
Variable Photoactivation: Irradiate the samples with the same light source but at different intensities. This can be achieved by varying the distance from the light source to the sample or by using neutral density filters. Measure the light intensity at the sample surface for each condition using a radiometer.
-
Kinetic Analysis: Use real-time FTIR to monitor the polymerization for each light intensity condition.
-
Data Analysis: Compare the polymerization rate and final degree of conversion across the different light intensities to understand its effect on your system.[12]
Visualizations
Caption: BAPO photoinitiation and oxygen inhibition pathway.
Caption: Troubleshooting workflow for low polymerization with BAPO.
References
- 1. researchgate.net [researchgate.net]
- 2. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. longchangchemical.com [longchangchemical.com]
- 5. BAPO as an alternative photoinitiator for the radical polymerization of dental resins | Pocket Dentistry [pocketdentistry.com]
- 6. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement | MDPI [mdpi.com]
- 7. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longchangchemical.com [longchangchemical.com]
- 10. Defining Optimal Concentration of Photoinitiators in Dental Composites IADR Abstract Archives [iadr.abstractarchives.com]
- 11. BAPO as an alternative photoinitiator for the radical polymerization of dental resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Impact of light intensity on the polymerization kinetics and network structure of model hydrophobic and hydrophilic methacrylate based dental adhesive resin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The power of light – From dental materials processing to diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. radtech.org [radtech.org]
- 15. How to Reduce the Effects of Oxygen Inhibition | Bomar [bomar-chem.com]
- 16. researchgate.net [researchgate.net]
- 17. Prevention of Oxygen Inhibition of PolyHIPE Radical Polymerization using a Thiol-based Crosslinker - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Evaluation of the Selected Mechanical and Aesthetic Properties of Experimental Resin Dental Composites Containing 1-phenyl-1,2 Propanedione or Phenylbis(2,4,6-trimethylbenzoyl)-phosphine Oxide as a Photoinitiator [mdpi.com]
- 20. radtech.org [radtech.org]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. pcimag.com [pcimag.com]
- 23. Effect of photoinitiator combinations on hardness, depth of cure, and color of model resin composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. jstage.jst.go.jp [jstage.jst.go.jp]
Technical Support Center: Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO)
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO) as a photoinitiator, with a specific focus on the impact of fillers on its efficiency.
Troubleshooting Guide
This guide addresses common problems encountered during the photopolymerization process when using BAPO in filled resin systems.
| Problem ID | Issue | Possible Causes | Suggested Solutions |
| BAPO-F-01 | Incomplete or slow curing | Light Attenuation: Fillers can scatter or absorb the UV light, preventing it from reaching and activating the BAPO throughout the resin.[1] Incorrect Wavelength: The light source may not emit strongly in BAPO's optimal absorption range (365-416 nm).[2][3] Filler Agglomeration: Clumped filler particles can create regions that are difficult for light to penetrate.[4] | Optimize Light Source: Ensure your UV light source has a strong output in the 365-416 nm range.[2] Adjust Filler Loading: Reduce the filler concentration to decrease light scattering.[1] Improve Filler Dispersion: Use high-shear mixing or surface-modified fillers to achieve a more uniform dispersion.[5] Increase Initiator Concentration: A higher BAPO concentration may compensate for some light attenuation, though this should be tested to avoid negative effects on mechanical properties. |
| BAPO-F-02 | Reduced depth of cure | High Filler Concentration: A high volume of filler significantly reduces light penetration.[1] Refractive Index Mismatch: A large difference in the refractive indices of the resin and the filler can increase light scattering at the filler-resin interface. UV-Absorbing Fillers: Some fillers may absorb UV radiation, competing with the BAPO for photons.[6] | Characterize Filler Properties: Select fillers with a refractive index closely matched to your resin system. Test Filler UV Absorption: Screen fillers for UV absorption in the 365-416 nm range. Use Photobleaching Initiators: BAPO is a photobleaching initiator, meaning its byproducts are more transparent to UV light, which can help improve cure depth.[7] Consider this advantage when formulating. |
| BAPO-F-03 | Poor mechanical properties of the cured polymer | Weak Filler-Matrix Adhesion: Poor bonding between the filler and the polymer matrix can lead to decreased strength.[8] Filler-Induced Inhibition: The surface chemistry of some fillers may interfere with the free radical polymerization process. Incomplete Conversion: Insufficient curing due to light attenuation by fillers can result in a lower degree of conversion and, consequently, weaker mechanical properties.[9] | Surface Treatment of Fillers: Use silane coupling agents or other surface modifiers on fillers to improve their adhesion to the resin matrix.[5] Evaluate Filler Compatibility: Test different types of fillers to identify any that may have an inhibitory effect. Monitor Degree of Conversion: Use techniques like FTIR to ensure a high degree of monomer conversion is achieved.[10] |
| BAPO-F-04 | Inconsistent curing or surface defects | Poor BAPO Solubility: BAPO has low solubility in some monomers, which can lead to its non-uniform distribution.[2][11] Filler Settling: Dense fillers may settle over time, leading to an uneven distribution within the resin. | Use a Liquid Form of BAPO: Consider using a liquid blend of BAPO to improve its dispersion in the resin.[11] Increase Resin Viscosity: Adjust the resin formulation to increase viscosity and slow down filler settling. Incorporate Rheology Modifiers: Add thixotropic agents to prevent filler settling. |
Frequently Asked Questions (FAQs)
Q1: What is this compound (BAPO) and why is it used?
A1: BAPO, also known as Irgacure 819, is a Type I photoinitiator used to initiate the polymerization of resins upon exposure to UV light.[2][12] It is highly efficient because a single molecule can generate up to four free radicals, which are the active species that start the polymerization chain reaction.[2][13] BAPO is effective in the 365-416 nm wavelength range and is known for its high reactivity and good color stability in the final product.[2][3][14]
Q2: How do fillers generally affect the efficiency of BAPO?
A2: Fillers can significantly impact BAPO's efficiency primarily through their interaction with UV light. Key effects include:
-
Light Scattering: Fillers can scatter UV light, reducing the amount that reaches BAPO molecules deeper within the resin. This can lead to a decrease in the depth of cure.[1] The extent of scattering depends on factors like filler size, shape, concentration, and the refractive index difference between the filler and the resin.[1][15]
-
UV Absorption: Some fillers may absorb UV light in the same wavelength range as BAPO, directly competing for the energy needed to initiate polymerization.[6]
Q3: Can the type of filler influence the mechanical properties of the cured material?
A3: Absolutely. The addition of inorganic fillers can significantly improve the mechanical properties of the photopolymer, such as hardness, tensile strength, and flexural strength.[5][16] However, achieving these improvements depends on good adhesion between the filler and the polymer matrix.[8] Surface modification of fillers is often employed to enhance this interaction.[5]
Q4: What is the optimal concentration of BAPO to use in a filled system?
A4: The optimal concentration of BAPO depends on several factors, including the type and concentration of the filler, the thickness of the part being cured, and the intensity of the light source.[7] In highly filled or opaque systems, a higher concentration of BAPO may be necessary to compensate for light attenuation. However, excessively high concentrations can lead to unreacted photoinitiator in the cured product, which may affect its properties. It is recommended to determine the optimal concentration experimentally for your specific formulation.
Q5: Are there any solubility issues with BAPO that I should be aware of?
A5: Yes, BAPO is a solid with a symmetric chemical structure, which can result in poor solubility in various monomers and oligomers.[2][11] This can make it challenging to achieve a uniform distribution in the resin. To address this, liquid forms or blends of BAPO are available, which can be more easily incorporated into formulations.[11]
Experimental Protocols
Protocol 1: Determining the Effect of Filler on Depth of Cure
-
Preparation of Resin Formulations: Prepare a series of resin formulations containing a fixed concentration of BAPO and varying concentrations of the filler to be tested (e.g., 0 wt%, 5 wt%, 10 wt%, 20 wt%). Ensure the filler is well-dispersated.
-
Sample Preparation: Place each formulation in a cylindrical mold of at least 10 mm in height.
-
Curing: Expose the top surface of the resin in the mold to a UV light source with a known irradiance and spectral output for a fixed amount of time.
-
Measurement: After curing, remove the uncured resin. Measure the height of the cured cylindrical sample using a caliper. This height represents the depth of cure.
-
Analysis: Plot the depth of cure as a function of filler concentration to quantify the impact of the filler on curing efficiency.
Protocol 2: Assessing the Degree of Conversion using FTIR Spectroscopy
-
Sample Preparation: Prepare thin films of the filled resin formulations between two transparent plates (e.g., KBr or Mylar).
-
Initial Spectrum: Obtain an FTIR spectrum of the uncured sample. Identify the absorption peak corresponding to the reactive double bonds (e.g., C=C stretch around 1635 cm⁻¹).[10]
-
Curing: While in the FTIR spectrometer (if using a real-time setup) or separately, expose the sample to the UV light source for a specified duration.
-
Final Spectrum: Obtain an FTIR spectrum of the cured sample.
-
Calculation: The degree of conversion (DC) can be calculated by monitoring the decrease in the area of the reactive double bond peak relative to an internal standard peak that does not change during polymerization.
DC (%) = [1 - (Area of C=C peak after curing / Area of C=C peak before curing)] x 100
Visualizations
Caption: The photoinitiation pathway of BAPO, from UV light absorption to the formation of a cured polymer.
Caption: How filler particles can interfere with the BAPO photoinitiation process by scattering and absorbing UV light.
Caption: A logical workflow for troubleshooting incomplete curing issues when using BAPO with fillers.
References
- 1. The impact of inorganic fillers, organic content, and polymerization mode on the degree of conversion of monomers in resin-matrix cements for restorative dentistry: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the Selected Mechanical and Aesthetic Properties of Experimental Resin Dental Composites Containing 1-phenyl-1,2 Propanedione or Phenylbis(2,4,6-trimethylbenzoyl)-phosphine Oxide as a Photoinitiator | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Photocurable modification of inorganic fillers and their application in photopolymers for 3D printing - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interaction between Filler and Polymeric Matrix in Nanocomposites: Magnetic Approach and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. radtech.org [radtech.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. scielo.br [scielo.br]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide and TPO Photoinitiators
In the realm of photopolymerization, the choice of photoinitiator is paramount to achieving desired curing characteristics and final material properties. Among the myriad of available options, Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide, commonly known as Irgacure 819 or BAPO, and Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide, or TPO, are two widely utilized Type I photoinitiators. This guide provides a comprehensive comparison of their performance, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in selecting the optimal initiator for their specific applications.
Executive Summary
Both Irgacure 819 and TPO belong to the acylphosphine oxide class of photoinitiators, which undergo a Norrish Type I cleavage upon exposure to UV light to generate free radicals that initiate polymerization. However, key structural differences between the two lead to significant variations in their performance. Irgacure 819, with its two 2,4,6-trimethylbenzoyl groups, is generally considered a more reactive and efficient photoinitiator compared to TPO, which possesses only one such group. This enhanced reactivity often translates to faster curing speeds and greater cure depths, particularly in pigmented or thick-section applications.
Performance Comparison
The following tables summarize the key physical, chemical, and performance characteristics of Irgacure 819 and TPO.
Table 1: Physical and Chemical Properties
| Property | This compound (Irgacure 819) | Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) |
| CAS Number | 162881-26-7 | 75980-60-8 |
| Molecular Formula | C₂₆H₂₇O₃P | C₂₂H₂₁O₂P |
| Molecular Weight | 418.47 g/mol [1] | 348.37 g/mol [1] |
| Appearance | Light yellow powder[1] | Yellowish crystalline powder[1] |
| Melting Point | 131-135 °C[1] | 88-92 °C[1] |
| UV Absorption Maxima (in Methanol) | ~295 nm, ~370 nm[2] | ~295 nm, ~368 nm, ~380 nm, ~393 nm[2] |
Table 2: Curing Performance Comparison
| Performance Metric | This compound (Irgacure 819) | Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) |
| Photoinitiation Activity | Higher, due to the generation of more free radicals.[1] | High, but generally lower than Irgacure 819. |
| Polymerization Kinetics | Faster reaction speed and higher heat of polymerization.[3] | Slower reaction speed and lower heat of polymerization compared to Irgacure 819.[3] |
| Curing Depth | Excellent for thick sections and pigmented systems due to photobleaching and absorption at longer wavelengths.[4][5] | Good for thick films and pigmented systems, also exhibits photobleaching.[1] |
| Yellowing | Low yellowing, suitable for white and light-colored coatings.[1][4] | Low yellowing.[1] |
| Applications | Printing inks, wood coatings, metal coatings, plastics, 3D printing, especially in white and pigmented systems.[1] | UV curable coatings, printing inks, adhesives, especially in white systems and applications requiring low odor.[1] |
Photodecomposition Pathways
Upon absorption of UV radiation, both photoinitiators undergo α-cleavage. However, the number of radical species generated differs, contributing to the higher reactivity of Irgacure 819.
As depicted, the photolysis of one molecule of Irgacure 819 yields two highly reactive trimethylbenzoyl radicals and one phenylphosphinoyl radical, whereas TPO generates one of each.[1] This higher concentration of initiating radicals contributes to the superior performance of Irgacure 819 in many formulations.[1]
Experimental Protocols
To objectively compare the performance of this compound and TPO, a series of standardized experiments can be conducted.
Photopolymerization Kinetics using Photo-DSC
This method measures the heat flow associated with the exothermic polymerization reaction, providing data on the polymerization rate and degree of conversion.
-
Apparatus: Differential Scanning Calorimeter (DSC) equipped with a UV light source.
-
Sample Preparation: Prepare identical monomer/oligomer formulations containing equimolar concentrations of either Irgacure 819 or TPO. Accurately weigh a small amount (typically 1-5 mg) of the formulation into an open aluminum DSC pan.
-
Procedure:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Equilibrate the sample to the desired isothermal temperature (e.g., 25°C) under a nitrogen purge.
-
Once the heat flow signal stabilizes, expose the sample to a UV light source of a specific wavelength and intensity for a set duration.
-
Record the heat flow as a function of time.
-
The polymerization rate (Rp) can be calculated from the heat flow (dH/dt) and the theoretical enthalpy of polymerization (ΔH₀) for the specific monomer. The degree of conversion can be determined by integrating the heat flow over time.[6]
-
Curing Depth Measurement
This experiment determines the maximum thickness of a formulation that can be effectively cured under specific UV exposure conditions.
-
Apparatus: UV curing chamber, micrometer or thickness gauge.
-
Sample Preparation: Prepare formulations with identical concentrations of each photoinitiator in the desired monomer/oligomer base. For pigmented systems, ensure uniform dispersion of the pigment.
-
Procedure:
-
Place a defined volume of the formulation onto a substrate.
-
Expose the sample to a UV light source of known intensity and wavelength for a fixed period.
-
After curing, remove the uncured liquid resin from the surface.
-
Measure the thickness of the cured solid polymer using a micrometer. This can be done by scraping away the uncured portion and measuring the solid film.[7]
-
Repeat the experiment with varying exposure times to generate a working curve of cure depth versus exposure energy.
-
Yellowing Index Determination
This test quantifies the degree of yellowness of a cured sample, which is a critical parameter for clear and white coatings.
-
Apparatus: Spectrophotometer or colorimeter.
-
Sample Preparation: Prepare thin films of the cured polymer formulations on a standardized white or transparent substrate.
-
Procedure:
-
Calibrate the spectrophotometer according to the manufacturer's instructions.
-
Measure the tristimulus values (X, Y, Z) of the cured sample.
-
Calculate the Yellowness Index (YI) using a standard formula, such as that specified in ASTM D1925 or ASTM E313.[8][9] The ASTM D1925 formula is: YI = [100(1.28XCIE - 1.06ZCIE)]/YCIE.[10]
-
Compare the YI values of the samples containing Irgacure 819 and TPO. A lower YI value indicates less yellowing.
-
Experimental Workflow
The following diagram illustrates a general workflow for comparing the performance of the two photoinitiators.
Conclusion
Both this compound (Irgacure 819) and TPO are highly effective Type I photoinitiators. However, for applications demanding high reactivity, fast curing speeds, and efficient curing of thick or pigmented systems, Irgacure 819 often presents a significant advantage due to its ability to generate a higher concentration of initiating free radicals.[1] The choice between the two will ultimately depend on the specific requirements of the formulation, including the desired cure profile, final product aesthetics, and cost considerations. By employing the standardized experimental protocols outlined in this guide, researchers can make an informed decision based on robust, comparative data.
References
- 1. unisunchem.com [unisunchem.com]
- 2. researchgate.net [researchgate.net]
- 3. redalyc.org [redalyc.org]
- 4. boldchem.com [boldchem.com]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. mdpi.com [mdpi.com]
- 7. radtech2020.com [radtech2020.com]
- 8. Yellowness index measurement method - 3nh [3nh.com]
- 9. Yellowness Index | labCognition Online Help [docs.labcognition.com]
- 10. plastics.ulprospector.com [plastics.ulprospector.com]
A Comparative Analysis of BAPO and Camphorquinone as Photoinitiators in Dental Composites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two key photoinitiators used in dental resin composites: the conventional camphorquinone (CQ) and the alternative bis-acylphosphine oxide (BAPO). The following sections detail their performance based on experimental data, outline the methodologies used in these experiments, and illustrate the fundamental chemical pathways involved.
Executive Summary
Camphorquinone (CQ) has long been the industry standard for photoinitiation in dental composites. However, its inherent yellow hue and the need for an amine co-initiator, which can degrade and cause discoloration over time, have driven research into alternatives.[1][2][3][4] Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO), a Type I photoinitiator, has emerged as a promising substitute, offering improved color stability and, in some cases, superior mechanical properties.[1][5][6][7] This guide synthesizes data from multiple studies to provide a comprehensive comparison of their performance characteristics.
Data Presentation: Performance Metrics
The following tables summarize the quantitative data from various experimental studies comparing dental composites formulated with BAPO and CQ.
Table 1: Curing Efficiency and Depth of Cure
| Photoinitiator System | Concentration (wt%) | Degree of Conversion (DC) | Depth of Cure (mm) | Light Curing Unit | Source |
| BAPO | 0.25% | Higher than CQ at equal concentrations | 3.6 ± 0.1 | Polywave LED (1000 mW/cm²) | [5][8] |
| CQ / DMAEMA | 1% | Lower than BAPO at equal concentrations | ~3.7 | Polywave LED (1000 mW/cm²) | [5][7] |
| BAPO | 0.5% | - | 1.5 | Multiple-emission peak LED (1200 mW/cm²) | [6][7] |
| CQ / DMAEMA | 0.2% / 0.8% | - | 2.0 | Multiple-emission peak LED (1200 mW/cm²) | [6][7] |
Table 2: Mechanical Properties
| Photoinitiator System | Concentration (wt%) | Flexural Strength (MPa) | Elastic Modulus (GPa) | Vickers Hardness (HV) | Knoop Hardness (KHN) | Source |
| BAPO | 1% | - | - | 43.73 ± 3.52 | - | [3][9] |
| CQ / DMAEMA | - | 77.3 ± 8.84 | - | Lower than 1% BAPO | - | [3][9] |
| BAPO | 0.5% | Highest among tested groups | Highest among tested groups | - | Top: Higher than CQ | [6][7] |
| CQ / DMAEMA | 0.2% / 0.8% | Lower than BAPO | Lower than BAPO | - | Top: 33.37 (1.36) | [6][7] |
| BAPO | - | Higher than CQ/amine | Higher than CQ/amine | Top: 32.9 ± 1.7 | - | [8] |
| CQ / Amine | - | Lower than BAPO | Lower than BAPO | - | - | [8] |
Table 3: Color Stability
| Photoinitiator | Observation | Source |
| BAPO | Exhibits greater color stability and less yellowing over time compared to CQ.[1] | [1] |
| CQ / Amine | The inherent yellow color of CQ and the oxidation of the amine co-initiator can lead to noticeable yellowing of the composite.[1][2] | [1][2] |
Experimental Protocols
The data presented above is based on experimental methodologies commonly employed in dental materials research. Below are detailed protocols representative of the cited studies.
Preparation of Experimental Resin Composites
-
Resin Matrix: A common monomer mixture consists of bisphenol A-glycidyl methacrylate (Bis-GMA) and triethylene glycol dimethacrylate (TEGDMA), often in a 50/50 or 60/40 weight ratio.[6][9]
-
Filler: Silanized silica or barium aluminum silicate filler particles are incorporated into the resin matrix, typically at a concentration of 65-70% by weight.[5][6]
-
Photoinitiator Systems:
-
BAPO: Added at concentrations ranging from 0.25% to 1% by weight. BAPO, as a Type I photoinitiator, does not require a co-initiator.[5][9][10]
-
CQ/Amine: Camphorquinone is added at concentrations such as 0.2% or 1% by weight, in conjunction with a tertiary amine co-initiator like 2-(dimethylamino)ethyl methacrylate (DMAEMA) or ethyl-dimethylamino benzoate (EDAB) at a concentration typically twice that of CQ.[2][5][6]
-
-
Mixing: The components are manually or mechanically mixed to achieve a homogeneous paste.
Photoactivation
-
Light Curing Unit: A polywave or multiple-emission peak Light Emitting Diode (LED) curing unit is used.[5][6]
-
Irradiance and Time: The composite specimens are light-cured for a specified duration, commonly 20 to 40 seconds, at an irradiance of 1000-1200 mW/cm².[5][6]
Measurement of Degree of Conversion (DC)
-
Technique: Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) Spectroscopy is employed to measure the DC.[5]
-
Procedure: Spectra of the uncured and cured composite are recorded. The DC is calculated by monitoring the change in the peak height of the aliphatic carbon-carbon double bond (C=C) at approximately 1638 cm⁻¹ relative to an internal standard peak (e.g., the aromatic C=C peak at around 1608 cm⁻¹).
Mechanical Properties Testing
-
Flexural Strength and Elastic Modulus: A three-point bending test is performed according to ISO 4049 standards. Rectangular specimens are fabricated, light-cured, and then loaded in a universal testing machine until fracture.[5][6]
-
Hardness: Knoop or Vickers microhardness testers are used. A diamond indenter is pressed into the top and bottom surfaces of the cured composite specimen with a specific load (e.g., 50g) for a set duration (e.g., 15 seconds).[5][6][11]
Depth of Cure Assessment
-
Scraping Method (ISO 4049): A cylindrical mold is filled with the composite and cured from the top. The uncured material is scraped away from the bottom, and the height of the remaining cured material is measured and divided by two.[12]
-
Hardness Profile: The Knoop or Vickers hardness is measured at various depths from the top surface of a cured specimen. The depth of cure is defined as the depth at which the hardness is at least 80% of the maximum surface hardness.[11]
Mandatory Visualizations
Photoinitiation Mechanisms
The fundamental difference between BAPO and CQ lies in their mechanism of generating free radicals upon light absorption.
Caption: Photoinitiation mechanism of BAPO.
Caption: Photoinitiation mechanism of Camphorquinone.
Experimental Workflow
The following diagram illustrates a typical workflow for comparing dental composites with different photoinitiators.
Caption: Experimental workflow for comparison.
Conclusion
BAPO presents a compelling alternative to the traditional CQ/amine system in dental composites.[5] Experimental data indicates that BAPO can lead to composites with a higher degree of conversion, superior mechanical properties such as flexural strength and hardness, and significantly better color stability.[1][6][7][8] However, its poor solubility in some monomers and the requirement for a curing light with a violet spectrum (absorption maximum around 400 nm) are factors to consider.[8][13] In contrast, while CQ-based systems may exhibit lower mechanical performance and are prone to yellowing, they are well-established, effective with standard blue-light curing units, and generally achieve a good depth of cure.[3][4][6][7] The optimal choice of photoinitiator will depend on the specific requirements of the dental composite being developed, with BAPO being particularly advantageous for aesthetic restorations where color stability is paramount.
References
- 1. scispace.com [scispace.com]
- 2. BAPO as an alternative photoinitiator for the radical polymerization of dental resins | Pocket Dentistry [pocketdentistry.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Defining Optimal Concentration of Photoinitiators in Dental Composites IADR Abstract Archives [iadr.abstractarchives.com]
- 6. Thieme E-Journals - European Journal of Dentistry / Abstract [thieme-connect.com]
- 7. Mechanical Properties of Experimental Composites with Different Photoinitiator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Effect of Camphorquinone Concentration in Physical-Mechanical Properties of Experimental Flowable Resin Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Irgacure 819: A Performance Showdown Between LED and Mercury Lamp Curing
A comprehensive analysis of the photoinitiator Irgacure 819's performance reveals distinct advantages and considerations when utilizing Light Emitting Diode (LED) versus traditional mercury vapor lamp curing technologies. The choice of light source fundamentally impacts curing efficiency, depth of penetration, and the final mechanical properties of the photopolymer, making a detailed comparison critical for researchers and professionals in drug development and material science.
Irgacure 819, a versatile photoinitiator, exhibits a broad absorption spectrum in the UV-A and near-visible light range, making it suitable for both LED and mercury lamp curing systems.[1][2] However, the disparate emission characteristics of these two light sources lead to significant differences in curing outcomes. LED lamps offer a narrow, monochromatic wavelength output, typically at 365, 385, or 405 nm, while mercury lamps provide a broad, multi-peaked spectrum.[3][4] This fundamental difference necessitates a careful consideration of the formulation and the desired properties of the final cured product.
Quantitative Performance Comparison
To elucidate the practical differences, the following tables summarize key performance indicators of Irgacure 819 under both LED and mercury lamp curing, based on available experimental data.
| Performance Metric | LED Curing (385 nm) | Mercury Lamp Curing (Broad Spectrum) | Key Observations |
| Curing Enthalpy (ΔH) | Lower total enthalpy observed in some studies.[5] | Higher total enthalpy may be achieved.[5] | Mercury lamps' broader spectrum can lead to a more complete overall cure in certain formulations. |
| Ion Viscosity | Can achieve high ion viscosity, indicating a high degree of cure.[5] | May result in lower ion viscosity compared to optimized LED curing in some cases.[5] | Proper matching of LED wavelength to the photoinitiator's absorption peak is crucial for efficient curing. |
| Surface Temperature | Significantly lower surface temperature increase.[6] | Substantially higher surface temperature increase.[6] | LED curing is advantageous for heat-sensitive substrates. |
| Irradiation for Cure | Higher irradiation energy may be required at slower speeds.[6] | Lower irradiation energy can be sufficient at higher speeds.[6] | The high peak irradiance of mercury lamps can be more efficient for rapid curing. |
Table 1: Comparison of Curing Efficiency for Formulations with Irgacure 819.
| Property | LED Curing | Mercury Lamp Curing | Key Observations |
| Hardness | Can achieve comparable or slightly lower hardness depending on the formulation. | Can achieve high hardness values. | The final hardness is highly dependent on the specific formulation and curing conditions. |
| Mechanical Abrasion | Wear resistance is influenced by the degree of crosslinking.[7] | Higher crosslinking density can lead to improved mechanical resistance.[7] | The broader spectrum of mercury lamps may contribute to a more thoroughly crosslinked network. |
| Network Structure | The network structure is dependent on the rate of photon delivery.[8] | The network structure is influenced by the varied wavelengths of the lamp.[8] | Different light sources can result in different final polymer network structures, affecting mechanical properties. |
Table 2: Comparison of Final Polymer Properties.
Experimental Protocols
Detailed methodologies are essential for reproducible research. The following outlines a general experimental protocol for comparing the performance of Irgacure 819 under LED and mercury lamp curing.
Objective: To compare the curing speed, depth of cure, and mechanical properties of a photopolymer formulation containing Irgacure 819 when cured with an LED lamp versus a mercury vapor lamp.
Materials:
-
Monomer/Oligomer blend (e.g., acrylate-based resin)
-
Irgacure 819 photoinitiator
-
Substrate (e.g., glass slides, wood panels)
-
LED curing lamp with a specific wavelength (e.g., 385 nm)
-
Broad-spectrum mercury vapor lamp
-
Radiometer
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Durometer or nanoindenter
-
Calipers or a profilometer
Procedure:
-
Formulation Preparation:
-
Prepare the photopolymer resin by mixing the monomer/oligomer blend with a specified concentration of Irgacure 819 (e.g., 1-2 wt%). Ensure thorough mixing to achieve a homogeneous solution.
-
-
Sample Preparation:
-
Apply a uniform film of the prepared resin onto the substrate at a controlled thickness (e.g., 100 µm).
-
-
Curing Process:
-
LED Curing: Expose the samples to the LED lamp at a fixed distance. Vary the exposure time or conveyor speed to deliver different energy doses. Measure the irradiance at the sample surface using a radiometer.
-
Mercury Lamp Curing: Expose a separate set of samples to the mercury lamp at a fixed distance. Similarly, vary the exposure time or conveyor speed. Measure the irradiance of the lamp.
-
-
Performance Evaluation:
-
Curing Speed: Monitor the degree of conversion of the functional groups (e.g., acrylate double bonds) as a function of exposure time using real-time FTIR. The time to reach >90% conversion is a measure of the curing speed.
-
Depth of Cure: For thicker samples, after curing, remove the uncured resin and measure the thickness of the cured polymer using calipers or a profilometer.[9][10]
-
Mechanical Properties:
-
Hardness: Measure the Shore D hardness of the cured films using a durometer.
-
Adhesion: Perform a cross-hatch adhesion test to evaluate the adhesion of the coating to the substrate.
-
Solvent Resistance: Test the resistance of the cured film to a solvent (e.g., methyl ethyl ketone) by rubbing.
-
-
Visualizing the Experimental Workflow
The logical flow of the comparative study can be visualized as follows:
Experimental workflow for comparing LED and mercury lamp curing.
Signaling Pathway of Photoinitiation
The initiation of polymerization by Irgacure 819 involves the absorption of photons, leading to the generation of free radicals that initiate the cross-linking of monomers and oligomers.
Photoinitiation pathway of Irgacure 819.
References
- 1. boldchem.com [boldchem.com]
- 2. xtgchem.cn [xtgchem.cn]
- 3. Understanding the Difference Between Mercury Lamp and LED Curing in UV Materials - Guangdong Lencolo New Material Co., LTD [lencolo37.com]
- 4. qurtech.com [qurtech.com]
- 5. radtech.org [radtech.org]
- 6. mdpi.com [mdpi.com]
- 7. real.mtak.hu [real.mtak.hu]
- 8. researchgate.net [researchgate.net]
- 9. Measuring UV Curing Parameters of Commercial Photopolymers used in Additive Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. princeton.edu [princeton.edu]
A Comparative Guide to Alternatives for Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO) in Photopolymerization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alternative photoinitiators to Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO), a widely used Type I photoinitiator. The selection of an appropriate photoinitiator is critical for controlling the curing process and the final properties of photopolymers in various applications, including 3D printing, dental materials, and coatings. This document outlines the performance of several alternatives, supported by experimental data, and provides detailed protocols for key evaluation methods.
Executive Summary
BAPO is known for its high reactivity and efficiency in initiating polymerization upon exposure to UV and visible light.[1] However, the search for alternatives is driven by the need for improved biocompatibility, reduced yellowing, and enhanced performance in specific applications. This guide focuses on a comparative analysis of prominent alternatives, including other acylphosphine oxides like TPO and TPO-L, α-hydroxyketones such as HCPK, and Type II photoinitiator systems based on benzophenone. Additionally, emerging classes of photoinitiators, such as polymeric and naturally-derived options, are discussed.
Performance Comparison of Photoinitiators
The following tables summarize the quantitative performance of BAPO and its alternatives across key metrics. The data is compiled from various studies to provide a comparative overview.
Table 1: Curing Efficiency and Mechanical Properties
| Photoinitiator | Application | Degree of Conversion (%) | Flexural Strength (MPa) | Elastic Modulus (GPa) | Curing Speed/Depth |
| BAPO | Dental Resin | 83.16 ± 3.07[2] | 26.18 ± 0.96[2] | - | High polymerization rate[3] |
| 3D Printing Resin | >50% at 3mm (0.1 wt%)[4] | 108[4] | 3.1[4] | Peak polymerization rate within 2.5s at 3mm[5] | |
| TPO | Dental Resin | 81.75 ± 3.14[2] | 25.75 ± 1.09[2] | - | Lower depth of cure than CQ-systems[3] |
| TPO-L | 3D Printing Resin | 85.57 ± 3.87[2] | 25.23 ± 1.36[2] | - | - |
| HCPK (Irgacure 184) | Clear Coatings | - | - | - | Excellent for surface curing[6] |
| Benzophenone/Amine | Acrylate Polymerization | - | - | - | Slower curing rate than Type I initiators[7] |
Table 2: Biocompatibility and Aesthetic Properties
| Photoinitiator | Cell Viability (%) | Yellowing Index (YI) | Key Observations |
| BAPO | 74.16 ± 3.7 (L-929 fibroblasts)[2] | Prone to yellowing[8] | 50- to 250-fold higher cytotoxicity than CQ[9] |
| TPO | 84.45 ± 3.62 (L-929 fibroblasts)[2] | Less yellowing than BAPO[8] | Significantly more cytotoxic and genotoxic than CQ[10] |
| TPO-L | 89.62 ± 4.93 (L-929 fibroblasts)[2] | Almost no change in color[8] | Lowest cellular toxicity among many PIs tested[11] |
| HCPK (Irgacure 184) | - | Minimal yellowing[12] | - |
| Naturally-Derived (e.g., Chalcones) | - | - | Considered to have higher biocompatibility[13] |
Photochemical Mechanisms and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the initiation mechanisms of different photoinitiator types and the workflows for key experimental procedures.
Signaling Pathways (Photochemical Mechanisms)
Caption: Photoinitiation mechanisms for Type I and Type II photoinitiators.
Experimental Workflows
Caption: Experimental workflows for determining the degree of conversion and polymerization kinetics.
Detailed Experimental Protocols
Protocol 1: Determination of Degree of Conversion (DC) by RT-FTIR
Objective: To quantify the extent of monomer conversion to polymer in real-time upon photoinitiation.
Materials and Equipment:
-
Fourier-Transform Infrared (FTIR) Spectrometer with a rapid scan mode.
-
UV/Visible light source with a defined wavelength and intensity.
-
Potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Micropipette.
-
UV-filtered environment for sample preparation.
Procedure:
-
Instrument Setup: Configure the FTIR spectrometer for rapid, continuous scanning (e.g., 1 spectrum per second).
-
Sample Preparation: In a UV-filtered environment, place a small drop of the liquid photopolymer formulation onto a KBr or NaCl salt plate. Carefully place a second salt plate on top to create a thin film of a defined thickness (typically 20-50 µm).
-
Initial Spectrum: Place the sample holder in the FTIR spectrometer and record an initial IR spectrum of the uncured resin. This will serve as the reference (t=0).
-
Photoinitiation and Data Collection: Simultaneously start the UV/Visible light exposure and the rapid collection of IR spectra.
-
Monitoring: Continue collecting spectra until the reaction is complete, which is indicated by the stabilization of the characteristic absorption bands.
-
Data Analysis: Monitor the decrease in the peak area or height of the absorption band corresponding to the reactive functional group (e.g., the C=C double bond in acrylates, typically around 1635 cm⁻¹).[14] The degree of conversion is calculated using the following formula:
DC (%) = [1 - (Peak Area_cured / Peak Area_uncured)] * 100
Protocol 2: Measurement of Photopolymerization Kinetics by Photo-DSC
Objective: To determine the thermodynamic and kinetic parameters of the photopolymerization reaction.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC) equipped with a photocalorimetry accessory (Photo-DSC).
-
UV/Visible light source with controlled intensity and wavelength.
-
Aluminum DSC pans (open or with a quartz lid for volatile samples).
-
Microbalance.
-
Low-light environment for sample preparation.
Procedure:
-
Sample Preparation: In a low-light environment, accurately weigh 1-5 mg of the liquid photopolymer resin into a shallow, open aluminum pan.[15]
-
Instrument Setup: Place the sample pan in the DSC cell. An identical empty pan should be used as a reference.
-
Isothermal Equilibration: Equilibrate the sample at the desired isothermal temperature (e.g., 25°C) until a stable heat flow signal is achieved.[15]
-
UV Exposure: Expose the sample to UV/Visible light of a specific intensity and wavelength for a predetermined duration. The instrument will record the exothermic heat flow (in mW) as a function of time.[16]
-
Baseline Correction: After the initial exposure, drive the polymerization to completion with a second, high-intensity UV exposure to establish a baseline. This baseline is then subtracted from the initial measurement to isolate the heat of polymerization.[15]
-
Data Analysis:
-
Reaction Enthalpy (ΔH): Integrate the area under the exothermic peak to determine the total heat of polymerization.[16]
-
Degree of Conversion: The degree of conversion at any time 't' can be calculated by dividing the cumulative heat released up to that time by the total reaction enthalpy.
-
Polymerization Rate: The rate of polymerization is directly proportional to the heat flow at any given time.
-
Protocol 3: Evaluation of Yellowing Index
Objective: To quantify the degree of yellowness of a cured polymer sample.
Materials and Equipment:
-
Spectrophotometer or colorimeter.
-
Standard white calibration plate.
-
Cured polymer samples of a standardized thickness.
Procedure:
-
Instrument Calibration: Calibrate the spectrophotometer or colorimeter using a standard white plate to ensure accuracy.[17]
-
Sample Preparation: Ensure the cured polymer samples are clean and have a flat, uniform surface. The sample should be large enough to completely cover the measurement port of the instrument.[18]
-
Measurement: Place the sample in the instrument, and measure the reflectance or transmittance across the visible spectrum.[17]
-
Data Analysis: The instrument's software will typically calculate the Yellowness Index (YI) based on ASTM E313 standards.[18][19] The YI value quantifies the amount of yellowness in the sample. A higher YI value indicates a greater degree of yellowing.
Conclusion
The selection of a photoinitiator is a critical decision in the formulation of photopolymers, with significant implications for the final product's performance, biocompatibility, and aesthetics. While BAPO remains a highly effective photoinitiator, several alternatives offer distinct advantages. TPO-L, for instance, demonstrates superior biocompatibility and color stability, making it a strong candidate for medical and dental applications.[2][8] α-Hydroxyketones like HCPK are well-suited for clear coatings where non-yellowing is paramount.[12] The choice of the optimal photoinitiator will ultimately depend on the specific requirements of the application, including the desired curing characteristics, mechanical properties, and biocompatibility constraints. This guide provides the foundational data and methodologies to assist researchers in making informed decisions when selecting alternatives to BAPO.
References
- 1. 1-Hydroxycyclohexyl phenyl ketone | 947-19-3 | Benchchem [benchchem.com]
- 2. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]
- 3. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. longchangchemical.com [longchangchemical.com]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxic and genotoxic potential of the type I photoinitiators BAPO and TPO on human oral keratinocytes and V79 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity and genotoxicity of a low-shrinkage monomer and monoacylphosphine oxide photoinitiator: Comparative analyses of individual toxicity and combination effects in mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxic and cytocompatible comparison among seven photoinitiators-triggered polymers in different tissue cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. thieme-connect.de [thieme-connect.de]
- 14. Cytotoxicity, Colour Stability and Dimensional Accuracy of 3D Printing Resin with Three Different Photoinitiators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC [mdpi.com]
- 17. contractlaboratory.com [contractlaboratory.com]
- 18. infinitalab.com [infinitalab.com]
- 19. 3nh.com [3nh.com]
A Comparative Spectroscopic Analysis of Phenylbis(2,4,6-trimethylbenzoyl)phosphine Oxide (BAPO) Photoproducts and its Alternatives
For researchers, scientists, and drug development professionals, understanding the photochemical behavior of photoinitiators is paramount for ensuring the efficacy, safety, and stability of photocurable materials. This guide provides a detailed comparison of the spectroscopic analysis of photoproducts generated from Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO), a widely used Type I photoinitiator, and its common alternatives, including Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) and Ethyl(2,4,6-trimethylbenzoyl)phenylphosphinate (TPO-L).
Upon exposure to UV radiation, photoinitiators undergo cleavage to generate reactive free radicals that initiate polymerization. This process, however, also yields a variety of photoproducts that can influence the final properties and biocompatibility of the cured material. Spectroscopic techniques are essential tools for identifying and quantifying these photoproducts, thereby providing insights into the photoinitiator's performance and potential drawbacks.
Comparison of Key Performance Parameters
The choice of photoinitiator significantly impacts the curing process and the final characteristics of the photopolymer. Below is a summary of key performance parameters for BAPO and its alternatives, TPO and TPO-L, based on experimental data.
| Parameter | This compound (BAPO) | Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) | Ethyl(2,4,6-trimethylbenzoyl)phenylphosphinate (TPO-L) |
| Molar Extinction Coefficient (at λmax) | High (870 L/mol·cm)[1] | Moderate | Moderate |
| Photolysis Quantum Yield (Φ) | ~0.6 | ~0.56 | ~0.3 |
| Number of Radicals Generated per Molecule | Up to four[1] | Two | Two |
| Curing Efficiency | High, particularly in pigmented systems and for thick films.[2] | Good, but can be less efficient than BAPO in some applications.[2] | Generally lower initiation efficiency than TPO and BAPO.[3] |
| Photobleaching | Exhibits photobleaching, which enhances deep cure. | Exhibits photobleaching. | Exhibits photobleaching. |
| Yellowing | Can cause significant yellowing in the cured polymer.[4] | Less yellowing compared to BAPO.[4] | Low yellowing.[4] |
| Cytotoxicity | Higher cytotoxicity compared to TPO and TPO-L.[4][5] | Less cytotoxic than BAPO.[4][5] | Lower cytotoxicity compared to BAPO and TPO.[4] |
Spectroscopic Analysis of Photoproducts
The photodecomposition of BAPO and its alternatives is a complex process that generates a variety of radical and stable molecular photoproducts. Spectroscopic analysis is crucial for elucidating these pathways and identifying the resulting chemical species.
Upon UV irradiation, BAPO undergoes α-cleavage of the P-C(O) bond to primarily form two types of radicals: a phosphinoyl radical and two mesitoyl radicals.[6] These highly reactive species initiate the polymerization process. Secondary reactions of these radicals can lead to a complex mixture of stable photoproducts.
Similarly, TPO and TPO-L also undergo α-cleavage to produce a phosphinoyl radical and a 2,4,6-trimethylbenzoyl radical. The different substituents on the phosphorus atom in each photoinitiator influence the properties and subsequent reactions of the resulting phosphinoyl radicals.
High-resolution mass spectrometry (HR-MS) of irradiated samples of BAPO and TPO-L reveals a wide array of photoproducts, indicating complex recombination and secondary reactions of the initial radicals.[7] For BAPO, photoproducts with molecular weights ranging from 311 to 1650 g/mol have been detected, while for TPO-L, the range is 339 to 1250 g/mol .[7] These products often contain mesitoyl, phenyl, and phosphine oxide or phosphonate moieties.[7]
Photodecomposition Pathways
The following diagrams illustrate the primary photodecomposition pathways of BAPO and TPO, leading to the generation of initiating radicals.
Experimental Protocols
Detailed experimental protocols are essential for the reproducible spectroscopic analysis of photoinitiator photoproducts.
Sample Preparation for Photolysis Studies
-
Solution Preparation: Prepare solutions of the photoinitiator (e.g., BAPO, TPO, or TPO-L) in a suitable solvent (e.g., acetonitrile, methanol, or a monomer formulation) at a known concentration (e.g., 1-10 mM). The solvent should be transparent at the irradiation wavelength.
-
Degassing: Degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen, which can quench excited states and react with radicals.
-
Irradiation: Irradiate the solution in a quartz cuvette with a UV lamp of a specific wavelength (e.g., 365 nm LED) and intensity for a defined period.
Transient Absorption Spectroscopy (TAS)
Transient absorption spectroscopy is a pump-probe technique used to study the short-lived excited states and radical intermediates formed immediately after photoexcitation.
-
Instrumentation: A typical TAS setup consists of a pulsed laser source (e.g., Nd:YAG or Ti:Sapphire laser), a beam splitter, a delay line for the probe beam, a sample holder, and a detector (e.g., a CCD or photodiode array).
-
Measurement: The intense "pump" pulse excites the sample. A weaker, broad-spectrum "probe" pulse, delayed in time relative to the pump pulse, passes through the sample.
-
Data Acquisition: The change in absorbance of the probe beam is measured as a function of wavelength and time delay. This provides information on the kinetics and spectra of the transient species.
Time-Resolved Infrared (TR-IR) Spectroscopy
TR-IR spectroscopy provides structural information about the transient species by probing their vibrational modes.
-
Instrumentation: A TR-IR setup typically involves a pulsed UV laser for photolysis and an FTIR spectrometer capable of time-resolved measurements (e.g., step-scan or rapid-scan).[8][9]
-
Measurement: The UV pulse initiates the photoreaction. The IR beam from the spectrometer probes the sample at different time delays after the UV pulse.
-
Data Analysis: The changes in the IR spectrum are recorded over time, allowing for the identification of functional groups in the transient photoproducts. For example, the disappearance of the carbonyl stretching band of the parent photoinitiator and the appearance of new bands corresponding to radical species can be monitored.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of stable photoproducts in the irradiated solution.
-
Sample Preparation: An irradiated solution of the photoinitiator is concentrated, and the residue is dissolved in a deuterated solvent (e.g., CDCl₃ or acetonitrile-d₃).
-
Data Acquisition: ¹H, ¹³C, and ³¹P NMR spectra are acquired. The ³¹P NMR is particularly useful for analyzing phosphorus-containing photoproducts.
-
Analysis: The chemical shifts, coupling constants, and integration of the signals in the NMR spectra are used to identify the structure and relative abundance of the various photoproducts. For instance, ¹H NMR can be used to identify aromatic and aliphatic protons in the photoproducts, while ³¹P NMR can distinguish between different phosphorus environments, such as phosphine oxides and phosphonates.[7]
Conclusion
The spectroscopic analysis of this compound and its alternatives reveals important differences in their photochemical behavior, performance, and potential for generating byproducts. BAPO is a highly efficient photoinitiator but is associated with greater yellowing and cytotoxicity. TPO and TPO-L offer alternatives with improved color stability and biocompatibility, albeit with potentially lower initiation efficiency in some cases.
A thorough understanding of the photoproducts, gained through techniques like transient absorption spectroscopy, time-resolved IR spectroscopy, and NMR, is crucial for selecting the appropriate photoinitiator for a specific application, particularly in sensitive fields such as drug development and medical device manufacturing. The experimental protocols outlined in this guide provide a framework for conducting such analyses, enabling researchers to make informed decisions and optimize the performance and safety of their photocurable materials.
References
- 1. Synthesis of bis(3-{[2-(allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoyl)(phenyl)phosphine oxide – a tailor-made photoinitiator for dental adhesives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. jasco-global.com [jasco-global.com]
A Comparative Analysis of Acylphosphine Oxide Photoinitiators for Researchers and Drug Development Professionals
Acylphosphine oxides represent a significant class of Type I photoinitiators, crucial for initiating free radical polymerization in a vast array of applications, from dental materials to advanced 3D printing. Their efficacy, characterized by high reactivity and deep-through curing capabilities, has established them as a cornerstone in photopolymerization. This guide provides a comprehensive comparison of various acylphosphine oxide photoinitiators and their alternatives, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in selecting the optimal initiator for their specific needs.
Performance Comparison of Acylphosphine Oxide Photoinitiators
The efficiency of a photoinitiator is paramount to achieving desired material properties. Key performance indicators include the rate of polymerization and the final degree of conversion. Below is a summary of comparative performance data for common acylphosphine oxide photoinitiators and their alternatives.
| Photoinitiator | Chemical Name | Molar Extinction Coefficient (λmax) [L mol⁻¹ cm⁻¹] | Quantum Yield of Radical Formation | Polymerization Rate | Degree of Conversion (%) | Key Characteristics |
| TPO | Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide | ~300 (380 nm) | ~0.5 - 0.75[1] | High | High | Widely used, good overall performance, but facing regulatory scrutiny due to toxicity concerns.[2][3] |
| TPO-L | Ethyl (2,4,6-trimethylbenzoyl)phenylphosphinate | Not explicitly found, but has lower initiation efficiency than TPO.[3] | Not explicitly found | Moderate | Moderate | Lower toxicity than TPO, but also lower initiation efficiency.[3][4] |
| BAPO (Irgacure 819) | Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide | 870 (near 400 nm)[5] | High (can release four radicals)[5] | Very High | Very High | Excellent curing efficiency, higher molecular weight, but can cause yellowing.[3][4] |
| Ivocerin® (Germanium-based) | Dibenzoyldiethylgermane | Significant bathochromic shift compared to acylphosphine oxides.[2] | Not explicitly found | High | High | Low to non-toxic, suitable for medical applications, but significantly more expensive.[2] |
| TMO | (2,4,6-trimethylbenzoyl)bis(4-methylphenyl)phosphine oxide | Not explicitly found | Not explicitly found | High | High | A newer, safer alternative to TPO with maintained photocuring effectiveness.[3][4] |
Note: The performance of photoinitiators can be influenced by the specific monomer/oligomer system, light source, and presence of additives.
Experimental Protocols
The data presented above is typically generated using established analytical techniques. Here are the detailed methodologies for two key experiments used in the evaluation of photoinitiator performance.
Differential Scanning Photocalorimetry (Photo-DSC)
Photo-DSC is employed to measure the heat flow associated with the photopolymerization reaction, providing information on the polymerization rate and the total heat evolved, which is proportional to the degree of conversion.
Methodology:
-
Sample Preparation: A precise amount of the photopolymerizable formulation (monomer/oligomer containing the photoinitiator at a specific concentration) is weighed into a DSC sample pan.
-
Instrument Setup: The DSC instrument is equipped with a UV/Vis light source. The sample and a reference pan are placed in the DSC cell.
-
Experimental Conditions: The sample is typically held at a constant temperature under an inert atmosphere (e.g., nitrogen) to prevent oxygen inhibition.
-
Initiation: The UV/Vis lamp is turned on at a specific intensity and wavelength to initiate polymerization.
-
Data Acquisition: The heat flow as a function of time is recorded. The area under the exotherm peak is proportional to the total enthalpy of polymerization, which can be used to calculate the degree of conversion. The peak maximum of the heat flow curve corresponds to the maximum rate of polymerization.
Real-Time Infrared (RT-IR) Spectroscopy
RT-IR spectroscopy is a powerful technique for monitoring the disappearance of reactive functional groups (e.g., acrylate double bonds) in real-time during photopolymerization, providing a direct measure of the conversion.
Methodology:
-
Sample Preparation: A thin film of the liquid formulation is coated onto an IR-transparent substrate (e.g., a BaF₂ or KBr window).
-
Instrument Setup: The coated substrate is placed in the sample compartment of an FTIR spectrometer. A UV/Vis light source is positioned to irradiate the sample.
-
Data Acquisition: An initial IR spectrum is recorded before UV exposure. Once the UV lamp is turned on, IR spectra are collected at regular, short intervals.
-
Analysis: The decrease in the intensity of the characteristic absorption band of the reactive group (e.g., the C=C stretching vibration of an acrylate at ~1635 cm⁻¹) is monitored over time. The degree of conversion is calculated by comparing the peak area at a given time to the initial peak area.
Key Mechanisms and Comparative Logic
To visualize the fundamental processes and the decision-making logic in selecting a photoinitiator, the following diagrams are provided.
Caption: Norrish Type I cleavage mechanism of acylphosphine oxide photoinitiators.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Do germanium-based photoinitiators have the potential to replace the well-established acylphosphine oxides? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longchangchemical.com [longchangchemical.com]
- 4. Comprehensive List of TPO Alternative | Gel-Nails.com [gel-nails.com]
- 5. researchgate.net [researchgate.net]
The Clear Choice: Phenylbis(2,4,6-trimethylbenzoyl)phosphine Oxide (BAPO) for Color-Stable Resins
In the pursuit of developing advanced resin materials, color stability is a critical parameter, particularly for applications where aesthetic integrity is paramount. For researchers, scientists, and drug development professionals, the selection of a photoinitiator that minimizes discoloration over time is a crucial step in formulation. This guide provides an objective comparison of the color stability of resins initiated with Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO) against other commonly used photoinitiators, supported by experimental data.
Executive Summary
This compound (BAPO) is a Type I photoinitiator that offers distinct advantages in formulating color-stable resins. Unlike the conventional Type II photoinitiator camphorquinone (CQ), BAPO does not necessitate an amine co-initiator, a component often implicated in the long-term yellowing of resin materials.[1] Experimental evidence consistently demonstrates that while initial color may vary, phosphine oxide-based photoinitiators like BAPO and its structural analog, diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO), generally exhibit superior color stability upon aging compared to CQ-based systems.[2][3][4] Specifically, TPO has been shown in some studies to offer the highest color stability.[2][4] However, BAPO-containing resins also demonstrate a significant reduction in yellowing over time compared to the traditional CQ/amine systems.[2]
Comparative Analysis of Color Stability
The color stability of a resin is scientifically quantified by measuring the change in color (ΔE) over time, often after exposure to aging conditions like water immersion. The CIELab color space is the standard for these measurements, where ΔE represents the total color difference. A lower ΔE value signifies greater color stability.
Table 1: Comparative Color Change (ΔE) of Experimental Resins with Different Photoinitiator Systems After One Month of Water Storage
| Photoinitiator System | Mean ΔE (± Standard Deviation) | Clinical Acceptability (ΔE < 3.3) |
| BAPO | > 3.3 | No |
| BAPO + EDMAB | > 3.3 | No |
| TPO | < 3.3 | Yes |
| TPO + EDMAB | < 3.3 | Yes |
| CQ + EDMAB | > 3.3 | No |
Data synthesized from a study by Schneider et al. (2012).[2] This study highlights that TPO-based formulations exhibited satisfactory color stability, while BAPO and CQ-based formulations showed clinically unacceptable color changes after one month of water storage.[2]
Table 2: Yellowness Index (b) of Experimental Resins Before and After Photopolymerization and Aging*
| Photoinitiator System | Before Photoactivation | Immediately After Photoactivation | 24 Hours Dry Storage | One Month Water Storage |
| BAPO | Lower than CQ | Higher than CQ | Higher than CQ | Lower than CQ |
| TPO | Lowest | Lowest | Lowest | Lowest |
| CQ + EDMAB | Highest | Lower than BAPO | Lower than BAPO | Higher than BAPO |
Data trends summarized from Schneider et al. (2012).[2] This table illustrates that while BAPO-containing composites may exhibit a more yellow tint immediately after curing, they show less yellowing than CQ-based composites after aging in water.[2] TPO consistently demonstrated the lowest yellowness.[2]
Experimental Protocols
The following is a generalized experimental protocol for assessing the color stability of dental resins, based on methodologies cited in the literature.
1. Specimen Preparation:
-
Resin composites are formulated with a specific monomer base (e.g., BisGMA and TEGDMA) and a standardized filler load.
-
Different photoinitiator systems (e.g., BAPO, TPO, CQ/amine) are incorporated into the resin matrix at specified concentrations.
-
The uncured composite is placed into a mold of standardized dimensions (e.g., 10 mm diameter, 1 mm thickness) and covered with a mylar strip.
-
The specimen is light-cured using a dental curing unit with a specific irradiance and exposure time.
2. Baseline Color Measurement:
-
Immediately after curing, the baseline color of the specimen is measured using a digital spectrophotometer.
-
The CIELab color parameters (L, a, b*) are recorded.
3. Aging Protocol:
-
Specimens are subjected to an aging process, such as immersion in distilled water at 37°C for a specified period (e.g., 24 hours, 7 days, 30 days).
4. Subsequent Color Measurements:
-
After the aging period, the specimens are removed, dried, and their color is remeasured using the spectrophotometer.
5. Calculation of Color Change (ΔE):
-
The color change (ΔE) is calculated using the following formula: ΔE = [(ΔL)² + (Δa)² + (Δb*)²]¹/²
Caption: A flowchart illustrating the key steps in the experimental evaluation of resin color stability.
Mechanism of Action and Color Stability
The superior color stability of resins containing Type I photoinitiators like BAPO and TPO can be attributed to their initiation mechanism.
Caption: A comparison of the photoinitiation pathways for Type I (BAPO) and Type II (CQ) photoinitiators and their impact on color stability.
BAPO undergoes a unimolecular fragmentation (α-cleavage) upon light absorption to directly generate free radicals, initiating polymerization without the need for a co-initiator.[3][4][5] In contrast, CQ requires a hydrogen donor, typically a tertiary amine, to form an exciplex that then generates the initiating radicals.[6] The oxidation of these amine co-initiators is a primary contributor to the yellowing observed in CQ-based resin systems over time.[1] By eliminating the need for an amine co-initiator, BAPO-based systems inherently possess a mechanism for enhanced color stability.
Conclusion
For researchers and professionals in drug development and material science, formulating resins with long-term color stability is a critical objective. The use of this compound (BAPO) as a photoinitiator presents a compelling alternative to traditional camphorquinone-based systems. While TPO may offer the highest level of color stability in some studies, BAPO provides a significant improvement over CQ by mitigating the yellowing associated with amine co-initiators. The selection of BAPO can therefore be a strategic decision to enhance the aesthetic longevity and overall quality of photopolymerized resin materials.
References
- 1. scispace.com [scispace.com]
- 2. felipeschneider.com.br [felipeschneider.com.br]
- 3. mdpi.com [mdpi.com]
- 4. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. epublications.marquette.edu [epublications.marquette.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
